5-Bromo-6-fluoronicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBMIACXKWJDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669755 | |
| Record name | 5-Bromo-6-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-63-2 | |
| Record name | 5-Bromo-6-fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29241-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-fluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-fluoronicotinic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
5-Bromo-6-fluoronicotinic acid (CAS No. 29241-63-2) is a solid, appearing as a white to pale-yellow or yellow-brown substance. Its unique molecular architecture, featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a fluorine atom, makes it a versatile building block in the synthesis of complex organic molecules. The interplay of these functional groups dictates its reactivity and utility in various chemical transformations.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 29241-63-2 | |
| Molecular Formula | C₆H₃BrFNO₂ | |
| Molecular Weight | 220.00 g/mol | |
| Appearance | White to pale-yellow to yellow-brown solid | |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 338.6 ± 42.0 °C at 760 Torr | |
| Density (Predicted) | 1.903 ± 0.06 g/cm³ at 20 °C | |
| pKa (Predicted) | 3.02 ± 0.10 | |
| Storage Conditions | Store in a refrigerator (2 to 8 °C) under an inert atmosphere |
Synthesis of this compound
The synthesis of this compound can be approached through multi-step sequences involving halogenation and functional group interconversion on the pyridine ring. A plausible synthetic strategy involves the conversion of a precursor like 5-bromo-6-chloronicotinic acid via a halogen exchange (Halex) reaction.
Caption: Plausible synthetic route to this compound.
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid
A detailed protocol for the synthesis of the chloro-analogue is available and serves as the initial step.
-
To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After completion, slowly pour the reaction mixture into ice water and stir for 2 hours.
-
Collect the precipitated solid by filtration, dissolve it in ethyl acetate, and dry with anhydrous sodium sulfate.
-
Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to obtain 5-bromo-6-chloronicotinic acid.
Step 2: Synthesis of this compound (Halogen Exchange)
The final step involves a nucleophilic aromatic substitution to replace the chlorine atom with fluorine.
-
In a suitable reaction vessel, combine 5-bromo-6-chloronicotinic acid with a fluoride source such as potassium fluoride (KF).
-
Use a high-boiling point polar aprotic solvent like sulfolane to facilitate the reaction at elevated temperatures.
-
Heat the reaction mixture to a high temperature, typically around 220 °C, to drive the halogen exchange.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Causality and Trustworthiness: The choice of a high-boiling solvent and high temperature is crucial for the Halex reaction to overcome the high activation energy of cleaving the C-Cl bond and forming the stronger C-F bond. The protocol's success relies on the careful control of reaction conditions to prevent decomposition. The identity and purity of the final product must be rigorously confirmed by spectroscopic methods.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups, which allows for selective transformations at three distinct positions of the pyridine core.
Caption: Key reaction pathways of this compound.
-
Carboxylic Acid Group: The carboxylic acid moiety at the C3 position is readily available for standard transformations, including amide bond formation and esterification. This allows for the incorporation of the nicotinic acid scaffold into larger molecular frameworks.
-
Bromine Atom: The bromine atom at the C5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki-Miyaura couplings to form C-C bonds with boronic acids and Buchwald-Hartwig aminations to form C-N bonds with amines, enabling the introduction of a wide array of substituents.
-
Fluorine Atom: The fluorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the fluoride by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is particularly useful for introducing diversity at the C6 position. The reactivity of the fluorine atom is analogous to that observed in similar compounds like 5-bromo-2-fluoropyridine, which readily undergoes SNAr with amines.
Applications in Drug Development
Halogenated nicotinic acids are important pharmaceutical intermediates. The strategic placement of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Spectroscopic Characterization (Predicted)
Due to the limited availability of public experimental data, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H-2: Expected to be a doublet in the downfield region (δ 8.5-9.0 ppm) due to its proximity to the nitrogen atom and the carboxylic acid group.
-
H-4: Expected to be a doublet in the region of δ 8.0-8.5 ppm.
The coupling constant between H-2 and H-4 (a ⁴J coupling) is expected to be small (around 2-3 Hz).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms.
-
C=O: ~165-170 ppm
-
C-Br: ~115-120 ppm
-
C-F: ~160-165 ppm (with a large ¹JC-F coupling)
-
Other aromatic carbons: ~125-155 ppm
Infrared (IR) Spectroscopy
Key characteristic absorption bands are expected for the functional groups present:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region
-
C-F stretch: A strong band in the 1000-1100 cm⁻¹ region
-
C-Br stretch: An absorption in the 500-600 cm⁻¹ region.
Mass Spectrometry
In electron ionization mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 219 and 221 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for nicotinic acids involve the loss of •OH (M-17) and •COOH (M-45).
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
5-Bromo-6-fluoronicotinic acid CAS 29241-63-2
An In-Depth Technical Guide to 5-Bromo-6-fluoronicotinic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the use of versatile, functionalized heterocyclic scaffolds are paramount for developing novel therapeutics. This compound (CAS 29241-63-2) has emerged as a high-value building block, uniquely positioned at the intersection of these critical design principles. Its pyridine core, a privileged structure in medicinal chemistry, is decorated with three distinct functional handles: a carboxylic acid, a bromine atom, and a fluorine atom. This trifecta of reactivity allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures and exploring vast chemical space.
The fluorine atom at the 6-position can significantly modulate the physicochemical properties of derivative compounds, often enhancing metabolic stability, membrane permeability, and binding affinity by altering the pKa of the pyridine nitrogen and participating in favorable protein-ligand interactions[1]. The bromine atom at the 5-position serves as a versatile linchpin for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.[2][3] Finally, the carboxylic acid at the 3-position provides a convenient attachment point for building out side chains, commonly through amide bond formation. This guide provides an in-depth analysis of the properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for its effective application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its successful application. This compound is typically a white to light-yellow solid, and its key characteristics are summarized below.[4][5]
| Property | Value | Source(s) |
| CAS Number | 29241-63-2 | [6][7][8][9] |
| Molecular Formula | C₆H₃BrFNO₂ | [4][6] |
| Molecular Weight | 220.00 g/mol | [6][8] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 191-196 °C | [10] |
| SMILES | O=C(O)C1=CN=C(F)C(Br)=C1 | [6][8] |
| InChI Key | YYLYQDSWERQSTR-UHFFFAOYSA-N | [4][10] |
Spectroscopic Data Interpretation
While comprehensive spectral data for this specific molecule is not compiled in a single public repository, typical spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[11][12][13][14]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons. These signals would appear as doublets due to coupling with each other.
-
¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms of the pyridine ring. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F and C-Br stretches in the fingerprint region.
-
Mass Spectrometry (MS): Electron Impact (EI) MS would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is indicative of the presence of one bromine atom.[15]
Synthesis of this compound
The synthesis of functionalized pyridines can be challenging. While multiple proprietary routes exist, a common strategy involves the halogenation of a suitable nicotinic acid precursor. For instance, a related compound, 5-bromo-6-chloronicotinic acid, is synthesized from 5-bromo-6-hydroxynotinic acid.[16] A plausible and scalable laboratory synthesis for this compound can be conceptualized starting from commercially available 6-hydroxynicotinic acid.
Conceptual Synthetic Workflow
The logical pathway involves two key transformations: an electrophilic bromination of the pyridine ring followed by a nucleophilic aromatic substitution (Halex reaction) to replace the hydroxyl group (via an intermediate) with fluorine.
Caption: Conceptual workflow for the synthesis of this compound.
Protocol: Synthesis via Bromination and Fluorination
This protocol describes the bromination of 6-hydroxynicotinic acid, a reaction that proceeds readily due to the activating nature of the hydroxyl group.[17] The subsequent conversion to the target fluoro-compound is a standard transformation in heterocyclic chemistry.
Step 1: Bromination of 6-Hydroxynicotinic Acid
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 6-hydroxynicotinic acid (1 equivalent) in water.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add liquid bromine (1.4 equivalents) dropwise to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The electron-rich pyridine ring undergoes electrophilic bromination, primarily at the position ortho to the activating hydroxyl group.
-
Workup: Collect the resulting solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting material and hydrobromic acid.
-
Drying: Dry the product, 5-bromo-6-hydroxynicotinic acid, in a vacuum oven at 40-50 °C to a constant weight.[17]
Step 2: Conversion to this compound
Self-Validating System Note: This step first involves converting the hydroxyl group to a better leaving group (chloride), which is then displaced by fluoride.
-
Chlorination: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), combine 5-bromo-6-hydroxynicotinic acid (1 eq.) with phosphorus oxychloride (POCl₃, excess) or thionyl chloride (SOCl₂) with a catalytic amount of DMF. Heat the mixture to reflux for 3-5 hours. This step converts the hydroxypyridine to a more reactive chloropyridine.[16]
-
Quenching: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃ or SOCl₂.
-
Isolation: The solid 5-bromo-6-chloronicotinic acid can be isolated by filtration, washed with water, and dried.
-
Fluorination (Halex Reaction): In a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane), combine the 5-bromo-6-chloronicotinic acid (1 eq.) with an excess of a fluoride source, such as spray-dried potassium fluoride (KF, 2-3 eq.). A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to improve solubility and reaction rate.
-
Reaction: Heat the mixture to a high temperature (typically 150-220 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Final Workup: After cooling, dilute the reaction mixture with water and acidify with HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from its amenability to palladium-catalyzed cross-coupling reactions at the C-Br bond. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in this context.[3][18]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide variety of aryl or vinyl boronic acids or esters.[19][20] This reaction is a cornerstone for synthesizing biaryl structures, which are prevalent in kinase inhibitors.[2]
Catalytic Cycle: Suzuki-Miyaura Reaction
The mechanism proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[21]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
Causality Note: The choice of catalyst, base, and solvent is critical. A phosphine-ligated palladium catalyst is standard. The base activates the boronic acid for transmetalation. Degassed solvents are essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]
-
Esterification (Protection): The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) prior to coupling to prevent side reactions and improve solubility. This can be achieved using standard methods like Fischer esterification (MeOH/H₂SO₄) or by reaction with an alkyl halide and base.
-
Reaction Setup: To a dry Schlenk flask, add the 5-bromo-6-fluoronicotinate ester (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2-3 eq.).
-
Inerting: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst/Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., DMF, 1,4-dioxane, or toluene/water).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Hydrolysis: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Concentrate the organic layer. The resulting ester can then be hydrolyzed back to the carboxylic acid using aqueous NaOH or LiOH, followed by acidic workup.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[18][22] This reaction is key for installing amine functionalities that are often crucial for interacting with biological targets or for use as synthetic handles for further derivatization.
Protocol: Buchwald-Hartwig Amination of this compound Derivatives
Expertise Note: The success of this reaction is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[23] A strong, non-nucleophilic base like NaOtBu or LHMDS is necessary to deprotonate the amine.
-
Protection: As with the Suzuki coupling, the carboxylic acid is typically protected as an ester.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 5-bromo-6-fluoronicotinate ester (1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.5 eq.) and a strong base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C. The reaction is typically complete within a few hours to 24 hours.
-
Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the crude product by column chromatography. The ester can be hydrolyzed as described previously if the free acid is the desired final product.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a scaffold for biologically active molecules, particularly in oncology and inflammation.[24]
Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, and many FDA-approved drugs feature a substituted heterocyclic core.[25][26] The pyridine scaffold of this compound is ideal for constructing inhibitors that target the ATP-binding site of kinases.[27][28]
Caption: Logical relationships in the synthesis of a kinase inhibitor from the core scaffold.
Using the synthetic strategies outlined above, a drug development professional can systematically build a kinase inhibitor:
-
Suzuki Coupling can be used at the 5-position to install a substituted aryl group that often occupies a hydrophobic pocket in the kinase active site.
-
Amide Coupling at the carboxylic acid can introduce a variety of side chains that can extend towards the solvent-exposed region, improving solubility and allowing for fine-tuning of properties.
-
Buchwald-Hartwig Amination can be used to displace the fluorine atom (though less reactive than chlorine or bromine, it is possible under forcing conditions) or, more commonly, a derivative where the bromine has been replaced by an amine can undergo further functionalization. This amine often serves as a critical hydrogen bond donor/acceptor with the "hinge" region of the kinase.
PROTACs and Other Advanced Modalities
The rise of new therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs) has placed even greater demand on versatile building blocks.[25] PROTACs are heterobifunctional molecules that require a "warhead" to bind the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The modular nature of this compound makes it an excellent starting point for developing the "warhead" portion of these complex molecules, with the different functional groups allowing for precise attachment of linkers.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its pre-installed fluorine atom and orthogonally reactive bromo and carboxylic acid functionalities provide a robust platform for the efficient synthesis of novel, complex, and potent therapeutic agents. By mastering the core reactivity of this scaffold—particularly through powerful cross-coupling reactions—researchers can significantly accelerate the design-make-test-analyze cycle. As the demand for more sophisticated and highly selective drugs continues to grow, particularly for challenging targets like kinases and in emerging fields like PROTACs, the utility and importance of thoughtfully designed building blocks like this compound will only increase.
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5-Bromo-6-fluoronicotinic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-6-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyridine derivative that serves as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising a pyridine core, a carboxylic acid group, a bromine atom, and a fluorine atom—offers a versatile platform for synthesizing complex molecular entities. The strategic placement of these functional groups allows for orthogonal chemical modifications, enabling its use in the construction of compound libraries for drug discovery. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and discusses its physicochemical properties, synthesis, and applications, grounding all claims in authoritative scientific data.
Introduction: A Versatile Heterocyclic Scaffold
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in pharmaceutical development. The introduction of halogen atoms onto this core dramatically alters its physicochemical properties and reactivity, making it a valuable synthetic intermediate. This compound (CAS No: 29241-63-2) is a prime example of such a scaffold.[1][2][3] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom provides a reactive handle for carbon-carbon bond formation via cross-coupling reactions.[4] This dual functionalization makes the molecule a cornerstone for developing novel therapeutics, from kinase inhibitors to targeted cancer therapies.[5] Understanding its precise molecular structure is therefore paramount for its effective utilization in drug design and synthesis.
Physicochemical and Molecular Properties
The structural attributes of this compound dictate its behavior in chemical reactions and biological systems. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Registry Number | 29241-63-2 | [1][2] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][6] |
| Molecular Weight | 220.00 g/mol | [1] |
| Physical State | Solid | [1][6] |
| Boiling Point | 338.6 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| IUPAC Name | 5-bromo-6-fluoropyridine-3-carboxylic acid | [2] |
| Synonyms | 5-Bromo-6-fluoro-3-pyridinecarboxylic acid | [2] |
The molecule's structure is based on a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are located at positions 3 (carboxylic acid), 5 (bromine), and 6 (fluorine).
Caption: 2D structure of this compound.
Structural Elucidation via Spectroscopic Analysis
The confirmation of this compound's molecular structure relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring.
-
The proton at the C2 position is anticipated to appear as a singlet or a finely split doublet due to a small long-range coupling. Its chemical shift will be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.
-
The proton at the C4 position is expected to appear as a doublet, with splitting caused by coupling to the fluorine atom at C6. The electron-withdrawing nature of the adjacent bromine and carboxylic acid groups will also shift this signal downfield.
-
A very broad singlet is expected at a much higher chemical shift (>10 ppm) corresponding to the acidic proton of the carboxylic acid group.
-
-
¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The signals for C3, C5, and C6 will be significantly influenced by the direct attachment of electronegative atoms (O, Br, F), and the carbon-fluorine coupling will be observable for C6 and its neighbors.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit several characteristic absorption bands.
-
O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[7][8]
-
C=O Stretch: A strong, sharp absorption band between 1700-1750 cm⁻¹ will confirm the presence of the carbonyl group (C=O) of the carboxylic acid.[7]
-
C-F Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region is indicative of the C-F bond.
-
Aromatic C=C and C=N Stretches: Multiple bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine ring.[8]
-
C-Br Stretch: A weak to medium absorption band is expected in the fingerprint region, typically between 500-650 cm⁻¹.
Caption: Correlation of functional groups to IR spectral regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺).
-
Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity, M⁺ and (M+2)⁺. This is the characteristic isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. For this compound, these peaks would appear at m/z ≈ 219 and m/z ≈ 221.[9][10]
-
Fragmentation: A common fragmentation pattern for nicotinic acids is the loss of the carboxylic acid group (-COOH, 45 Da), which would result in a significant fragment ion.
Synthesis and Reactivity
While multiple proprietary methods exist, a general and plausible synthetic route to this compound can be conceptualized from readily available precursors. One logical approach involves the bromination of 6-fluoronicotinic acid.
Representative Synthesis Protocol
This protocol is a generalized representation based on established organic chemistry principles for aromatic halogenation.
-
Starting Material: Begin with 6-fluoronicotinic acid.[4]
-
Reaction Setup: Dissolve 6-fluoronicotinic acid in a suitable solvent, such as concentrated sulfuric acid, which acts as both a solvent and an activating agent.
-
Bromination: Cool the mixture in an ice bath. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile (bromine) to the C5 position.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The resulting precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Generalized synthetic workflow for this compound.
Applications in Research and Drug Development
The unique arrangement of functional groups makes this compound a highly sought-after intermediate in drug discovery.
-
Scaffold for Cross-Coupling: The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of a wide variety of carbon-based substituents, enabling the rapid exploration of chemical space around the pyridine core.[5]
-
Amide and Ester Formation: The carboxylic acid at C3 can be easily converted into amides, esters, or other derivatives. This is a common strategy for linking the scaffold to other molecular fragments or for modulating the molecule's solubility and pharmacokinetic properties.
-
Modulation of Biological Properties: The fluorine atom at C6 is a bioisostere for a hydrogen atom but with significantly different electronic properties. Its inclusion can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and improve cell membrane permeability.[4] These attributes are highly desirable in modern drug design, particularly for compounds intended for oral administration.[11]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for structurally similar compounds, it should be considered an irritant.[12]
-
Hazard Codes: Likely Xi, Xn (Irritant, Harmful).
-
Precautionary Statements: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those in drug discovery. Its molecular structure, confirmed by a suite of spectroscopic techniques, reveals a versatile scaffold primed for chemical modification. The interplay of its pyridine core, carboxylic acid, and dual halogen substituents provides a rich platform for the synthesis of novel, biologically active molecules. A thorough understanding of its structural and chemical properties is the key to unlocking its full potential in the development of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-6-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-fluoronicotinic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, allows for diverse downstream functionalization, making it a valuable scaffold in drug discovery programs. This guide provides a comprehensive overview of a practical and well-documented synthetic pathway to this compound, starting from the readily available 6-hydroxynicotinic acid. The narrative will delve into the mechanistic underpinnings of each synthetic step, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.
Strategic Overview of the Synthesis
The most logical and experimentally validated approach to the synthesis of this compound involves a three-step sequence starting from 6-hydroxynicotinic acid. This pathway is advantageous due to the commercial availability and relatively low cost of the starting material. The core transformations include:
-
Electrophilic Bromination: Introduction of the bromine atom at the C5 position of the pyridine ring.
-
Chlorination: Conversion of the hydroxyl group at the C6 position to a chloro group, which serves as a good leaving group for the subsequent fluorination.
-
Halogen Exchange (Halex) Reaction: Nucleophilic substitution of the chlorine atom with fluorine to yield the final product.
This strategy allows for the regioselective installation of the desired halogens in a controlled manner.
Caption: Simplified mechanism of the chlorination step.
Part 3: Halogen Exchange for Fluorination
The final and most critical step is the introduction of the fluorine atom at the C6 position via a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this substitution by making the C6 position more electrophilic.
The choice of the fluorinating agent is crucial for the success of this reaction. Anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a common choice. The efficiency of the reaction can often be enhanced by the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to increase the solubility and nucleophilicity of the fluoride ion. A patent for the synthesis of 6-fluoronicotinic acid from 6-bromonicotinate utilizes anhydrous tetramethylammonium fluoride, highlighting the effectiveness of this class of reagents for fluorination on the pyridine ring. [1]
Conceptual Protocol
While a specific, detailed protocol for the fluorination of 5-bromo-6-chloronicotinic acid was not found in the initial search, a reliable procedure can be designed based on established methods for similar halogen exchange reactions on pyridine rings. [1] Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Suggested Quantity |
| 5-Bromo-6-chloronicotinic acid | 236.45 | 1.0 eq |
| Anhydrous Potassium Fluoride (KF) | 58.10 | 2.0 - 3.0 eq |
| Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | 322.37 | 0.1 eq |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | Sufficient to dissolve |
Procedure:
-
To a flask containing anhydrous potassium fluoride and a phase-transfer catalyst, add a solution of 5-bromo-6-chloronicotinic acid in anhydrous DMSO.
-
Heat the reaction mixture to a high temperature (typically 120-180°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The presence of water can significantly reduce the nucleophilicity of the fluoride ion and lead to side reactions.
-
High Temperature: Nucleophilic aromatic substitution on an unactivated ring generally requires high temperatures to overcome the activation energy barrier.
-
Polar Aprotic Solvent: Solvents like DMSO are ideal as they can solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic.
-
Phase-Transfer Catalyst: This helps to bring the fluoride ion from the solid phase into the organic phase where the reaction occurs.
Conclusion
The synthesis of this compound can be reliably achieved through a robust three-step sequence starting from 6-hydroxynicotinic acid. This guide has outlined the key transformations, provided detailed experimental protocols for the initial steps, and presented a scientifically sound conceptual protocol for the final fluorination step. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently produce this valuable building block for applications in drug discovery and development.
References
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- Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]
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- ScholarWorks@UARK. "Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontini" by Frank L. Setliff and Jody Z. Caldwell. [Link]
- Google Patents.
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An In-Depth Technical Guide to 5-Bromo-6-fluoronicotinic Acid
This guide provides a comprehensive technical overview of 5-Bromo-6-fluoronicotinic acid, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its core physicochemical properties, present a representative synthetic workflow, discuss analytical characterization techniques, and cover essential safety and handling protocols. The insights provided are grounded in established chemical principles to empower researchers in leveraging this versatile molecule.
Section 1: Core Physicochemical and Structural Properties
This compound, also known by its synonym 6-Bromo-5-fluoronicotinic acid, is a substituted pyridine derivative. The pyridine ring is a prevalent scaffold in medicinal chemistry, and the strategic placement of bromo, fluoro, and carboxylic acid functional groups makes this compound a highly valuable intermediate for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for cross-coupling reactions.
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
The key physical and chemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29241-63-2; 38186-87-7 | [1][2][3] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2][4] |
| Molecular Weight | ~220.00 g/mol | [1][2] |
| Appearance | White to pale-yellow or yellow-brown solid/lumpy powder | [1][2][5] |
| Melting Point | 191-196 °C | [2] |
| Boiling Point | 338.6 ± 42.0 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.903 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Purity | Typically ≥95% | [4] |
| Storage Condition | Refrigerator (2 to 8 °C), under inert atmosphere | [1][2] |
Section 2: Representative Synthesis and Purification Workflow
While multiple synthetic routes to halogenated nicotinic acids exist, a modern and effective approach involves regioselective functionalization of a di-substituted pyridine precursor. The following protocol is a representative workflow adapted from methodologies used for similar structures, such as the preparation of 6-fluoronicotinic acid from 2,5-dibromopyridine[6].
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: The use of a Grignard reagent or a similar organometallic intermediate allows for the introduction of a carboxyl group via reaction with CO₂. The choice of starting material (e.g., a dihalopyridine) is critical for controlling regioselectivity.
-
Fluorination: Nucleophilic aromatic substitution (SₙAr) is a common method for introducing fluorine. The choice of a fluoride source (e.g., tetramethylammonium fluoride) and an appropriate solvent is key to achieving good yields[6].
-
Purification: A multi-step purification process involving aqueous workup and recrystallization or chromatography is essential to remove inorganic salts, unreacted starting materials, and reaction byproducts to achieve the high purity required for subsequent applications.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology (Representative Protocol)
-
Organometallic Intermediate Formation: To a solution of a suitable starting material (e.g., 2,5-dibromopyridine) in an anhydrous ether solvent such as THF under an inert atmosphere (N₂ or Ar), slowly add a Grignard reagent like isopropyl magnesium chloride at low temperature (e.g., 0 °C)[6]. The reaction is stirred until analysis (e.g., TLC, GC-MS) shows consumption of the starting material.
-
Carboxylation: The resulting solution containing the organometallic intermediate is then reacted with a source of CO₂, such as dry ice or a stream of CO₂ gas, while maintaining a low temperature.
-
Esterification & Fluorination: The resulting carboxylic acid may be protected as an ester. The brominated nicotinic ester is then dissolved in an aprotic polar solvent (e.g., DMSO) and treated with a fluoride source, such as anhydrous tetramethylammonium fluoride. The mixture is heated to facilitate the nucleophilic substitution reaction[6].
-
Hydrolysis: The ester is hydrolyzed to the carboxylic acid using either acidic or basic aqueous conditions, followed by neutralization to a pH of approximately 3 to precipitate the product[7].
-
Purification: The crude solid is collected by filtration. It is then purified by washing with cold water and/or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity product. The solid is dried under vacuum.
Section 3: Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the C4 position will likely appear as a doublet, split by the proton at the C2 position. The proton at the C2 position will appear as a doublet of doublets due to coupling with the C4 proton and long-range coupling with the fluorine atom at C6.
-
¹³C NMR Spectroscopy: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carboxyl carbon appearing furthest downfield.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. A key feature will be the isotopic pattern for bromine, showing two peaks of nearly equal intensity (M and M+2) for the molecular ion, confirming the presence of a single bromine atom. For C₆H₃⁷⁹BrFNO₂, the exact mass is approximately 218.93 Da[3].
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and bands corresponding to C-F and C-Br stretches in the fingerprint region.
Section 4: Safety, Handling, and Storage
As with all laboratory chemicals, this compound must be handled with appropriate care. It is classified with several hazard statements, and proper personal protective equipment (PPE) is mandatory.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]
-
GHS Signal Word: Warning.[1]
-
Pictogram: GHS07 (Exclamation Mark).[2]
Caption: Recommended safety and handling workflow for laboratory use.
Recommended Procedures:
-
Handling: Always handle this compound within a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8] Ensure hands are washed thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[5][8]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C, preferably under an inert atmosphere like argon or nitrogen to prevent degradation.[1][2]
-
Spills: In case of a spill, prevent dust formation. Sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[8][9]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[5][10]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]
-
Section 5: Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical modifications.
-
Pharmaceutical Synthesis: As a fluorinated building block, it is used in the synthesis of active pharmaceutical ingredients (APIs).[11][12] The pyridine core is a well-known bioisostere for phenyl rings, and the fluorine atom can improve properties like metabolic stability and cell permeability.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the 5-position of the pyridine ring.
-
Amide Bond Formation: The carboxylic acid group is readily converted into amides, esters, or other derivatives. This is a fundamental transformation for linking the pyridine scaffold to other molecular fragments in drug discovery programs.
By combining these transformations, drug development professionals can rapidly generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.
Conclusion
This compound is a well-characterized and versatile chemical intermediate with significant utility in medicinal chemistry and organic synthesis. Its defined physicochemical properties, coupled with the strategic arrangement of its functional groups, provide a robust platform for constructing complex molecules. Adherence to the outlined safety and handling protocols is essential for its effective and safe utilization in a research setting. This guide serves as a foundational resource for scientists aiming to incorporate this valuable building block into their synthetic programs.
References
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- This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. (n.d.).
- CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents. (n.d.).
- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.).
- 5-BROMO-2-FLUORONICOTINIC ACID - ChemBK. (2024).
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An In-depth Technical Guide to the Characterization of 5-bromo-6-fluoro-pyridine-3-carboxylic acid
This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of 5-bromo-6-fluoro-pyridine-3-carboxylic acid, a key building block in modern drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of 5-bromo-6-fluoro-pyridine-3-carboxylic acid
5-bromo-6-fluoro-pyridine-3-carboxylic acid, also known as 5-bromo-6-fluoronicotinic acid, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a fluorine atom on the pyridine ring, provides a versatile scaffold for the synthesis of novel compounds with tailored biological activities and material properties. The bromine atom serves as a convenient handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The carboxylic acid group provides a site for amide bond formation and other derivatizations. Accurate and thorough characterization of this molecule is paramount to ensure the integrity of downstream applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-bromo-6-fluoro-pyridine-3-carboxylic acid is crucial for its handling, formulation, and interpretation of analytical data.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₆H₃BrFNO₂ | N/A |
| Molecular Weight | 220.00 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| CAS Number | 29241-63-2 | [2][3] |
| Melting Point | Not available. Isomers have melting points in the range of 144-180 °C. | [1] |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. Limited solubility in water. | [4] |
| pKa | The carboxylic acid proton is expected to have a pKa around 3-4. | [4] |
Synthesis Pathway
While multiple synthetic routes may exist, a common approach to analogous fluorinated nicotinic acids involves the use of halogenated pyridine precursors. A plausible synthesis for 5-bromo-6-fluoro-pyridine-3-carboxylic acid could be adapted from the preparation of 6-fluoronicotinic acid.[5]
Caption: A potential synthetic route to 5-bromo-6-fluoro-pyridine-3-carboxylic acid.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 5-bromo-6-fluoro-pyridine-3-carboxylic acid. The following sections detail the expected spectral data and provide standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-bromo-6-fluoro-pyridine-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | COOH |
| ~8.8 | d | ~2.0 | H-2 |
| ~8.4 | d | ~2.0 | H-4 |
Justification of Assignments: The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[4] The protons on the pyridine ring will appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the surrounding substituents.[6][7][8]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-bromo-6-fluoro-pyridine-3-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Use a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of the carboxylic acid proton.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~158 (d, ¹JCF ≈ 240 Hz) | C-6 |
| ~150 (d, ³JCF ≈ 15 Hz) | C-4 |
| ~140 | C-2 |
| ~125 | C-3 |
| ~118 (d, ²JCF ≈ 35 Hz) | C-5 |
Justification of Assignments: The carboxyl carbon is the most deshielded.[9][10][11] The carbon directly attached to the fluorine (C-6) will show a large one-bond coupling constant (¹JCF).[12] The other ring carbons will exhibit smaller couplings to the fluorine atom. The chemical shifts are estimated based on data for substituted pyridines.[13]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45° pulse angle to reduce the experiment time.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
¹⁹F NMR is a highly sensitive technique that provides information about the fluorine-containing part of the molecule.
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -70 to -90 | s | - | C-6-F |
Justification of Assignment: The chemical shift of fluorine on an aromatic ring is typically in this range relative to a standard like CFCl₃.[14][15][16][17] The fluorine atom is not coupled to any other fluorine atoms, so a singlet is expected in a proton-decoupled spectrum.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., -50 to -150 ppm).
-
Use a 90° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a moderate number of scans (e.g., 64 or 128).
-
-
Processing: Apply a Fourier transform, phase and baseline correct the spectrum. An external reference standard (e.g., CFCl₃) can be used for accurate chemical shift referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted FTIR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 1710-1680 | Strong | C=O stretch (carboxylic acid) |
| 1600-1550 | Medium | C=C and C=N ring stretching |
| 1300-1200 | Strong | C-O stretch and O-H bend |
| 1100-1000 | Medium | C-F stretch |
| ~800 | Medium | C-Br stretch |
Justification of Assignments: The broad O-H and strong C=O stretches are characteristic of a carboxylic acid.[18][19][20][21][22] The pyridine ring vibrations and the C-F and C-Br stretches are expected in their typical regions.
Caption: Workflow for FTIR analysis of a solid sample.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture in a die.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum. Perform baseline correction and peak labeling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 221/219 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |
| 204/202 | Medium | [M-OH]⁺ |
| 176/174 | Medium | [M-COOH]⁺ |
| 140 | Low | [M-Br]⁺ |
| 95 | Medium | [M-Br-COOH]⁺ |
Justification of Assignments: The molecular ion peak will show a characteristic 1:1 ratio for the two bromine isotopes (⁷⁹Br and ⁸¹Br).[23] Common fragmentation pathways for carboxylic acids include the loss of -OH and -COOH groups.[24][25][26][27] Loss of the bromine atom is also a possible fragmentation route.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Detection: The ions are detected, and a mass spectrum is generated.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.
Theoretical Elemental Composition for C₆H₃BrFNO₂:
| Element | Percentage |
| Carbon (C) | 32.76% |
| Hydrogen (H) | 1.37% |
| Nitrogen (N) | 6.37% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed sample (typically 2-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calculation: The percentage of each element is calculated from the detector response.
Conclusion
The comprehensive characterization of 5-bromo-6-fluoro-pyridine-3-carboxylic acid requires a multi-technique approach. The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), FTIR spectroscopy, mass spectrometry, and elemental analysis provides a self-validating system for confirming the structure and purity of this important synthetic intermediate. The methodologies and predicted data presented in this guide offer a robust framework for researchers in the fields of drug discovery and materials science to ensure the quality and integrity of their work.
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The Advent of 5-Bromo-6-fluoronicotinic Acid: A Technical Guide for the Modern Researcher
Preamble: The Strategic Imperative of Halogenation in Nicotinic Acid Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds represents a cornerstone of medicinal chemistry. Halogenation provides a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[1] The pyridine ring, a privileged structure in numerous pharmaceuticals, is a particularly attractive scaffold for such modifications. Nicotinic acid and its derivatives, therefore, serve as critical building blocks in the synthesis of novel therapeutic agents. This guide delves into the technical nuances surrounding a significant, yet modestly documented, member of this family: 5-Bromo-6-fluoronicotinic acid . While a seminal "discovery" paper is not readily identifiable in the public domain, its emergence can be understood as a logical and strategic progression in the field. Its value lies in the unique electronic and steric properties conferred by the dual halogenation pattern, offering a versatile platform for further chemical elaboration.
Physicochemical Properties
The inherent properties of this compound are crucial for its application in synthesis and drug design. The following table summarizes its key physicochemical parameters, compiled from various chemical supplier databases.[2][3][4][5]
| Property | Value | Source |
| CAS Number | 29241-63-2 | [2][3][4][5] |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | Not consistently reported | |
| Boiling Point | ~338.6 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | General knowledge |
A Proposed Genesis: The Synthetic Pathway
The synthesis of this compound is not explicitly detailed in a single, foundational publication. However, a highly plausible and logical synthetic route can be constructed from established methodologies for analogous halogenated pyridines. The most direct and efficient pathway commences with the bromination of 6-hydroxynicotinic acid, followed by a fluorination step. This two-step process is both chemically sound and leverages readily available starting materials.
Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid
The initial step involves the electrophilic bromination of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position activates the pyridine ring towards electrophilic substitution, directing the incoming bromine atom to the 5-position.
Experimental Protocol: Bromination of 6-hydroxynicotinic acid [6][7][8]
-
Reaction Setup: In a well-ventilated fume hood, suspend 6-hydroxynicotinic acid (1.0 eq) in deionized water.
-
Reagent Addition: While stirring vigorously, slowly add bromine (1.1 - 1.5 eq) to the suspension at room temperature. The reaction is typically exothermic, and cooling with an ice bath may be necessary to maintain control.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, the solid product is isolated by filtration. The collected solid should be washed with cold deionized water to remove any unreacted bromine and hydrobromic acid.
-
Drying: The purified 5-bromo-6-hydroxynicotinic acid is then dried under vacuum to a constant weight.
Step 2: Synthesis of this compound
The subsequent and crucial step is the conversion of the hydroxyl group in 5-bromo-6-hydroxynicotinic acid to a fluorine atom. This is typically achieved through a nucleophilic aromatic substitution reaction, often employing a fluorinating agent such as a trialkylaminosulfur trifluoride (e.g., DAST) or, more commonly in industrial settings, through a Balz-Schiemann type reaction or by using reagents like cyanuric fluoride or sulfur tetrafluoride. For the purpose of this guide, we will outline a general procedure using a modern fluorinating agent.
Experimental Protocol: Fluorination of 5-Bromo-6-hydroxynicotinic acid
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-6-hydroxynicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable fluorinating agent (e.g., Deoxofluor or XtalFluor®, 1.1 - 1.5 eq). The choice of fluorinating agent is critical and should be based on safety, reactivity, and scalability considerations.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizing the Synthesis
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for the synthesis of novel drug candidates. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—allows for a multitude of subsequent chemical transformations.
-
Carboxylic Acid Moiety: The carboxylic acid can be readily converted to amides, esters, and other derivatives, enabling the exploration of structure-activity relationships by introducing a wide range of substituents.
-
Bromine Atom: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring, significantly expanding the accessible chemical space.[9]
-
Fluorine Atom: The fluorine atom at the 6-position can enhance the metabolic stability of the molecule by blocking potential sites of oxidation. It can also modulate the pKa of the pyridine nitrogen and influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for its biological target.[1]
The combination of these features makes this compound a highly attractive starting material for the development of inhibitors for a variety of enzyme targets, such as kinases and proteases, as well as for the synthesis of ligands for G-protein coupled receptors.
Conclusion and Future Outlook
While the precise historical "discovery" of this compound remains to be definitively documented in readily accessible literature, its logical synthesis and immense potential in medicinal chemistry are clear. As the demand for novel and effective therapeutics continues to grow, the strategic use of highly functionalized building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery. This guide provides a foundational understanding of its synthesis and potential applications, empowering researchers to leverage its unique properties in their quest for the next generation of medicines.
References
- CAS 29241-63-2 | this compound | MFCD11036154. (n.d.).
- Catalyzed and Promoted Aliphatic Fluorination. (2018, June 12). Accounts of Chemical Research.
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- This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.).
- CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents. (n.d.).
- investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar. (n.d.).
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed. (n.d.).
- 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. (n.d.).
- 5-Bromo-2-fluoronicotinic acid - Oakwood Chemical. (n.d.).
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A Preliminary Investigation of 5-Bromo-6-fluoronicotinic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Halogenated Nicotinic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its metabolic stability make it an attractive framework for medicinal chemists. The strategic functionalization of this ring with halogen atoms, such as bromine and fluorine, further enhances its utility by modulating physicochemical properties and providing synthetic handles for diversification. 5-Bromo-6-fluoronicotinic acid (CAS No: 29241-63-2) is a prime example of such a strategically designed building block, poised for significant applications in the synthesis of novel therapeutics.[1][2]
The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile point for modification, particularly through palladium-catalyzed cross-coupling reactions.[3] This dual functionalization, combined with the carboxylic acid moiety for amide bond formation, makes this compound a highly valuable intermediate for constructing complex molecular architectures, especially in the realm of kinase inhibitors and other targeted therapies.[3][4] This guide provides a preliminary technical investigation into its synthesis, properties, and potential applications, offering a foundational resource for researchers in drug development.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 29241-63-2 | [5][6] |
| Molecular Formula | C₆H₃BrFNO₂ | [7] |
| Molecular Weight | 220.00 g/mol | [8] |
| Appearance | Solid | [7] |
| Boiling Point | 338.6 ± 42.0 °C (Predicted) | [5] |
| Density | 1.9 ± 0.1 g/cm³ (Predicted) | [5] |
| LogP | 1.37 (Predicted) | [5] |
| pKa | Data not available | |
| Solubility | Data not available |
Proposed Synthesis Pathway and Mechanism
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a proposed method and would require optimization.
Step 1: Synthesis of 6-Fluoronicotinic Acid
A potential starting material, 6-fluoronicotinic acid, can be synthesized from 2,5-dibromopyridine.[9] This involves a selective Grignard exchange, followed by reaction with a chloroformate to yield a 6-bromonicotinate ester. Subsequent fluorination and hydrolysis would provide the desired 6-fluoronicotinic acid.[9]
Step 2: Bromination of 6-Fluoronicotinic Acid
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, suspend 6-fluoronicotinic acid (1 equivalent) in a suitable solvent such as oleum or a mixture of sulfuric acid and nitric acid.
-
Bromination: While stirring, slowly add bromine (1.1 equivalents) to the suspension.
-
Heating: Heat the reaction mixture to a temperature between 120-140°C for several hours. The progress of the reaction should be monitored by a suitable technique like HPLC or TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum to yield crude this compound.
-
Purification: Further purification can be achieved by recrystallization from an appropriate solvent system.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of the 6-fluoronicotinic acid ring is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic substitution. However, the reaction is facilitated by the strongly acidic conditions which protonate the ring nitrogen, further deactivating the ring but also increasing the solubility of the starting material. The bromine molecule is polarized by the strong acid, creating a more electrophilic bromine species that can attack the electron-deficient pyridine ring. The substitution is directed to the 5-position due to the directing effects of the existing substituents.
Caption: Proposed reaction pathway for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound is not widely available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 2-position and the proton at the 4-position will likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal. The carbons attached to the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (J-C-F).
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching vibration will be observed around 1700 cm⁻¹. C-F and C-Br stretching vibrations will also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.00 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Applications in Drug Discovery: A Versatile Synthetic Building Block
This compound is a valuable intermediate for the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors.[4] The bromine atom provides a handle for introducing diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][10] The carboxylic acid group can be readily converted to amides, providing another point of diversification for structure-activity relationship (SAR) studies.
Workflow: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is widely used in the pharmaceutical industry.[11][12] this compound is an excellent substrate for this reaction, allowing for the synthesis of 5-aryl-6-fluoronicotinic acid derivatives.
Caption: General workflow for the synthesis of bioactive molecules using this compound.
Case Study: Application in PROTAC Development (Analogous Compound)
A recent study on the synthesis of asciminib-based PROTACs (Proteolysis Targeting Chimeras) utilized the closely related 5-bromo-6-chloronicotinic acid .[13] This highlights the utility of this class of compounds in developing novel therapeutic modalities. The bromo-chloro-nicotinic acid core served as a key building block for constructing the final PROTAC molecule, demonstrating the synthetic accessibility and importance of such halogenated pyridine scaffolds. While this example uses the chloro-derivative, it strongly suggests a similar potential for this compound in the synthesis of PROTACs and other complex drug candidates.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is classified as an irritant and may cause skin and eye irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion and Future Outlook
This compound represents a strategically important and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core, a synthetically versatile bromine atom, and a carboxylic acid handle makes it an ideal starting material for the synthesis of a wide range of complex molecules. While detailed experimental data for this specific compound is currently limited, its potential for application in the development of novel therapeutics, particularly kinase inhibitors and PROTACs, is significant. Further research into its synthesis, characterization, and application is warranted and will undoubtedly expand the toolbox of medicinal chemists.
References
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A Theoretical and Practical Guide to 5-Bromo-6-fluoronicotinic Acid: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Halogenated Nicotinic Acids
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, playing crucial roles in various biological processes.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the pyridine ring can significantly modulate the physicochemical properties of the parent molecule. This includes alterations in lipophilicity, metabolic stability, and binding affinities to biological targets. 5-Bromo-6-fluoronicotinic acid, in particular, emerges as a highly valuable building block for the synthesis of complex, biologically active compounds.[2] Its unique substitution pattern offers multiple reaction sites for diversification, making it a versatile tool for drug development professionals.[3] This guide provides an in-depth theoretical analysis of this compound, complemented by practical insights into its synthesis and characterization, to empower researchers in their drug discovery endeavors.
Part 1: Theoretical Framework for Understanding this compound
A robust theoretical understanding of a molecule's electronic and structural properties is paramount for predicting its reactivity and biological activity. Density Functional Theory (DFT) has proven to be a powerful tool for such investigations, providing accurate insights into molecular geometries, vibrational frequencies, and electronic characteristics.[1][4]
Computational Methodology: A Self-Validating Approach
For the theoretical analysis of this compound, we propose a computational workflow grounded in established methodologies that have been successfully applied to similar nicotinic acid derivatives.[1][5]
Proposed Computational Protocol:
-
Geometry Optimization: The initial 3D structure of this compound will be built and subjected to geometry optimization using a widely-used functional, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p).[1][5] This level of theory has demonstrated a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.[6][7]
-
Electronic Property Calculations: Key electronic properties will be calculated, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.[5][8] The Molecular Electrostatic Potential (MEP) surface will also be generated to identify regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack.
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical benchmark for experimental characterization.[5][9]
Figure 1: A streamlined workflow for the theoretical analysis of this compound.
Part 2: In-Silico Analysis of this compound
Based on the proposed computational protocol and drawing parallels from studies on similar halogenated nicotinic acids, we can anticipate the key theoretical characteristics of this compound.
Molecular Structure and Geometry
The molecular structure of this compound is expected to be largely planar, a common feature of pyridine derivatives. The presence of the bulky bromine atom and the electronegative fluorine atom may induce minor distortions in the pyridine ring. The crystal structure of the closely related 5-bromo-2-fluoronicotinic acid monohydrate reveals a nearly planar molecule, supporting this prediction.[10][11]
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value (Å) | Rationale |
| C-Br Bond Length | ~1.89 | Based on typical C-Br bond lengths in aromatic systems.[11] |
| C-F Bond Length | ~1.34 | Based on typical C-F bond lengths in aromatic systems.[11] |
| C=O Bond Length | ~1.21 | Characteristic of a carboxylic acid carbonyl group. |
| O-H Bond Length | ~0.97 | Characteristic of a carboxylic acid hydroxyl group. |
Electronic Properties and Reactivity
The electronic properties of this compound are significantly influenced by the presence of the electron-withdrawing bromine and fluorine atoms, as well as the carboxylic acid group.
-
HOMO-LUMO Analysis: The HOMO is likely to be localized on the pyridine ring and the bromine atom, while the LUMO is expected to be distributed over the carboxylic acid group and the pyridine ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. Halogen substitution is known to influence the HOMO-LUMO gap, thereby modulating the molecule's reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP surface will likely show a region of negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating their nucleophilic character. A region of positive potential (blue) is expected around the hydrogen atom of the carboxylic acid, highlighting its electrophilic nature. The halogen atoms can also exhibit anisotropic charge distributions, creating "sigma-holes" that can participate in halogen bonding.[12]
Predicted Spectroscopic Data
-
Vibrational (IR) Spectroscopy: The calculated IR spectrum will exhibit characteristic peaks for the carboxylic acid group, including a strong C=O stretching vibration around 1700-1750 cm⁻¹ and a broad O-H stretching band in the region of 2500-3300 cm⁻¹. Vibrations associated with the substituted pyridine ring, such as C-H, C-N, C-Br, and C-F stretching and bending modes, will also be present.[6][7]
-
NMR Spectroscopy: The predicted ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| C2-H | ~8.3 | - |
| C4-H | ~8.7 | - |
| C2 | - | ~140 |
| C3 | - | ~125 |
| C4 | - | ~150 |
| C5 | - | ~115 |
| C6 | - | ~160 (¹JCF coupling) |
| COOH | ~13.0 | ~165 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Part 3: Practical Applications and Experimental Validation
The theoretical insights gained from computational studies provide a rational basis for the application of this compound in drug discovery and for designing its synthesis and characterization.
Role in Medicinal Chemistry
Halogenated nicotinic acids are valuable intermediates in the synthesis of a wide range of therapeutic agents.[3][13] The bromine atom in this compound is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[3]
Figure 2: Synthetic utility of this compound in generating diverse bioactive molecules.
Proposed Synthetic and Characterization Workflow
A robust and reproducible experimental workflow is essential for validating the theoretical predictions and for the practical application of this compound.
Experimental Protocol:
-
Synthesis: A potential synthetic route to this compound could involve the fluorination of a suitable precursor, such as 5-bromo-6-hydroxynicotinic acid.[14] Alternatively, a multi-step synthesis starting from a commercially available dihalopyridine could be employed.[15]
-
Purification: The crude product will be purified using standard techniques such as recrystallization or column chromatography to obtain the compound in high purity.
-
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the chemical structure and purity of the synthesized compound. The experimental chemical shifts will be compared with the theoretically predicted values.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will be recorded and compared with the predicted vibrational frequencies to identify the characteristic functional groups.
-
-
Physicochemical Property Determination:
-
Melting Point: The melting point will be determined as a measure of purity.
-
Solubility: The solubility in various organic solvents will be assessed to inform its use in subsequent reactions.
-
Conclusion: A Versatile Tool for Future Discoveries
This compound stands as a promising and versatile building block for the development of novel therapeutic agents. This guide has provided a comprehensive theoretical framework for understanding its structural and electronic properties, which are key to predicting its reactivity and potential biological activity. The proposed computational and experimental workflows offer a self-validating system for researchers to confidently utilize this molecule in their drug discovery programs. By bridging the gap between theoretical prediction and practical application, we can accelerate the design and synthesis of next-generation pharmaceuticals.
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5-Bromo-6-fluoronicotinic acid safety and handling
An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-6-fluoronicotinic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer field-proven insights into its properties, hazards, and handling protocols. The causality behind experimental choices is explained to ensure a self-validating system of safety and efficacy in the laboratory.
Chemical Identification and Physicochemical Properties
This compound (CAS RN: 29241-63-2) is a halogenated pyridine derivative.[1][2] Its structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on the pyridine ring, makes it a versatile intermediate for introducing specific functionalities into larger molecules.[3][4] This combination of functional groups is particularly valuable in the synthesis of targeted therapeutics, such as kinase and PARP inhibitors.[5]
The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, and the carboxylic acid allows for amide bond formation.[3][4] Understanding its physical properties is the first step in designing safe handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29241-63-2 | [1][2] |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 220.00 g/mol | [1] |
| Appearance | White to Pale-yellow to Yellow-brown Solid | [1] |
| Boiling Point | 338.6 ± 42.0 °C (Predicted) | [1][2] |
| Density | 1.903 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Storage Condition | Store in Refrigerator (2 to 8 °C), under an inert atmosphere | [1][6] |
Hazard Identification and Toxicological Profile
This compound is classified as an irritant and is harmful if ingested.[1] The primary hazards are associated with its irritant nature to the skin, eyes, and respiratory tract. All chemical products should be handled with the recognition of "having unknown hazards and toxicity," as effects can vary based on handling conditions and duration of storage.[1]
-
H302: Harmful if swallowed
The acidic nature of the carboxylic acid group and the potential for the compound to release hydrogen bromide or hydrogen fluoride upon decomposition contribute to its irritant properties.[9] Skin or eye contact can lead to inflammation, redness, itching, and pain.[7][9] Inhalation of the dust can irritate the lungs and respiratory system.[7][9]
Causality of Hazards: The irritant effects are rooted in the molecule's reactivity. The carboxylic acid can cause chemical burns on moist tissues like eyes and mucous membranes. The halogenated pyridine ring is an electron-deficient system, making the molecule reactive toward biological nucleophiles, which can trigger inflammatory responses in skin and lung tissues. During thermal decomposition, it can generate highly toxic gases such as carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[9]
Risk Assessment and Exposure Control Workflow
A systematic approach to risk assessment is critical. Before handling this compound, a workflow should be followed to implement the most effective safety controls. The "Hierarchy of Controls" principle must be applied, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: Risk assessment and control selection workflow.
Engineering Controls: The primary engineering control is to handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8][9] When weighing the solid, a ventilated balance enclosure or a fume hood is mandatory. Facilities must be equipped with an eyewash fountain and safety shower in the immediate vicinity of any potential exposure.[8][9]
Personal Protective Equipment (PPE): Even with robust engineering controls, appropriate PPE is required as the last line of defense.
-
Hand Protection: Wear impervious protective gloves, such as nitrile gloves.[9]
-
Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[8][9]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[9]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.[8]
Standard Operating Protocol: Weighing and Handling
This protocol outlines the essential steps for safely handling solid this compound. Trustworthiness is ensured by incorporating checks and best practices at each stage.
Objective: To accurately weigh and transfer this compound for a chemical reaction with minimal exposure risk.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Reaction vessel
-
Appropriate solvent
-
Waste container
Protocol Steps:
-
Preparation:
-
Weighing the Compound:
-
Perform all manipulations inside the chemical fume hood.
-
Place a tared weigh boat on the analytical balance inside the hood.
-
Carefully open the container of this compound, avoiding any puff of dust.
-
Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid generating dust by moving slowly and deliberately.[10]
-
Close the main container tightly and place it back in its designated storage location.[8][9]
-
-
Transfer to Reaction Vessel:
-
Gently tap the weigh boat to transfer the solid into the reaction vessel.
-
If necessary, use a small amount of the reaction solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
-
Cleanup:
-
Wipe the spatula clean with a solvent-dampened cloth, disposing of the cloth in the appropriate solid waste container.
-
Clean the balance and surrounding surfaces inside the fume hood.
-
Dispose of the weigh boat and any contaminated materials (e.g., gloves) in the designated hazardous waste container.[7][8]
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Emergency Procedures
In the event of an accidental release or exposure, a clear and immediate response is crucial.
Table 2: First-Aid Measures
| Exposure Route | Action | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [7][9] |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [7][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][9] |
Spill Response Workflow:
Caption: Emergency response workflow for a chemical spill.
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Place contaminated solids (e.g., gloves, weigh boats, absorbent material) in a clearly labeled, sealed container for hazardous waste.[7][8]
-
Do not let the product enter drains, waterways, or soil.[9]
-
Consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal protocols, as local regulations may vary.[9]
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An In-Depth Technical Guide to Research-Grade 5-Bromo-6-fluoronicotinic Acid: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 5-Bromo-6-fluoronicotinic acid, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, core reactivity, and applications, providing field-proven insights and detailed protocols to empower researchers in their experimental design and execution.
Section 1: Core Characteristics and Physicochemical Data
This compound (CAS No: 29241-63-2) is a trifunctional pyridine derivative. Its utility stems from the strategic placement of three distinct functional groups on the pyridine ring: a carboxylic acid, a bromine atom, and a fluorine atom. This arrangement offers multiple, orthogonal handles for chemical modification. The electron-withdrawing nature of the fluorine and the pyridine nitrogen atom influences the reactivity of the ring, while the bromine atom serves as an excellent leaving group for cross-coupling reactions. The carboxylic acid provides a site for amide bond formation, esterification, or other derivatizations.
The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, make fluorinated scaffolds like this particularly valuable in drug discovery.[1][2]
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | References |
|---|---|---|
| CAS Number | 29241-63-2 | [3][4][5] |
| Alternate CAS | 38186-87-7 (for isomer 6-Bromo-5-fluoronicotinic acid) | [6][7] |
| Molecular Formula | C₆H₃BrFNO₂ | [3][6] |
| Molecular Weight | 220.00 g/mol | [3] |
| Appearance | White to pale-yellow or yellow-brown solid | [3] |
| Purity (Typical) | ≥95% | [6][8] |
| Predicted Boiling Point | 338.6 ± 42.0 °C at 760 Torr | [3][4] |
| Predicted Density | 1.903 ± 0.06 g/cm³ | [3] |
| Storage Conditions | Store in refrigerator (2 to 8 °C) under an inert atmosphere |[3][7] |
Section 2: Synthesis and Purification
Research-grade this compound is typically prepared via the hydrolysis of its corresponding methyl ester. This straightforward and high-yielding procedure makes the acid readily accessible for laboratory use.
Experimental Protocol: Synthesis via Ester Hydrolysis [9]
This protocol describes the conversion of methyl 5-bromo-2-fluoronicotinate to 5-Bromo-2-fluoronicotinic acid (an isomer, but the procedure is directly applicable).
-
Dissolution: In a round-bottom flask, dissolve methyl 5-bromo-6-fluoronicotinate (1.0 equiv) in tetrahydrofuran (THF).
-
Hydrolysis: At room temperature, add an aqueous solution of sodium hydroxide (NaOH, 1N, ~2.5 equiv) to the stirring solution. The causality here is the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, leading to saponification.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Neutralization & Precipitation: Once the reaction is complete, carefully neutralize the mixture with hydrochloric acid (HCl, 1N) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative High-Performance Liquid Chromatography (HPLC) for higher purity requirements.[9]
Section 3: Core Reactivity and Key Transformations
The synthetic versatility of this compound is primarily demonstrated through palladium-catalyzed cross-coupling reactions, which leverage the reactive C-Br bond.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[10][11] For this compound, this reaction enables the coupling of various aryl or heteroaryl groups at the 5-position, providing a powerful method for generating diverse libraries of compounds for screening in drug discovery programs.[12]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling [10]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%). Then, add an anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O).
-
Reaction: Heat the mixture with vigorous stirring in a preheated oil bath to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude residue by flash column chromatography or recrystallization to yield the 5-aryl-6-fluoronicotinic acid derivative.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction introduces a rigid alkyne linker into the molecule, a common strategy in the design of enzyme inhibitors and molecular probes.[15]
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Methodological & Application
Synthesis of Novel Derivatives from 5-Bromo-6-fluoronicotinic Acid: Application Notes and Protocols
Introduction: The Strategic Value of 5-Bromo-6-fluoronicotinic Acid in Drug Discovery
This compound is a highly versatile scaffold in modern medicinal chemistry. Its unique substitution pattern—a pyridine ring bearing a carboxylic acid, a bromine atom, and a fluorine atom—offers a trifecta of reactive sites for strategic molecular elaboration. The carboxylic acid group serves as a classical handle for amide and ester formation, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties such as solubility and cell permeability. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many biologically active molecules.[1]
The presence of the fluorine atom at the 6-position is of particular significance. As a highly electronegative element, it exerts a strong electron-withdrawing effect on the pyridine ring. This electronic perturbation enhances the electrophilicity of the ring, influencing the reactivity of both the carboxylic acid and the bromine atom, and can also impart favorable metabolic stability and binding affinity to the final derivative.[2]
This technical guide provides a comprehensive overview of key synthetic transformations starting from this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and strategic considerations for each derivatization pathway.
Core Synthetic Pathways: A Visual Overview
The derivatization of this compound can be strategically planned to build molecular complexity in a stepwise manner. The following diagram illustrates the primary synthetic routes discussed in this guide.
Caption: General synthetic routes from this compound.
Section 1: Amide Bond Formation – Building Pharmacophores
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the core scaffold to a vast array of amine-containing building blocks.[3] The electron-withdrawing nature of the 6-fluoro substituent on the nicotinic acid ring can increase the reactivity of the carboxylic acid toward activation.
Causality Behind Experimental Choices
The choice of coupling reagent is critical for achieving high yields and purity. For many applications, particularly in library synthesis, reagents that form highly reactive intermediates and have byproducts that are easily removed are preferred.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient coupling reagent that generates an activated O-acylisourea intermediate. It is often used with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. HATU is particularly effective for coupling with a wide range of amines, including those that are less nucleophilic.[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea. The urea byproduct is also water-soluble, facilitating its removal during aqueous workup. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and minimize racemization.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a general method for the synthesis of N-substituted-5-bromo-6-fluoronicotinamides.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add the desired amine (1.1 eq.) and HATU (1.2 eq.).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Data Presentation:
| Coupling Reagent | Base | Solvent | Typical Yield Range | Reference |
| HATU | DIPEA | DMF | 70-95% | [4] |
| EDC/HOBt | DIPEA | DCM/DMF | 60-85% | [3] |
Section 2: Esterification – Modulating Lipophilicity
Esterification of the carboxylic acid is a fundamental transformation to mask the acidic proton and increase the lipophilicity of the molecule, which can be crucial for modulating pharmacokinetic properties. The Fischer-Speier esterification is a classic and cost-effective method.
Causality Behind Experimental Choices
The Fischer esterification is an equilibrium-driven process.[5] To achieve high conversion, the equilibrium must be shifted towards the product side. This is typically accomplished by using the alcohol as the solvent (a large excess) and employing a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6] The removal of water as it is formed can also drive the reaction to completion.
Experimental Protocol: Fischer Esterification for Methyl 5-Bromo-6-fluoronicotinate
This protocol describes the synthesis of the methyl ester, a common intermediate for further derivatization.
Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Suspend this compound (1.0 eq.) in methanol (acting as both reagent and solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography on silica gel if necessary.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position provides a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in building biaryl, heteroaryl, and alkynyl-substituted pyridine derivatives.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the bromopyridine with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[8] The reaction is highly tolerant of various functional groups, making it a powerful tool in complex molecule synthesis.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is crucial for an efficient reaction.
-
Palladium Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a common and effective catalyst. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used to generate the active Pd(0) species in situ.
-
Base: A base is required to activate the boronic acid for the transmetalation step.[9] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
This protocol describes the coupling of the methyl ester derivative with an arylboronic acid. Using the ester protects the carboxylic acid from potential side reactions.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
Methyl 5-bromo-6-fluoronicotinate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Ethyl Acetate
Procedure:
-
In a Schlenk flask, combine Methyl 5-bromo-6-fluoronicotinate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/Water | 100 | 12-24 | 70-90% | [7] |
| Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME | 80 | 2-6 | 75-95% | [7] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, providing access to alkynyl-substituted derivatives.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11]
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper.
-
Palladium Catalyst: As in the Suzuki coupling, Pd(PPh₃)₄ or a similar Pd(0) complex is commonly used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. The amine also serves as a solvent in many cases.
This protocol outlines a general procedure for the coupling of the esterified starting material with a terminal alkyne.
Workflow Diagram:
Caption: Workflow for Sonogashira Coupling.
Materials:
-
Methyl 5-bromo-6-fluoronicotinate
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add Methyl 5-bromo-6-fluoronicotinate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, which can also serve as a co-solvent).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or heat as necessary (up to 80 °C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and wash the pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ (5%) | CuI (3%) | Et₃N | THF | RT - 60 | 4-16 | 65-90% | [9] |
| PdCl₂(PPh₃)₂ (2%) | CuI (2%) | DIPEA | DMF | 80 | 2-8 | 70-95% | [13] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide for amide bond formation, esterification, Suzuki-Miyaura coupling, and Sonogashira coupling provide robust and adaptable methods for generating diverse compound libraries. The strategic choice of reagents and reaction conditions, informed by an understanding of the electronic effects of the fluoro and bromo substituents, is key to the successful synthesis of novel and complex molecular architectures.
References
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid
- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry
- Process for preparing 5-fluoronicotinic acid
- Sonogashira coupling - Wikipedia
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Sonogashira Coupling - Chemistry LibreTexts
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton
- Preparation method of 6-fluoronicotinic acid - Google P
- Sonogashira Coupling - Organic Chemistry Portal
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing)
- Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry
- Amide coupling reaction in medicinal chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotin
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH
- Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC - NIH
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
- Methyl 6-bromo-5-fluoronicotin
- 1214336-88-5|Methyl 6-bromo-5-fluoronicotin
- METHYL 5-BROMO-6-HYDROXYNICOTIN
- Making esters from alcohols and acids | Class experiment - RSC Educ
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed
- Esterific
- How to Make Esters through Esterific
- Fluorophenyl pyrazol compounds - Google P
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchG
- Experiment 6 - Prepar
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube
- 5-Bromo-3-fluoropyridine-2-carboxylic acid 95 669066-91-5 - Sigma-Aldrich
- 5-Bromo-3-fluoropyridine-2-carboxylic acid | C6H3BrFNO2 | CID 21075872 - PubChem
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- (PDF) N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC - PubMed Central
- The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology - PubMed
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Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-6-fluoronicotinic Acid
Introduction: Strategic Importance of 5-Aryl-6-fluoronicotinic Acids
5-Bromo-6-fluoronicotinic acid is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its strategic value lies in its trifunctional nature: a bromine atom poised for cross-coupling, a fluorine atom to enhance metabolic stability and binding affinity, and a carboxylic acid group for further derivatization or to serve as a crucial pharmacophoric element.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction serves as the most robust and versatile method for converting this building block into 5-aryl-6-fluoronicotinic acid derivatives.[3][4] These products are highly sought-after scaffolds for a range of therapeutic targets, including kinase and enzyme inhibitors, where the biaryl motif is prevalent.[5][6]
The presence of the electron-withdrawing pyridine ring and the fluorine atom activates the carbon-bromine bond towards oxidative addition, a key step in the catalytic cycle, often allowing for milder reaction conditions compared to electron-rich aryl bromides.[4] This guide provides a detailed examination of the Suzuki coupling reaction as applied to this compound, offering field-proven insights, a mechanistic overview, and detailed experimental protocols for researchers in organic synthesis and drug development.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The electron-deficient nature of the pyridine ring facilitates this rate-limiting step.[4]
-
Transmetalation : In the presence of a base, the aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[7][8]
-
Reductive Elimination : The two organic ligands on the palladium(II) complex—the 6-fluoronicotinic acid moiety and the newly transferred aryl group—couple and are eliminated from the metal center. This step forms the desired carbon-carbon bond of the 5-aryl-6-fluoronicotinic acid product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Comparative Analysis of Catalyst Systems
The choice of catalyst, ligand, base, and solvent is paramount for a successful Suzuki coupling. While conditions must often be optimized for specific substrates, the following table summarizes common systems used for coupling bromopyridine derivatives, which serve as an excellent starting point for this compound.[5][9]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or DMF | 80 - 100 | Commercially available, reliable for many substrates. Can require higher catalyst loading (2-5 mol%).[10] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ or Cs₂CO₃ | DME or Dioxane | 80 - 90 | Often provides higher yields and shorter reaction times. Effective for heteroaryl couplings.[6] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene or Dioxane/H₂O | 80 - 110 | Highly active catalyst system, allowing for lower catalyst loadings. Good for challenging substrates.[3] |
Expert Insight: For this compound, the Pd(dppf)Cl₂ system is often a robust starting point. The dppf ligand's bite angle and electron-donating properties stabilize the palladium center throughout the catalytic cycle, proving effective for electron-deficient heteroaromatic halides.[6] The presence of the carboxylic acid can sometimes interfere with the catalyst; if low yields are observed, protection of the acid as a methyl or ethyl ester may be beneficial.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the solution-phase Suzuki coupling of this compound.
Protocol 1: General Solution-Phase Suzuki Coupling
This protocol is a robust starting point for coupling with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and carefully evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.[3] Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and adjust the pH to approximately 3-4 with 1M HCl. This will protonate the carboxylic acid and cause the product to precipitate.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-aryl-6-fluoronicotinic acid.[10]
Protocol 2: Solid-Phase Synthesis Approach
For the generation of compound libraries, a solid-phase approach can be highly efficient. This involves anchoring the this compound to a resin before performing the coupling.[11]
Procedure Outline:
-
Resin Loading: Attach this compound to a suitable solid support (e.g., Wang resin) using standard peptide coupling reagents (e.g., DIC/DMAP).
-
Resin Swelling: Swell the resin in a degassed solvent such as DMF in a reaction vessel.[10]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the base (e.g., K₃PO₄, 3.0 equiv), and the arylboronic acid (3.0 equiv) to the resin suspension.[11]
-
Inerting and Reaction: Degas the vessel with Argon and then shake the mixture at an elevated temperature (e.g., 80 °C) for 24 hours.[10]
-
Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each) to remove excess reagents and byproducts.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM 1:1) to release the 5-aryl-6-fluoronicotinic acid product from the solid support.
-
Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product. Purify as needed.
Troubleshooting and Final Considerations
-
Low Yield: If yields are consistently low, consider switching to a more active catalyst system like Pd(OAc)₂/SPhos or using a stronger base such as Cs₂CO₃. Ensure all solvents are rigorously degassed, as oxygen can deactivate the Pd(0) catalyst.
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. Using a slight excess of the boronic acid (1.2-1.5 equiv) can help mitigate this. Running the reaction under anhydrous conditions, if compatible with the chosen base, can also suppress this pathway.[12]
-
Substrate Purity: The purity of the this compound and the arylboronic acid is critical. Impurities can inhibit the catalyst and lead to side reactions.
By leveraging the protocols and mechanistic insights provided, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to accelerate the synthesis of novel molecules for drug discovery and development.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Fernández, M., et al. (2005). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 46(2), 239-242.
- Ma, D., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359.
- Denmark, S. E., & Smith, R. C. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Scott E. Denmark Research Group.
- Al-Masoudi, N. A., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Reddy, T., et al. (2023). Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids. Organic & Biomolecular Chemistry, 21(41), 8344-8348.
- da Silva, V. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5775.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Casimiro, M., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(11), 4613-4625.
- Li, Y., et al. (2005). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 7(18), 3925-3928.
- Request PDF. (n.d.). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
- Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
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Application Note: Strategies for the Successful Amidation of 5-Bromo-6-fluoronicotinic Acid
Introduction: The Significance of 5-Bromo-6-fluoronicotinic Acid in Medicinal Chemistry
This compound is a halogen-substituted heteroaromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have been explored as scaffolds for a variety of biologically active compounds.[1][2] The formation of an amide bond from the parent carboxylic acid is one of the most pivotal transformations in medicinal chemistry, as the resulting nicotinamide moiety is a common feature in numerous therapeutic agents.[3]
The electronic properties of this substrate, however, present unique challenges. The pyridine nitrogen and the fluorine atom are electron-withdrawing, which can influence the reactivity of the carboxylic acid. The bromine atom adds steric bulk and another potential site for side reactions under certain conditions. Therefore, a robust and well-optimized amidation protocol is critical for the successful synthesis of target molecules.
This guide provides a detailed exploration of the principles, protocols, and troubleshooting strategies for the efficient amidation of this compound, designed for researchers in drug development and synthetic chemistry.
Core Principles: The Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable, requiring high temperatures that are incompatible with complex molecules.[4] The core principle of modern amidation is the in situ activation of the carboxylic acid's carbonyl group, converting the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.
This is most commonly achieved using "coupling reagents." The choice of coupling reagent and additives is the most critical factor determining the success, yield, and purity of the final product.[3][5]
Major Classes of Coupling Reagents
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.[6] To prevent this and to suppress potential racemization of chiral substrates, an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is essential. These additives trap the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[6][7][8]
-
Onium Salts (Uronium/Aminium & Phosphonium): These reagents, such as HATU, HBTU, and PyBOP, are generally considered more efficient and are often the reagents of choice for difficult or sterically hindered couplings.[8][9][10] They incorporate an HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) moiety directly into their structure. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), they rapidly convert the carboxylic acid into its corresponding active ester, leading to high yields and clean reactions.[9][11] HATU, in particular, is known for its high reactivity due to the formation of the OAt active ester.[9][12]
The Role of the Base
A tertiary amine base (e.g., DIPEA, N-methylmorpholine) is crucial in onium salt-mediated reactions. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that readily attacks the electron-deficient coupling reagent to initiate the activation process.[11]
General Mechanism of Amidation
The diagram below illustrates the general pathway for carboxylic acid activation and subsequent amidation, highlighting the key intermediates.
Sources
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- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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The Strategic Utility of 5-Bromo-6-fluoronicotinic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Its ability to form key hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of kinases makes it an invaluable structural motif. 5-Bromo-6-fluoronicotinic acid has emerged as a particularly strategic building block for the synthesis of novel kinase inhibitors. The orthogonal reactivity of its three key functional groups—the carboxylic acid, the bromine atom, and the fluorine atom—provides medicinal chemists with a versatile platform for rapid library synthesis and structure-activity relationship (SAR) studies.
The presence of a fluorine atom at the 6-position significantly modulates the electronic properties of the pyridine ring. Fluorine's high electronegativity enhances the metabolic stability of the molecule and can lead to improved pharmacokinetic properties.[1] Furthermore, the electron-withdrawing nature of the fluorine atom facilitates palladium-catalyzed cross-coupling reactions at the 5-position by making the carbon-bromine bond more susceptible to oxidative addition.[2] This guide provides a comprehensive overview of the application of this compound in kinase inhibitor synthesis, complete with detailed experimental protocols for key transformations.
Chemical Reactivity and Strategic Advantages
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.
-
Carboxylic Acid (C3-position): This group serves as a primary handle for amide bond formation, a common linkage in kinase inhibitors that often interacts with the hinge region of the kinase domain. Standard coupling reagents such as HATU or T3P can be employed to readily form amides with a diverse range of amines.
-
Bromine Atom (C5-position): The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of aryl, heteroaryl, or amino substituents, which can be tailored to target specific sub-pockets of the kinase active site.
-
Fluorine Atom (C6-position): Beyond its influence on the physicochemical properties of the final compound, the fluorine atom can also be a site for nucleophilic aromatic substitution (SNAr) under certain conditions, although this is generally less facile than palladium-catalyzed couplings at the C5-position.
The strategic combination of these reactions allows for a modular approach to the synthesis of diverse kinase inhibitor libraries.
Caption: Synthetic workflow from this compound.
Application in Kinase Inhibitor Synthesis: Core Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These protocols are based on established methods for similar substrates and may require optimization for specific target molecules.[3][4]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This protocol details the coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl-6-fluoronicotinic acid.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 80 | 24 | 89[3] |
Note: The data in this table is representative and based on similar substrates. Actual yields may vary.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol 2: Buchwald-Hartwig Amination of this compound Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5] This protocol describes the coupling of a this compound derivative (e.g., an ester or amide) with a primary or secondary amine.
Materials:
-
5-Bromo-6-fluoronicotinamide or ester (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the this compound derivative, the palladium precatalyst, the ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 90-120 °C).
-
Monitoring: Stir the reaction for the specified time, monitoring its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired 5-amino-6-fluoronicotinic acid derivative.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | Cs₂CO₃ | Toluene | 110 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂/BINAP (5/7.5) | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃/Xantphos (2/4) | Cs₂CO₃ | Toluene | 110 | 10 | 93 |
| 4 | Piperidine | Pd(OAc)₂/BINAP (5/7.5) | K₃PO₄ | Dioxane | 100 | 16 | 82 |
Note: The data in this table is representative and based on established Buchwald-Hartwig amination conditions. Actual yields may vary.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique substitution pattern allows for a modular and efficient approach to the construction of complex molecular scaffolds. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provided herein serve as a robust starting point for researchers in drug discovery and development. The strategic incorporation of this building block can accelerate the identification of potent and selective kinase inhibitors with improved pharmacological properties.
References
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- Wikipedia. Suzuki reaction.
- NIH. (2023). Synthesis of Heteroaromatic Compounds.
- "Access to five-membered n-heteroaromatic compounds: current approach based on microwave-assisted synthesis" - This is a book chapter or review, a specific URL is not available
- NIH. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
- MDPI Books. Synthesis of Heteroaromatic Compounds.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- MDPI. (2023). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities.
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Application Notes and Protocols: 5-Bromo-6-fluoronicotinic Acid as a Versatile Fragment in Drug Discovery
Introduction: The Strategic Value of Halogenated Pyridines in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields starting points with superior ligand efficiency.[1][2] Within the vast landscape of fragment libraries, halogenated heterocyclic scaffolds are of particular interest. 5-Bromo-6-fluoronicotinic acid is an exemplary fragment that embodies several desirable features for FBDD campaigns.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a starting fragment. It outlines its physicochemical properties, protocols for primary screening and hit validation, and strategies for its subsequent chemical elaboration.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29241-63-2 | [3][4][5] |
| Molecular Formula | C₆H₃BrFNO₂ | [4][6] |
| Molecular Weight | 220.00 g/mol | [4][6] |
| Appearance | Solid | [6] |
| Purity | Typically >95% | [6] |
The strategic placement of the bromine and fluorine atoms, along with the carboxylic acid moiety on the pyridine ring, provides a unique combination of features:
-
Hydrogen Bonding: The pyridine nitrogen and the carboxylic acid group are excellent hydrogen bond donors and acceptors, providing key anchoring points within a protein's binding site.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and specificity.
-
Fluorine's Influence: The electron-withdrawing fluorine atom can modulate the pKa of the pyridine ring and influence the electrostatic potential of the molecule, potentially improving metabolic stability and membrane permeability in later-stage compounds.[7]
-
Vectors for Elaboration: The bromine atom serves as a versatile synthetic handle for chemical modification through various cross-coupling reactions, allowing for the systematic exploration of the surrounding chemical space.[8][9]
Caption: Chemical structure and key features of this compound.
Part 1: Fragment Screening Campaign Workflow
A typical FBDD campaign involves a tiered approach, starting with a primary screen to identify binders, followed by validation and characterization of the initial hits.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Part 2: Experimental Protocols
The following protocols are provided as a guide and should be optimized for the specific protein target and available instrumentation.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)
This technique identifies fragments that bind to a target protein by measuring changes in its thermal stability.[10][11][12] An increase in the melting temperature (Tm) of the protein in the presence of the fragment suggests a stabilizing interaction.[10]
Materials:
-
Purified target protein (0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (100 mM stock in DMSO)
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well qPCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final concentration of the protein and dye should be optimized, but a starting point of 2 µM protein and 5x SYPRO Orange is recommended.
-
Fragment Dispensing: Dispense 1 µL of the 100 mM this compound stock solution into the wells of the assay plate. Also include wells with 1 µL of DMSO as a negative control and wells with a known binder as a positive control.
-
Protein Addition: Add 99 µL of the protein/dye master mix to each well, resulting in a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.[1]
-
Data Analysis: The melting temperature (Tm) is determined from the inflection point of the sigmoidal melting curve. A significant positive shift in Tm (ΔTm) of ≥ 2°C in the presence of this compound compared to the DMSO control is considered a preliminary hit.
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that can detect the binding of low molecular weight fragments to an immobilized protein target in real-time.[4][5][13] It provides information on binding affinity and kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein (in a suitable buffer for immobilization, e.g., 10 mM sodium acetate, pH 5.0)
-
This compound (serial dilutions in running buffer, e.g., 1 µM to 1 mM)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a high immobilization level (8,000-10,000 Response Units) to maximize the signal for small fragment binding.[14] A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Fragment Injection: Inject a series of concentrations of this compound over both the target and reference flow cells. Use a contact time of 60 seconds and a dissociation time of 60-120 seconds.[15]
-
Data Collection: Record the sensorgrams, which show the change in response units (RU) over time.
-
Data Analysis: Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes. If binding is observed, fit the steady-state responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD). A KD in the micromolar to millimolar range is typical for fragment hits.
Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions.[16][17][18] It directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein (20-50 µM in dialysis buffer)
-
This compound (200-500 µM in dialysis buffer)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation: Dialyze both the protein and the fragment stock solution extensively against the same buffer to minimize heats of dilution.[18] Degas the samples before use.
-
Instrument Setup: Load the protein solution into the sample cell and the fragment solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat flow peaks for each injection. Plot the integrated heat per mole of injectant against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. The binding entropy (ΔS) can then be calculated. For weakly binding fragments, a displacement titration method may be necessary.[3][6]
Part 3: Structure-Activity Relationship (SAR) and Chemical Elaboration
Once this compound is confirmed as a binder, the next step is to use its structural features to design more potent and selective compounds. X-ray crystallography is a powerful tool to visualize the binding mode of the fragment and guide the chemical elaboration strategy.[19][20][21]
Caption: Potential vectors for chemical elaboration of the this compound scaffold.
Key SAR Insights and Elaboration Strategies:
-
The Bromine Handle: The bromine at the 5-position is the primary vector for growth. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) can be employed to introduce a wide variety of substituents to probe the surrounding pocket for additional interactions.
-
The Carboxylic Acid Anchor: The carboxylic acid at the 3-position is likely a key anchoring group, forming hydrogen bonds or salt bridges with the target protein. This can be converted to amides or other bioisosteres to explore interactions in this region and modulate physicochemical properties.
-
The Role of Fluorine: The fluorine at the 6-position can influence the electronics of the ring and may form favorable interactions with the protein. In some cases, it can be displaced via nucleophilic aromatic substitution to introduce other functionalities, although this typically requires an activated ring system. The impact of fluorine substitution on binding affinity and other drug-like properties should be carefully evaluated.[22]
By systematically exploring these vectors, researchers can grow this compound from a low-affinity fragment into a potent and selective lead compound, as has been successfully demonstrated with similar scaffolds in the development of approved drugs.
References
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- Navratilova, I., & Danielson, U. H. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 174–178. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. This compound.
- Hoffman Fine Chemicals. CAS 29241-63-2 | this compound | MFCD11036154.
- Cytiva. Fragment and small molecule screening with Biacore systems. [Link]
- Renaudet, O., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22359. [Link]
- AbacipharmTech. This compound.
- McMahon, R. M., Scanlon, M. J., & Martin, J. L. (2013). Interrogating fragments using a protein thermal shift assay. Australian Journal of Chemistry, 66(12), 1502-1506. [Link]
- Recht, M. I., Nienaber, V., & Torres, F. (2016). Fragment-based screening for enzyme inhibitors using calorimetry. Methods in Enzymology, 567, 287-307. [Link]
- ResearchGate. Thermal-shift assay for fragment library screening. [Link]
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
- ResearchGate. Protein Thermal Shifts to Identify Low Molecular Weight Fragments. [Link]
- Kumar, A., et al. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 111(48), 17144-17149. [Link]
- Center for Macromolecular Interactions.
- Frontiers in Molecular Biosciences. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. [Link]
- de Kloe, G. E., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(1), 1-13. [Link]
- Protein Science. (2011).
- Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 391-402. [Link]
- Proteopedia.
- Drug-Design.org.
- ASHP. STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. [Link]
- ResearchGate. Structure activity relationship of the synthesized compounds. [Link]
- Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 1-15. [Link]
- National Center for Biotechnology Information. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]
- ResearchGate.
- Frontiers in Chemistry. (2020).
- National Center for Biotechnology Information. (2021). Fragment-based covalent ligand discovery. [Link]
- PubMed. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. [Link]
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- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Bromo-6-fluoronicotinic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of 5-Bromo-6-fluoronicotinic acid. This versatile building block is of significant interest in medicinal chemistry, and its effective functionalization is crucial for the synthesis of novel molecular entities. These application notes detail the theoretical and practical aspects of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering step-by-step protocols, mechanistic insights, and expert commentary on experimental choices. The aim is to equip researchers with the knowledge to successfully implement and troubleshoot these critical transformations.
Introduction: The Strategic Importance of this compound
This compound is a key heterocyclic building block in the synthesis of complex organic compounds, particularly in the pharmaceutical industry. The strategic placement of the bromine atom at the 5-position, activated by the electron-withdrawing nature of the adjacent fluorine and carboxylic acid groups, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The ability to introduce diverse molecular fragments at this position is a powerful tool for constructing libraries of compounds for drug discovery and development.
This guide delves into the most pertinent cross-coupling methodologies for this substrate: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[1][2] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Aryl-6-fluoronicotinic Acids
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Degassed solvent (e.g., DMF or a 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via a syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Data Presentation: Reaction Parameters
| Parameter | Recommended Condition | Rationale / Expertise & Experience |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging substrates, catalysts with bulky, electron-rich phosphine ligands like dppf can improve stability and reactivity.[8] |
| Base | K₃PO₄, Cs₂CO₃ | A strong base is often required to facilitate the transmetalation step. K₃PO₄ is a common and effective choice. Cs₂CO₃ can be beneficial for less reactive boronic acids. |
| Solvent | DMF, 1,4-Dioxane/Water | DMF is a versatile polar aprotic solvent. A mixture of 1,4-dioxane and water can enhance the solubility of both the organic and inorganic reagents. |
| Temperature | 80-100 °C | This temperature range typically provides a good balance between reaction rate and catalyst stability. |
Forging C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[9] This reaction has become a staple in medicinal chemistry for the synthesis of aryl amines, which are prevalent in many pharmaceutical compounds.[10]
Mechanistic Overview
Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][11]
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen.
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-Amino-6-fluoronicotinic Acids
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, base, and this compound to a dry Schlenk flask with a magnetic stir bar.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Data Presentation: Reaction Parameters
| Parameter | Recommended Condition | Rationale / Expertise & Experience |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos, RuPhos | The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are highly effective for a broad range of substrates. |
| Base | NaOtBu, K₂CO₃ | A strong, non-nucleophilic base is essential. Sodium tert-butoxide is a common choice. For more sensitive substrates, a milder base like potassium carbonate may be used. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are preferred to avoid side reactions. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but should be optimized to prevent catalyst decomposition. |
Constructing C(sp²)-C(sp) Bonds: The Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[12][13] This reaction is highly valued for its reliability and efficiency in forming C(sp²)-C(sp) bonds.
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the product and regeneration of the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 5-Alkynyl-6-fluoronicotinic Acids
The following is a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent, Base, and Alkyne Addition: Under the inert atmosphere, add the degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the desired product.
Data Presentation: Reaction Parameters
| Parameter | Recommended Condition | Rationale / Expertise & Experience |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Copper(I) iodide is the most common and reliable co-catalyst for the activation of the terminal alkyne. |
| Base | Et₃N, DIPA | An amine base is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide. |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are generally used. |
| Temperature | Room temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature. Gentle heating may be necessary for less reactive substrates. |
Trustworthiness and Validation
The success of these cross-coupling reactions relies on careful experimental technique and validation of the results.
-
In-Process Controls: Regular monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to identify any potential side products.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting: Common issues in palladium-catalyzed cross-coupling reactions include catalyst deactivation, low yields, and the formation of side products such as homo-coupling. Addressing these issues may involve re-optimizing the reaction conditions, such as the choice of ligand, base, or solvent, and ensuring the purity of all reagents and the strict exclusion of oxygen.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of novel and complex molecules in drug discovery and development. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and versatile methods for the formation of C-C and C-N bonds. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are key to achieving high yields and purity. This guide provides a solid foundation for researchers to successfully apply these powerful synthetic methods.
References
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- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- PMC. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- ResearchGate. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Journal of the American Chemical Society. Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters.
- ResearchGate. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF.
- ResearchGate. Cross-Coupling Reactions: A Practical Guide.
- Wikipedia. Buchwald–Hartwig amination.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Benchchem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Wikipedia. Heck reaction.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Benchchem. Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Wikipedia. Suzuki reaction.
- YouTube. The Buchwald-Hartwig Amination Reaction.
- NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Benchchem. Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.
- PMC. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Organic Chemistry Portal. Sonogashira Coupling.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
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Application Notes & Protocols: 5-Bromo-6-fluoronicotinic Acid as a Strategic Building Block in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic application of 5-Bromo-6-fluoronicotinic acid. We delve into the unique physicochemical properties conferred by its specific halogenation pattern and explore its versatile reactivity. Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and amide bond formation, are provided. The causality behind experimental design, from reagent selection to reaction conditions, is explained to empower researchers to adapt and optimize these methods for their specific drug discovery campaigns.
Introduction: The Strategic Advantage of Halogenated Heterocycles
In modern drug discovery, the use of halogenated building blocks is a cornerstone of molecular design. The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, in particular, is prized for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[1][2][3] Bromine, on the other hand, serves as an exceptionally versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, which are fundamental to constructing the complex architectures of modern therapeutics.[4][5]
This compound is a trifunctional building block that leverages the synergistic effects of these two halogens on a pyridine scaffold. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group activates the pyridine ring, while the orthogonal reactivity of the bromine atom and the carboxylic acid allows for sequential, controlled diversification. This makes it an invaluable starting point for generating libraries of novel compounds aimed at a wide range of biological targets.
Physicochemical Properties & Strategic Value
The specific arrangement of substituents in this compound provides a distinct set of advantages for the medicinal chemist.
| Property | Value | Source |
| CAS Number | 29241-63-2 | [6][7] |
| Molecular Formula | C₆H₃BrFNO₂ | [8] |
| Molecular Weight | 219.996 g/mol | [6] |
| Boiling Point | 338.6±42.0 °C at 760 mmHg | [6] |
| Density | 1.9±0.1 g/cm³ | [6] |
The strategic value of this building block can be visualized as a convergence of its structural features, each enabling a critical aspect of drug design.
Caption: The strategic value proposition of this compound.
Key Synthetic Applications & Protocols
The true power of this compound lies in its capacity for selective, sequential functionalization. The C-Br bond is readily addressed via cross-coupling, while the carboxylic acid is a gateway to amides and esters. This section provides detailed, explanatory protocols for these critical transformations.
Suzuki-Miyaura Cross-Coupling at the C5-Position
This reaction is paramount for installing new carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures common in kinase inhibitors and other targeted therapies.[9] The protocol below is a representative procedure that serves as a robust starting point for various boronic acid or ester coupling partners.[10][11]
Protocol 1: Synthesis of 6-Fluoro-5-(aryl)-nicotinic Acid
-
Rationale: This protocol utilizes a standard palladium catalyst, Pd(dppf)Cl₂, which is effective for cross-coupling on electron-deficient heterocyclic halides. Dppf is a bulky electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium center. An aqueous base like sodium carbonate is used to activate the boronic acid and is mild enough to prevent hydrolysis of other sensitive functional groups. The dioxane/water solvent system ensures the solubility of both organic and inorganic reagents.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound, the aryl boronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Stir the mixture vigorously and heat to 90-100 °C under the inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities. The product should remain in the aqueous layer as the carboxylate salt.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl. A precipitate of the product should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Amide Bond Formation
The carboxylic acid moiety is a key diversification point for exploring Structure-Activity Relationships (SAR). Amide coupling is a fundamental reaction to attach various amine-containing fragments, which can serve as key binding elements or modulate physicochemical properties like solubility.[12]
Protocol 2: Synthesis of 5-Bromo-6-fluoro-N-(alkyl/aryl)-nicotinamide
-
Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent. HATU activates the carboxylic acid to form a reactive ester, which is readily attacked by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to scavenge the HCl produced without interfering with the coupling agent or amine. DMF is an excellent polar aprotic solvent for this transformation.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
-
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU to the solution and stir for 10-15 minutes at room temperature. This pre-activation step is crucial for forming the active ester.
-
In a separate vial, dissolve the amine in a small amount of DMF.
-
Add the amine solution and then DIPEA to the reaction flask.
-
Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
-
General Synthetic Workflow Visualization
The power of this compound lies in its ability to be used in a multi-step, divergent synthesis to rapidly generate a library of analogues.
Caption: A general two-step workflow utilizing the orthogonal reactivity.
Conclusion
This compound is a high-value, strategic building block for modern medicinal chemistry. Its pre-installed fluorine atom offers a proven method for enhancing drug-like properties, while the bromine atom and carboxylic acid provide orthogonal synthetic handles for rapid and divergent library synthesis. The protocols and rationales provided herein serve as a validated starting point for researchers to leverage the unique chemical advantages of this reagent, accelerating the path from hit identification to lead optimization in drug discovery programs.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. [Link]
- Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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- Hoffman Fine Chemicals. (n.d.). CAS 29241-63-2 | this compound. Hoffman Fine Chemicals. [Link]
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- Zheng, S., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.
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- Zheng, S., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 3013–3026. [Link]
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- Doan, K. M., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(3), 386–392. [Link]
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The Rising Star in Agrochemical Innovation: A Guide to the Application of 5-Bromo-6-fluoronicotinic Acid in Synthesis
Introduction: The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a diverse array of molecular scaffolds. Among these, halogenated pyridine carboxylic acids have emerged as pivotal building blocks. This guide provides an in-depth technical overview of the application of 5-Bromo-6-fluoronicotinic acid in the synthesis of next-generation agrochemicals. While its chloro-analog, 5-bromo-6-chloronicotinic acid, has been more extensively documented, the unique properties imparted by the fluorine atom—such as enhanced metabolic stability and altered biological activity—position this compound as a compound of significant interest for researchers, scientists, and professionals in drug and pesticide development. This document will serve as a comprehensive resource, detailing its synthetic utility, providing adaptable protocols, and exploring the chemical logic behind its application.
The Strategic Importance of the 5-Bromo-6-fluoro Pyridine Scaffold
The this compound moiety is a versatile pharmacophore for the synthesis of a new generation of agrochemicals, particularly fungicides and insecticides. The strategic placement of the bromine and fluorine atoms on the pyridine ring offers several advantages in agrochemical design:
-
Multiple Reaction Sites: The carboxylic acid group allows for the formation of amides, esters, and other derivatives, providing a key handle for molecular elaboration. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom can influence the electronic properties of the ring and enhance the metabolic stability of the final compound.
-
Modulation of Biological Activity: The nature and position of the halogen atoms can significantly impact the biological activity of the resulting agrochemical. Fluorine, with its high electronegativity and small size, can alter the binding affinity of the molecule to its target protein and improve its transport properties within the plant or insect.
-
Intellectual Property: The development of novel agrochemicals containing the this compound scaffold can provide new intellectual property opportunities in a competitive market.
Core Synthetic Applications: A Focus on Fungicide Development
A primary application of this compound in agrochemical synthesis is in the development of potent fungicides. Nicotinamide derivatives, in particular, have shown significant promise. The general synthetic approach involves the activation of the carboxylic acid group, followed by coupling with a suitable amine.
General Synthetic Workflow
The synthesis of agrochemical candidates from this compound typically follows a two-step process, as illustrated in the workflow diagram below. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is a crucial activation step that facilitates the subsequent amide bond formation. The second step is the coupling of the acyl chloride with a desired amine to yield the final nicotinamide derivative.
Caption: General workflow for the synthesis of nicotinamide-based agrochemicals.
Detailed Protocol: Synthesis of N-(Thiophen-2-ylmethyl)-5-bromo-6-fluoronicotinamide
This protocol is adapted from established procedures for the synthesis of analogous N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity.[1] This specific example illustrates the synthesis of a potential fungicide candidate.
Part 1: Synthesis of 5-Bromo-6-fluoronicotinoyl chloride
Objective: To activate the carboxylic acid group of this compound for subsequent amidation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 220.00 | 2.20 g (10 mmol) | 1.0 |
| Oxalyl chloride | 126.93 | 3.81 g (30 mmol) | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic amount (2-3 drops) | - |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.20 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Stir the suspension at room temperature until the acid is fully dissolved.
-
Slowly add oxalyl chloride (3.81 g, 30 mmol) dropwise to the solution at room temperature. Gas evolution (CO and CO₂) will be observed.
-
Add a catalytic amount of N,N-Dimethylformamide (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and comparing the resulting methyl ester with the starting acid.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude 5-Bromo-6-fluoronicotinoyl chloride is a yellow to brown solid or oil and is typically used in the next step without further purification.
Part 2: Synthesis of N-(Thiophen-2-ylmethyl)-5-bromo-6-fluoronicotinamide
Objective: To couple the activated acyl chloride with 2-(aminomethyl)thiophene to form the target nicotinamide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Crude 5-Bromo-6-fluoronicotinoyl chloride | 238.44 | ~10 mmol | 1.0 |
| 2-(Aminomethyl)thiophene | 113.16 | 1.13 g (10 mmol) | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 1.52 g (15 mmol) | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
Procedure:
-
In a separate dry 250 mL round-bottom flask under an inert atmosphere, dissolve 2-(aminomethyl)thiophene (1.13 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 5-Bromo-6-fluoronicotinoyl chloride from Part 1 in anhydrous dichloromethane (20 mL).
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over a period of 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(Thiophen-2-ylmethyl)-5-bromo-6-fluoronicotinamide as a solid.
Structure-Activity Relationship (SAR) Considerations
The biological activity of nicotinamide-based agrochemicals can be significantly influenced by the substitution pattern on the pyridine ring. While direct comparative studies on this compound derivatives are limited, some general principles can be inferred:
-
Role of Fluorine: The introduction of a fluorine atom at the 6-position can enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. This can lead to a longer-lasting effect in the target organism. Furthermore, the high electronegativity of fluorine can alter the electronic distribution of the pyridine ring, potentially influencing its binding affinity to the target enzyme or receptor.
-
Impact of Halogen Substitution: Research on related herbicidal compounds has shown that the type of halogen at the 5-position can impact efficacy. For instance, in some picolinic acid herbicides, a fluorine atom at the 5-position was found to decrease herbicidal activity against certain weeds compared to chlorine or bromine. This highlights the importance of empirical testing to determine the optimal substitution pattern for a specific target.
Potential Applications in Other Agrochemical Classes
While the focus has been on fungicides, this compound is a versatile intermediate that can be used to synthesize other classes of agrochemicals:
-
Insecticides: Nicotinamide-based compounds are known to act on nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1] The this compound scaffold can be incorporated into novel insecticide candidates targeting these receptors.
-
Herbicides: Pyridine carboxylic acids are a well-established class of herbicides. By modifying the substituents on the pyridine ring and the derivatized carboxylic acid group, novel herbicides with different modes of action and selectivity profiles can be developed.
Conclusion
This compound represents a promising and versatile building block for the synthesis of innovative agrochemicals. Its unique substitution pattern offers opportunities to fine-tune the biological activity, metabolic stability, and selectivity of the final products. While direct literature on its application is still emerging, the well-established chemistry of its chloro-analog provides a solid foundation for researchers to explore its potential. The detailed protocols and synthetic strategies outlined in this guide are intended to empower scientists in the agrochemical industry to harness the potential of this valuable intermediate in their discovery and development programs.
References
- Google Patents. (n.d.). CA2645263A1 - Agrochemical formulations.
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
- ResearchGate. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- PubMed Central (PMC). (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors.
- MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile.
- PubMed. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides.
- Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.
- ResearchGate. (n.d.). Antifungal activities of the title compounds 5-9 at 50 mg/L.
- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
- MDPI. (2021). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola.
- PubMed Central (PMC). (2022). Design, synthesis and insecticidal activity and mechanism research of Chasmanthinine derivatives.
- PubChem. (n.d.). 5-Bromonicotinic acid.
Sources
Application Notes and Protocols for Reactions Involving 5-Bromo-6-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 5-Bromo-6-fluoronicotinic Acid
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and a carboxylic acid group on a pyridine ring, make it a versatile substrate for a variety of cross-coupling reactions. The electron-withdrawing nature of the fluorine and the nicotinic acid moiety enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed reactions, a critical step in many bond-forming transformations.[1] This document provides detailed experimental setups for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These protocols are designed to serve as a comprehensive guide for researchers, offering insights into the rationale behind the choice of reagents and conditions to facilitate the synthesis of novel derivatives for drug discovery and other applications.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-fluoronicotinic Acids
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[2] This reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[2] For this compound, the bromine at the 5-position serves as an excellent handle for the introduction of various aryl and heteroaryl substituents.
Causality of Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, air-stable precatalyst that is readily converted to the active Pd(0) species in the reaction mixture. The four triphenylphosphine ligands provide a stable complex, and their dissociation in solution generates the coordinatively unsaturated species necessary to initiate the catalytic cycle.
-
Base: A base is crucial for the transmetalation step of the Suzuki-Miyaura coupling.[3] Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the reaction without causing unwanted side reactions, such as hydrolysis of the boronic acid.
-
Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation by atmospheric oxygen.[4] Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is essential to prevent catalyst deactivation and ensure high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to dissolve the reagents (e.g., 0.1 M concentration of the limiting reagent).
-
Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 2-5 mol%) to the flask.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at a temperature ranging from 80 to 100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 5-aryl-6-fluoronicotinic acid.
Summary of Reaction Parameters:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Air-stable precatalyst, readily forms active Pd(0). |
| Base | K₃PO₄ (3.0 equiv.) | Promotes transmetalation without causing side reactions. |
| Solvent | 1,4-Dioxane/Water (4:1 to 5:1) | Solubilizes reagents and facilitates boronate formation. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst.[4] |
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-bromonicotinic Acid Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[1][5] This reaction allows for the coupling of an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[1] In the case of this compound, the fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) by amines, while the bromine at the 5-position is more suitable for palladium-catalyzed amination. This section will focus on the amination at the C-F position, which is generally more reactive towards SNAr, but a Buchwald-Hartwig approach can be employed for less reactive amines or when specific regioselectivity is required. For the purpose of this guide, we will outline a general Buchwald-Hartwig protocol that can be adapted for the C-Br bond, assuming the more reactive C-F position is either already functionalized or its reactivity is suppressed.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a bulky, electron-rich phosphine ligand, like Xantphos, is highly effective for Buchwald-Hartwig aminations.[6] The bulky ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step, and also facilitates the final reductive elimination to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide, which then participates in the catalytic cycle.[5] Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.
-
Solvent: Anhydrous and deoxygenated toluene or dioxane are suitable solvents for the Buchwald-Hartwig amination as they are non-reactive under the reaction conditions and can dissolve the organic reagents and the catalyst complex.
-
Inert Atmosphere: Similar to the Suzuki coupling, the palladium catalyst is air-sensitive, necessitating the use of an inert atmosphere to maintain its catalytic activity.[6]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), sodium tert-butoxide (1.5-2.0 equiv.), Pd₂(dba)₃ (1-2.5 mol%), and Xantphos (2-5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath or heating mantle to a temperature between 90 and 110 °C.
-
Monitoring: Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-5-bromonicotinic acid derivative.
Summary of Reaction Parameters:
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ (1-2.5 mol%) / Xantphos (2-5 mol%) | Bulky, electron-rich ligand promotes key catalytic steps.[6] |
| Base | NaOt-Bu (1.5-2.0 equiv.) | Strong, non-nucleophilic base for amine deprotonation.[5] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Non-reactive solvent that dissolves reagents and catalyst. |
| Temperature | 90-110 °C | Provides thermal energy for efficient reaction completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the air-sensitive palladium catalyst.[6] |
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion
The protocols detailed in this application note provide robust starting points for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. The rationale behind the selection of reagents and conditions is grounded in established principles of organometallic chemistry. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes. The versatility of these methods opens up a vast chemical space for the synthesis of novel nicotinic acid derivatives with potential applications in drug discovery and materials science.
References
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.
- Wikipedia. (2024). Suzuki reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
Sources
Scale-up synthesis of 5-Bromo-6-fluoronicotinic acid derivatives
An In-Depth Technical Guide to the Scale-Up Synthesis of 5-Bromo-6-fluoronicotinic Acid and Its Derivatives
Abstract
This compound is a key halogenated pyridine carboxylic acid, serving as a vital building block in the synthesis of complex pharmaceutical and agrochemical compounds. Its unique substitution pattern allows for diverse downstream functionalization, making it a high-value intermediate. This application note provides a comprehensive, in-depth guide for the multi-kilogram scale-up synthesis of this compound. The protocols herein are designed with scalability, safety, and robustness at their core, moving beyond simple laboratory procedures to address the challenges inherent in large-scale chemical manufacturing. We will detail a plausible and well-supported synthetic pathway, including the synthesis of a key precursor, the critical bromination step, and the formation of a representative derivative. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and successful implementation by researchers, scientists, and drug development professionals.
Critical Safety Considerations: A Prerequisite for Synthesis
The synthesis of this compound involves hazardous materials, most notably liquid bromine and thionyl chloride. A thorough understanding and strict adherence to safety protocols are not merely recommended; they are mandatory for the well-being of personnel and the integrity of the operation. Bromine is a highly toxic, corrosive, and volatile substance that can cause severe skin burns, eye damage, and is fatal if inhaled.[1][2][3]
Expert Insight: Before any experimental work begins, a comprehensive risk assessment must be conducted. This involves identifying all potential hazards, evaluating the risks, and implementing robust control measures. For large-scale operations, engineering controls are paramount and should be prioritized over personal protective equipment (PPE), although both are essential.
Table 1: Hazard Summary and Required Safety Protocols
| Reagent/Process | Primary Hazards | Engineering Controls | Personal Protective Equipment (PPE) | Emergency Response |
| Liquid Bromine | VERY TOXIC, CORROSIVE, severe burns, fatal if inhaled, dangerous for the environment.[1] | Chemical fume hood, dedicated scrubber system, bromine detectors and alarms, emergency shutdown systems.[4] | Heavy-duty chemical-resistant gloves (e.g., nitrile, NOT disposable plastic), chemical splash goggles and face shield, full chemical protective clothing, respiratory protection (hood with breathing air).[1][4] | Have a 1M solution of sodium thiosulfate readily available for neutralization.[1] Evacuate the area in case of a leak and activate the Emergency Response Team.[4] |
| Thionyl Chloride | Corrosive, causes severe burns, reacts violently with water to release toxic gases (HCl, SO₂). | Operate in a moisture-free environment under an inert atmosphere (e.g., Nitrogen) within a fume hood. | Acid-resistant gloves, chemical splash goggles and face shield, lab coat. | Neutralize spills with a suitable agent like sodium bicarbonate. Use appropriate fire extinguisher (dry chemical, CO₂). |
| Large-Scale Reactions | Exothermic potential, risk of runaway reaction, handling large volumes of hazardous materials. | Jacketed glass-lined reactor with temperature control and overhead stirring, pressure relief valves, dump tank for emergency quenching.[4] | Standard PPE as required for reagents, plus any site-specific requirements for plant operations. | Establish and train personnel on emergency shutdown procedures. |
Strategic Synthesis Pathway
The selected pathway focuses on a robust and scalable route. The strategy involves the initial synthesis of the precursor, 6-fluoronicotinic acid, followed by a direct electrophilic bromination. This approach is analogous to well-established industrial processes for nicotinic acid halogenation, providing a solid foundation for scale-up.[5][6]
Caption: Overall synthetic workflow for this compound and its derivatives.
Protocol I: Scale-Up Synthesis of 6-Fluoronicotinic Acid (Precursor)
This protocol is adapted from methodologies reported for the synthesis of fluorinated nicotinic acids, providing a reliable route to the key precursor.[7] The process begins with a selective Grignard exchange on 2,5-dibromopyridine.
Expert Insight: The selectivity of the Grignard exchange is crucial. The bromine at the 2-position is more labile towards magnesium-halogen exchange than the one at the 5-position. Following the exchange, the resulting Grignard reagent is carboxylated to form the ester. Subsequent fluorination and hydrolysis yield the desired precursor. This multi-step process is suitable for industrial production due to its control and use of readily available materials.[7]
Step 3.1: Synthesis of 6-Bromonicotinate Ester
-
Reactor Setup: Under a nitrogen atmosphere, charge a suitable glass-lined reactor with anhydrous tetrahydrofuran (THF), a catalyst such as cuprous iodide, and 2,5-dibromopyridine.[7]
-
Grignard Reaction: Cool the mixture and slowly add a solution of isopropyl magnesium chloride. Maintain the temperature throughout the addition.
-
Carboxylation: After the exchange is complete, add a chloroformate (e.g., ethyl chloroformate) to the reaction mixture to form the 6-bromonicotinate ester.[7]
-
Work-up: Quench the reaction with an aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
Step 3.2: Fluorination and Hydrolysis
-
Fluorination: In a separate reactor, charge anhydrous tetramethylammonium fluoride (TMAF) and an appropriate organic solvent (e.g., DMSO).[7] Add the crude 6-bromonicotinate ester from the previous step.
-
Reaction: Heat the mixture to facilitate the nucleophilic aromatic substitution (fluorination) reaction.[7] Monitor the reaction for completion by HPLC.
-
Hydrolysis: Once the fluorination is complete, cool the mixture. Add an aqueous base (e.g., NaOH solution) to hydrolyze the ester to the carboxylic acid salt.
-
Isolation: After hydrolysis, carefully acidify the mixture with an acid (e.g., HCl) to a pH of 3-4 to precipitate the 6-fluoronicotinic acid.[7]
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-fluoronicotinic acid.
Protocol II: Core Synthesis of this compound
This protocol employs the direct electrophilic bromination of the 6-fluoronicotinic acid precursor. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom deactivates the ring, necessitating strong reaction conditions for bromination.
Causality Behind Experimental Choices:
-
Reaction Medium: Thionyl chloride serves a dual purpose. It acts as a solvent and reacts with the carboxylic acid to form the acyl chloride in situ. This acyl chloride is more soluble and further deactivates the ring, directing the bromination to the 5-position. This is a common strategy in the synthesis of bromonicotinic acids.[8][9][10]
-
Catalyst: Powdered iron is used as a Lewis acid catalyst. It reacts with bromine to form iron(III) bromide (FeBr₃), which polarizes the Br-Br bond, generating a potent electrophile (Br⁺) required to attack the electron-deficient pyridine ring.[10]
Caption: Simplified mechanism for the iron-catalyzed bromination of 6-fluoronicotinic acid.
Step-by-Step Protocol
-
Reactor Charging: In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber system, charge 6-fluoronicotinic acid (1.0 eq), thionyl chloride (~2.5 eq), and powdered iron catalyst (e.g., 2% by weight of the nicotinic acid).[8][10]
-
Initial Heating: Begin stirring and gently heat the mixture to approximately 70-75 °C. The nicotinic acid will react with thionyl chloride to form the acyl chloride.[9]
-
Bromine Addition: Once the initial reaction subsides and a clear solution is observed, begin the slow, controlled addition of liquid bromine (~1.9-2.0 eq) via a dropping funnel or pump. CAUTION: The reaction can be exothermic. Maintain strict temperature control during the addition.
-
Reflux: After the bromine addition is complete, heat the reaction mixture to reflux and maintain for 6-12 hours.[8][9] Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC.
-
Reagent Removal: Once the reaction is complete, cool the mixture and carefully distill off the excess thionyl chloride and unreacted bromine under reduced pressure. The distillate must be collected in a cooled trap and neutralized appropriately.
-
Hydrolysis and Precipitation: Cool the residue in the reactor to 0-5 °C using a chiller. Slowly and carefully add a cooled aqueous solution of sodium hydroxide (e.g., 4N NaOH) to the residue to hydrolyze the acyl chloride and neutralize the acidic mixture. Adjust the pH to approximately 3.[8][10] The target compound, this compound, will precipitate as a solid.
-
Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with ice-cold water to remove any residual salts.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Scale | 10 kg | Representative scale-up batch size |
| 6-Fluoronicotinic Acid | 10.0 kg (1.0 eq) | Starting Material |
| Thionyl Chloride | ~18.5 L (~2.5 eq) | Solvent and activating agent |
| Iron Powder | 200 g (2% w/w) | Catalyst |
| Bromine | ~8.2 L (~2.0 eq) | Brominating Agent |
| Reaction Temperature | Reflux (~79 °C for SOCl₂) | To drive the reaction to completion |
| Reaction Time | 6 - 12 hours | Dependent on scale and monitoring |
| Expected Yield | 85 - 95% | Typical for this type of transformation |
| Expected Purity | >98% (by HPLC) | After work-up and washing |
Protocol III: Synthesis of a Representative Derivative (Methyl Ester)
To demonstrate the utility of the synthesized acid as a building block, this protocol details its conversion to the corresponding methyl ester.
-
Reaction Setup: Suspend the this compound (1.0 eq) in methanol in a suitable reactor.
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry the organic layer over sodium sulfate, and concentrate to yield the methyl 5-bromo-6-fluoronicotinate.
Purification and Characterization
Purity is paramount for pharmaceutical intermediates. The primary purification for the acid is achieved through controlled precipitation and washing. If higher purity is required, recrystallization from a suitable solvent system (e.g., isopropanol/water) can be performed.[10]
Table 3: Analytical Characterization Data
| Analysis | Expected Result for this compound |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Specific to the compound, should be a sharp range. |
| ¹H NMR (DMSO-d₆) | Expect characteristic aromatic proton signals in the downfield region, with coupling patterns consistent with the substitution. A broad singlet for the carboxylic acid proton. |
| ¹⁹F NMR (DMSO-d₆) | A singlet or doublet (coupled to an adjacent proton) in the characteristic range for an aryl fluoride. |
| Mass Spectrometry | [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight (220.0 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound. |
| Purity (HPLC) | ≥ 98% |
References
- Bromination safety - YouTube. (2024).
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. Royal Society of Chemistry.
- Prasad, S., et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. PMC - NIH.
- Safety Data Sheet: Bromine. Carl ROTH.
- Bromine | Chemical Emergencies. (2024). CDC.
- Leonard, N. J., & Peters, L. R. (1962). U.S. Patent No. 3,027,380. U.S. Patent and Trademark Office.
- Bromine Safety Handbook. ICL Group.
- Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Preparation method of 6-fluoronicotinic acid. (2022). Google Patents.
- An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). (2025). Benchchem.
- 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis. ChemicalBook.
- Process for producing pyridine carboxylic acids. (2013). Google Patents.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate.
- Process for preparing 5-bromonicotinic acid. (1996). Google Patents.
- Process for preparing 5-bromonicotinic acid. (1995). Google Patents.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Bromo-6-fluoronicotinic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is relentless. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a multitude of approved drugs and clinical candidates.[1][2] 5-Bromo-6-fluoronicotinic acid has emerged as a highly valuable and versatile building block in this arena, especially when leveraged in the high-throughput and purification-simplified workflows of solid-phase synthesis (SPS).
This trifunctional scaffold, possessing a carboxylic acid for resin anchoring, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties and metabolic stability, offers a powerful platform for the generation of diverse chemical libraries. Its application is particularly prominent in the synthesis of kinase inhibitors, where the pyridine core can serve as a crucial hinge-binding motif.[3][4][5] The solid-phase approach enables the rapid and systematic exploration of chemical space around this privileged core, accelerating the identification of lead compounds.
This document provides a comprehensive guide to the principles and practical execution of solid-phase synthesis utilizing this compound. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively employ this building block in their drug discovery programs.
Chemical Properties and Strategic Advantages
The utility of this compound in solid-phase synthesis is rooted in its distinct chemical features:
-
Carboxylic Acid Handle: The primary point of attachment to a solid support, typically via an ester linkage to hydroxyl-functionalized resins like Wang or 2-Chlorotrityl chloride resin.[6][7] This linkage is stable under a range of reaction conditions but can be readily cleaved under acidic conditions to release the final product.
-
Bromine Moiety: A versatile functional group for post-immobilization diversification, most notably through Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring.
-
6-Fluoro Substituent: The presence of a fluorine atom significantly influences the electronic nature of the pyridine ring, often enhancing binding affinities and improving metabolic stability by blocking potential sites of oxidation. In the context of Suzuki-Miyaura coupling, the electron-withdrawing nature of fluorine can enhance the reactivity of the adjacent bromo group.[10]
Solid-Phase Synthesis Workflow: A Step-by-Step Approach
The solid-phase synthesis utilizing this compound can be systematically broken down into four key stages: Resin Selection and Loading, On-Resin Modification, Cleavage from the Solid Support, and Final Product Analysis.
Caption: General workflow for solid-phase synthesis using this compound.
Part 1: Resin Selection and Loading
The choice of solid support is critical for a successful synthesis. For anchoring carboxylic acids, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are the most common choices.
-
Wang Resin: Forms a benzyl ester linkage that is cleaved with strong acid (e.g., high concentrations of Trifluoroacetic acid - TFA). It is widely used due to its broad compatibility with Fmoc-based peptide synthesis chemistry.[7]
-
2-Chlorotrityl Chloride Resin: Offers a more acid-labile linkage, allowing for cleavage under milder acidic conditions (e.g., dilute TFA or acetic acid-based cocktails).[6][11][12][13] This is particularly advantageous when acid-sensitive functional groups are present in the molecule.
Protocol 1.1: Loading of this compound onto Wang Resin
This protocol details the esterification of Wang resin with this compound using a carbodiimide coupling method.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Wang resin (1 eq) in DMF (10-15 mL per gram of resin) for 1-2 hours in a reaction vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (2-4 eq) in a minimal amount of DMF. Add DIC (2-4 eq).
-
Coupling Reaction: Add the activated this compound solution to the swollen resin. Add DMAP (0.1 eq) to the reaction mixture. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 1-2 hours.
-
Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum to a constant weight.
-
Loading Determination: The loading efficiency can be determined by cleaving a small, weighed amount of the dried resin and quantifying the released product by UV-Vis spectroscopy or LC-MS.[14]
Protocol 1.2: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol utilizes the high reactivity of the 2-chlorotrityl chloride resin for a milder loading procedure.
Materials:
-
2-Chlorotrityl chloride Resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-Chlorotrityl chloride resin (1 eq) in DCM (10-15 mL per gram of resin) for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.2 eq) in DCM (add a small amount of DMF if solubility is an issue). Add DIPEA (2.5 eq) to the solution. Add this solution to the swollen resin and agitate at room temperature for 1-4 hours.[15]
-
Capping: Add MeOH (0.8 mL per gram of resin) to the reaction mixture and agitate for 30 minutes to cap any unreacted chlorotrityl groups.
-
Washing and Drying: Filter the resin, wash sequentially with DCM (3x), DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
Part 2: On-Resin Modification via Suzuki-Miyaura Cross-Coupling
With the this compound scaffold anchored to the solid support, the bromine atom is now available for diversification. The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[8][9]
Caption: On-resin Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: On-Resin Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid to the resin-bound this compound.
Materials:
-
This compound-loaded resin
-
Arylboronic acid (3-5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.2 eq)
-
Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) (3-5 eq)
-
Degassed N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in degassed DMF for 1-2 hours.
-
Reagent Addition: To the swollen resin, add the arylboronic acid, the base (K₃PO₄ or CsF), and the palladium catalyst.
-
Reaction: Agitate the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C for 12-24 hours.[8]
-
Washing: After cooling to room temperature, filter the resin and wash thoroughly with DMF (5x), H₂O/DMF (1:1) (3x) to remove inorganic salts, DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum. A completion check can be performed by cleaving a small amount of resin and analyzing the product by LC-MS.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are common and effective catalysts for Suzuki couplings. |
| Base | K₃PO₄, Cs₂CO₃, CsF | The choice of base can influence the reaction rate and yield. CsF is often used in couplings with fluorinated compounds.[10] |
| Solvent | DMF, Dioxane/H₂O | Degassed solvents are crucial to prevent oxidation of the palladium catalyst. |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Table 1: Typical parameters for on-resin Suzuki-Miyaura coupling.
Part 3: Cleavage from the Solid Support
The final step of the synthesis is the cleavage of the product from the resin. The choice of cleavage cocktail depends on the type of resin used and the acid sensitivity of the final compound.
Protocol 3.1: Cleavage from Wang Resin
Materials:
-
Product-bound Wang Resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Water (optional scavenger)
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage: Add a cleavage cocktail of TFA/DCM (e.g., 50-95% TFA in DCM) to the resin. If the product contains sensitive functional groups, scavengers like TIS and water (e.g., TFA/TIS/H₂O 95:2.5:2.5) should be added to trap reactive cations. Agitate the mixture at room temperature for 1-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitation and Isolation: Precipitate the crude product by adding cold diethyl ether. Isolate the product by centrifugation or filtration.
Protocol 3.2: Cleavage from 2-Chlorotrityl Chloride Resin
Materials:
-
Product-bound 2-CTC Resin
-
Acetic acid/Trifluoroethanol (TFE)/DCM cocktail or dilute TFA in DCM
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DCM.
-
Cleavage: Treat the resin with a mild acidic solution such as 20% hexafluoroisopropanol (HFIP) in DCM or an acetic acid/TFE/DCM mixture.[16] Agitate for 30-60 minutes. Repeat the treatment with fresh cleavage solution.
-
Product Collection and Work-up: Collect and combine the filtrates. Evaporate the solvent to obtain the crude product.
Part 4: Final Product Analysis
After cleavage and isolation, the purity and identity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose |
| LC-MS | To determine the purity of the product and confirm its molecular weight. |
| ¹H and ¹³C NMR | To elucidate the structure of the final compound. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. |
| HRMS | To obtain an accurate mass for elemental composition confirmation. |
Table 2: Analytical techniques for product characterization.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for solid-phase synthesis, enabling the rapid generation of diverse libraries of substituted pyridines. The protocols outlined in this application note provide a robust framework for its successful implementation in drug discovery projects. The ability to perform on-resin modifications, such as the Suzuki-Miyaura coupling, followed by efficient cleavage, makes this an attractive strategy for the synthesis of novel kinase inhibitors and other biologically active molecules. Future applications will likely see the expansion of the on-resin reaction repertoire beyond Suzuki couplings to include other palladium-catalyzed reactions, as well as nucleophilic aromatic substitutions at the fluorine-activated 6-position, further broadening the chemical space accessible from this valuable scaffold.
References
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthese von Peptidfragmenten unter Verwendung von 2-Chlortritylchlorid-Harz. Tetrahedron Letters, 30(30), 3943-3946. [Link]
- AAPPTEC. (n.d.). Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin.
- Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- RSC Green Chemistry. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin.
- Vázquez, J., et al. (2002). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 43(15), 2733-2736. [Link]
- MDPI. (2021).
- ResearchGate. (2015).
- Peptideweb.com. (n.d.). Loading protocols.
- ResearchGate. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. [Link]
- AAPPTec. (n.d.).
- MDPI. (2022).
- Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- PubMed. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]
- PMC. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
- Neliti. (2022).
- Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
- MDPI. (2020).
- MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
- PubMed. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
- MDPI. (2023). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. [Link]
- RSC Publishing. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. [Link]
- PubMed. (2017).
- ResearchGate. (2016). Advances in Fmoc solid-phase peptide synthesis.
- ResearchGate. (2021). Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif. [Link]
Sources
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 2. media.neliti.com [media.neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-fluoronicotinic Acid
Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoronicotinic acid (CAS 29241-63-2), a critical building block for pharmaceutical and agrochemical research. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. We will explore common synthetic pathways, troubleshoot frequently encountered issues, and provide detailed, field-proven protocols to enhance the success of your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is not trivial, primarily due to challenges in achieving regioselectivity and handling sensitive intermediates. Two principal routes have emerged as the most viable, each with distinct advantages and drawbacks. The choice of strategy often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Directed Ortho-Metalation and Carboxylation: This pathway typically starts from a di-halogenated pyridine precursor, such as 5-Bromo-2,3-difluoropyridine. A strong base is used to generate a lithiated intermediate regioselectively, which is then quenched with carbon dioxide.
-
Route B: Hydrolysis of a Nitrile Precursor: This route involves the synthesis of 5-Bromo-6-fluoronicotinonitrile, followed by its hydrolysis under acidic or basic conditions to yield the final carboxylic acid.
Caption: High-level overview of the two primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for lab-scale synthesis?
For laboratory-scale synthesis, Route A (Directed Ortho-Metalation) is often preferred if the starting material, 5-Bromo-2,3-difluoropyridine, is readily available.[1][2] This route offers a more direct path. However, it requires stringent anhydrous conditions and cryogenic temperatures (-78 °C), which can be challenging to maintain.[3] Route B (Nitrile Hydrolysis) can be more robust if the nitrile precursor is accessible, as hydrolysis is a more conventional and often higher-yielding transformation.
Q2: I am observing poor regioselectivity during the lithiation step. What is causing this?
Poor regioselectivity is a common and significant challenge. It often stems from a phenomenon known as "halogen dance," where the organolithium species isomerizes to a more thermodynamically stable position before being trapped by the electrophile.[4] In the case of dihalopyridines, deprotonation can also compete with halogen-metal exchange, leading to a mixture of intermediates.
To improve selectivity:
-
Choice of Base: Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base that often favors kinetic deprotonation at the most acidic, sterically accessible position.[3] In contrast, n-butyllithium (nBuLi) can favor halogen-metal exchange. The choice depends on the specific halogen atoms and their positions on the pyridine ring.
-
Temperature Control: Maintaining a very low temperature (typically -78 °C or lower) is critical to prevent "halogen dance" and other side reactions.[5]
-
Solvent: Toluene has been shown to be an effective solvent for generating 3-lithiopyridine cleanly at -50°C.[6]
Q3: My carboxylation step with CO₂ is giving very low yields. How can I improve it?
The low efficiency of carboxylation is a frequent bottleneck. Carbon dioxide is a relatively unreactive electrophile and its low solubility in organic solvents at low temperatures can limit reaction rates.[7]
Key optimization parameters include:
-
CO₂ Source: Using freshly crushed, high-purity dry ice is often more effective than bubbling CO₂ gas. This provides a high local concentration of the electrophile at the point of addition.
-
Quenching Procedure: The lithiated intermediate should be transferred (e.g., via cannula) into a vigorously stirred slurry of dry ice in an anhydrous solvent like THF. Adding dry ice to the lithiated solution is generally less effective.
-
Preventing Reversibility: The use of a large excess of a base like lithium tert-butoxide (LiOtBu) has been shown to prevent the reversible decarboxylation process in some heteroaromatic systems.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Conversion During Lithiation (Route A)
-
Potential Cause: Degradation of the organolithium reagent or presence of moisture/protons.
-
Validation: Titrate your nBuLi or LDA solution before use to confirm its molarity. Ensure all glassware is flame-dried or oven-dried overnight and assembled under a positive pressure of an inert gas (Argon or Nitrogen).
-
Solution: Use freshly distilled, anhydrous solvents (e.g., THF distilled from sodium/benzophenone). Ensure the starting 5-Bromo-2,3-difluoropyridine is anhydrous. Add the organolithium reagent dropwise to the cooled substrate solution to control any initial exotherm.[3]
-
Potential Cause: Incorrect reaction temperature.
-
Validation: Use a calibrated low-temperature thermometer. An acetone/dry ice bath should reliably maintain -78 °C.
-
Solution: Ensure the reaction flask is well-insulated and that the internal temperature does not rise significantly during reagent addition.[5]
Caption: Decision workflow for troubleshooting low lithiation yields.
Problem 2: Incomplete Hydrolysis of Nitrile (Route B)
-
Potential Cause: Insufficiently harsh reaction conditions.
-
Validation: Monitor the reaction by TLC or HPLC to check for the presence of the starting nitrile or intermediate amide.
-
Solution: Nitrile hydrolysis on an electron-deficient ring can be sluggish. Increase the concentration of the acid (e.g., concentrated H₂SO₄ or HCl) or base (e.g., 6M NaOH), and increase the reaction temperature, potentially to reflux. Be aware that harsh conditions can sometimes lead to decomposition. A two-stage protocol involving conversion to the amide followed by hydrolysis can sometimes be more effective.[8]
Problem 3: Product Purification is Difficult
-
Potential Cause: Presence of unreacted starting material or isomeric byproducts.
-
Validation: Use HPLC and LC-MS to identify the components of the crude product mixture.[9] Compare with authentic samples of the starting material.
-
Solution:
-
pH Adjustment: The product is a carboxylic acid and an amine (pyridine nitrogen). Carefully adjusting the pH of the aqueous solution during workup can selectively precipitate the product while keeping more acidic or basic impurities dissolved. A typical pH for precipitation is around 3.[10]
-
Recrystallization: If the crude product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems (e.g., ethanol, isopropanol, or water/alcohol mixtures).[10]
-
Chromatography: While less ideal for large scales, silica gel column chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, will be required.
-
| Potential Impurity | Source | Recommended Analytical Method |
| Unreacted Starting Material | Incomplete reaction | HPLC, GC-MS, NMR[9] |
| Isomeric Carboxylic Acids | Poor regioselectivity in lithiation | HPLC, LC-MS |
| Hydrolysis Product | Reaction of a reactive intermediate with trace water | HPLC, comparing with an authentic sample[9] |
| Nicotinic Acid | Debromination side reaction | LC-MS |
Experimental Protocols
Disclaimer: These protocols are intended as a guide. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Lithiation and Carboxylation (Route A)
This protocol is adapted from general procedures for the directed metalation of halopyridines.[3][5]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 5-Bromo-2,3-difluoropyridine (1.0 eq) and anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of freshly titrated n-butyllithium (1.05 eq) in hexanes dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate flame-dried flask, add a large excess of freshly crushed dry ice and suspend it in anhydrous THF with vigorous stirring. Transfer the lithiated pyridine solution from step 3 into the dry ice slurry via a cooled cannula.
-
Workup: Allow the reaction mixture to slowly warm to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extraction: Acidify the aqueous layer to pH 3 with 1M HCl. The product may precipitate and can be collected by filtration.[10] Alternatively, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from an appropriate solvent like ethanol/water.
Protocol 2: Synthesis via Hydrolysis of Nitrile (Route B)
This protocol is a general method for the hydrolysis of aromatic nitriles.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-6-fluoronicotinonitrile (1.0 eq).[11]
-
Reaction: Add a 6M aqueous solution of sodium hydroxide (10-20 eq).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (this may take several hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 3 with concentrated HCl in an ice bath.
-
Isolation: The product, this compound, should precipitate out of the solution as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
References
- BenchChem. (2025). Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis. BenchChem Technical Support.
- Gillaizeau, I., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry, 28(71), e202202286. [Link]
- BenchChem. (2025). Application Notes and Protocols: Directed Metalation of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
- Yoo, W-J., et al. (2014). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. Tetrahedron Letters.
- Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(3), 1467.
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). BenchChem Technical Support.
- Oakwood Chemical. (n.d.). 5-Bromo-2,3-difluoropyridine.
- Google Patents. (2022).
- Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]
- Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(24), 4285-4287. [Link]
- ChemistryViews. (2024).
Sources
- 1. 5-Bromo-2,3-difluoropyridine [oakwoodchemical.com]
- 2. 5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 11. 1256823-71-8|5-Bromo-6-fluoronicotinonitrile|BLD Pharm [bldpharm.com]
Purification techniques for 5-Bromo-6-fluoronicotinic acid
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals working with 5-Bromo-6-fluoronicotinic acid (CAS No. 29241-63-2). The purification of this key synthetic intermediate is critical for ensuring the integrity of downstream applications. This document provides practical, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, common challenges encountered during the purification of this compound.
Question: My final product has a low melting point and appears impure by NMR/HPLC analysis. What are the likely contaminants and how can I remove them?
Answer: Low purity is often attributable to residual starting materials or side-products from the synthesis. The most common non-volatile impurity is typically the unreacted starting material from the preceding synthetic step.[1] For instance, if prepared via chlorination of an acid precursor, the original acid may persist.[1]
Your purification strategy should be tailored to the nature of the impurities. A multi-step approach is often most effective.
-
Acid-Base Extraction: This is the first and most powerful step for removing non-acidic impurities. This compound, being a carboxylic acid, can be selectively separated. By dissolving your crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (like sodium bicarbonate), the acidic product will move to the aqueous layer as its water-soluble salt. Neutral and basic impurities will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.
-
Recrystallization: This is the classic method for purifying solid organic compounds. Success hinges on selecting the correct solvent system. Given the compound's structure, polar solvents should be screened. A patent describing the synthesis of the related 5-bromonicotinic acid uses isopropyl alcohol for recrystallization, which is an excellent starting point.[2]
-
Column Chromatography: If impurities are structurally very similar to the desired product (e.g., regioisomers) and are not removed by extraction or recrystallization, silica gel column chromatography may be necessary. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is a common starting point for acidic compounds.
The following decision tree can help guide your purification strategy.
Question: I attempted a recrystallization, but the compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem, often caused by one of the following:
-
Solution is too saturated: The compound is precipitating too quickly from a supersaturated solution.
-
High impurity level: Impurities can depress the melting point of your compound, making it more likely to melt in the hot solvent.
-
Inappropriate solvent: The boiling point of your solvent may be too high.
Here are several methods to troubleshoot this issue:
-
Add More Solvent: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent (1-2 mL at a time) to slightly decrease the saturation.[3] This will keep the compound dissolved for longer as it cools, allowing it to reach its freezing point before precipitating.
-
Promote Slower Cooling: A shallow pool of solvent in a large flask cools too quickly.[3] If applicable, transfer to a smaller flask. Insulate the flask by placing it on a cork ring or folded paper towels and covering it with a watch glass. This slows the rate of cooling, giving crystals more time to form properly.
-
Add a "Poorer" Solvent: If using a mixed-solvent system, you may have too much of the "good" solvent. Re-heat to dissolve the oil, then add a small amount of the "poor" solvent dropwise until the solution just becomes cloudy. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.
-
Perform a Charcoal Treatment: If you suspect a high level of colored or greasy impurities, a charcoal treatment can help. After dissolving the crude product in the minimum of hot solvent, cool it slightly, add a small amount of activated charcoal, and bring it back to a boil for a few minutes. Filter the hot solution through celite or fluted filter paper to remove the charcoal, then proceed with the slow cooling step.[3]
Question: My dissolved product will not crystallize, even after cooling in an ice bath. What should I do?
Answer: Failure to crystallize is frustrating but can usually be resolved. It indicates that the solution is not yet supersaturated enough, or that nucleation has not begun. Here is a hierarchical approach to induce crystallization:
-
Scratch the Flask: Use a glass stirring rod to vigorously scratch the inside of the flask at the surface of the liquid.[3] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: If the solution is simply too dilute, gently heat it to boil off a portion of the solvent. Allow it to cool again and see if crystals form. Be careful not to evaporate too much solvent, or the product will crash out too quickly.
-
Use a Colder Bath: If an ice-water bath is ineffective, try a bath with ice and salt, or a dry ice/acetone bath for even lower temperatures. This can increase the level of supersaturation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are important for purification?
A1: Understanding the physicochemical properties is essential for designing an effective purification scheme.
| Property | Value | Significance for Purification | Reference |
| CAS Number | 29241-63-2 | Unique identifier for ensuring you are working with the correct molecule. | [4] |
| Molecular Formula | C₆H₃BrFNO₂ | Used to calculate molecular weight and theoretical yield. | [5] |
| Molecular Weight | 219.99 g/mol | Essential for all stoichiometric calculations. | [5] |
| Boiling Point | 338.6 ± 42.0 °C at 760 mmHg | High boiling point indicates it is a solid at room temperature and not amenable to purification by distillation. | [4] |
| pKa (Predicted) | ~2-3 | The acidic nature of the carboxylic acid group is key. This low pKa means it can be readily deprotonated by a weak base like sodium bicarbonate, which is central to the acid-base extraction technique. | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | Indicates that polar solvents are required for dissolution. This is a starting point for selecting recrystallization or chromatography solvents. | [7][8] |
Q2: What are the most common impurities I should expect?
A2: Impurities are highly dependent on the synthetic route. However, some generalities apply:
-
Unreacted Starting Materials: This is the most common impurity. For example, in the synthesis of 5-bromonicotinic acid via bromination of nicotinic acid, unreacted nicotinic acid is a likely contaminant.[1][2]
-
Reagents: Byproducts from reagents, such as residual thionyl chloride (if used), are typically volatile and removed under reduced pressure, but non-volatile byproducts can persist.[1]
-
Isomeric Byproducts: Depending on the selectivity of the halogenation or functionalization reactions, other isomers (e.g., 2-bromo-6-fluoronicotinic acid) could potentially be formed. These can be the most challenging to remove due to their similar chemical properties.
Q3: Is an acid-base extraction always necessary?
A3: While not strictly necessary in all cases, it is highly recommended as a first purification step, especially if the purity of the crude material is low or unknown. It is an exceptionally efficient and cost-effective method for removing a broad class of neutral and basic impurities that are often difficult to remove by crystallization alone. It significantly reduces the impurity load on subsequent steps like recrystallization, leading to better crystal formation and higher final purity.
Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed to separate the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas. Continue to shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired product is now in this aqueous layer as its sodium salt.
-
Re-extraction: To ensure complete transfer, add another portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A precipitate of the pure product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallizing this compound.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your product. Add a potential solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture) dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of your crude, extracted solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate or in a water bath) with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.) or if you performed a charcoal treatment, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[3]
-
Crystallization: Once the flask has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. (n.d.). Benchchem.
- This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
- Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry.
- An In-depth Technical Guide to 5-Bromonicotinic Acid. (n.d.). Benchchem.
- This compound. (n.d.). Hoffman Fine Chemicals.
- 5-BROMO-2-FLUORONICOTINIC ACID. (2024). ChemBK.
- 5-Bromonicotinic acid. (n.d.). PubChem.
- Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.
Sources
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- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
Technical Support Center: Synthesis of 5-Bromo-6-fluoronicotinic Acid
Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoronicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. This compound is a valuable building block in medicinal and agrochemical research, but its preparation is often accompanied by challenging side reactions that can impact yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your experimental outcomes.
Section 1: Common Synthetic Pathways & Potential Pitfalls
The synthesis of this compound typically involves a multi-step sequence. While several routes are possible, a common and practical approach begins with the bromination of 6-hydroxynicotinic acid, followed by conversion to a 6-chloro intermediate, and finally, a halogen exchange (HALEX) reaction to introduce the fluorine atom. An alternative pathway involves a Balz-Schiemann reaction on an amino precursor. Understanding these pathways is the first step in diagnosing and preventing side reactions.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.
Question 1: My final fluorination step (from 5-Bromo-6-chloronicotinic acid) has a very low yield. What is going wrong?
Answer: Low yield in the nucleophilic aromatic substitution (SNAr) to introduce fluorine is a common and multifaceted problem. The primary causes are typically poor reactivity, decomposition of the starting material or product, or competing side reactions.
-
Probable Cause 1: Insufficient Reactivity of Fluoride Source.
-
Scientific Rationale: The SNAr reaction on an electron-deficient pyridine ring requires a potent nucleophile. The chloride at the 6-position is the target for substitution. The nucleophilicity of fluoride salts like potassium fluoride (KF) is often hampered by high lattice energy and poor solubility in aprotic solvents.
-
Recommended Solutions:
-
Spray-Dried KF: Use anhydrous, spray-dried potassium fluoride, which has a higher surface area and reactivity.
-
Phase-Transfer Catalysis: Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 18-crown-6) to shuttle the fluoride ion into the organic phase, thereby increasing its effective concentration and nucleophilicity.
-
Alternative Fluoride Sources: Consider using cesium fluoride (CsF), which is more soluble, or anhydrous tetramethylammonium fluoride.[1]
-
-
-
Probable Cause 2: Thermal Decomposition.
-
Scientific Rationale: Nicotinic acids are susceptible to decarboxylation at elevated temperatures, a reaction often catalyzed by residual metals or acidic/basic conditions.[2][3] The high temperatures frequently required for the HALEX reaction (>150 °C) can lead to the loss of the carboxylic acid group, forming 3-Bromo-2-chloro-pyridine from the starting material or 3-Bromo-2-fluoropyridine from the product.
-
Recommended Solutions:
-
Optimize Reaction Temperature: Carefully screen temperatures. Start at a lower temperature (e.g., 120 °C) and gradually increase, monitoring for the first sign of product formation versus byproduct formation by HPLC or GC-MS.
-
Use Microwave Synthesis: Microwave irradiation can often accelerate the reaction at lower bulk temperatures, minimizing the time the substrate is exposed to harsh conditions.
-
Protecting Groups: Consider performing the fluorination on the methyl or ethyl ester of the nicotinic acid and hydrolyzing it back to the carboxylic acid in a final step. Esters are generally more thermally stable than the corresponding carboxylic acids.
-
-
-
Probable Cause 3: Competing Hydrolysis Reaction.
-
Scientific Rationale: If there is trace water in the reaction, the highly reactive 6-position can be attacked by hydroxide (formed under basic conditions) or water to regenerate the 6-hydroxy derivative, 5-Bromo-6-hydroxynicotinic acid.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Use a High-Boiling Aprotic Solvent: Solvents like DMSO, DMF, or Sulfolane are suitable, but they must be anhydrous.
-
-
Question 2: My final product is contaminated with an impurity that lacks the carboxylic acid group according to NMR and MS data. What is it and how do I prevent it?
Answer: This impurity is almost certainly the decarboxylated byproduct, 5-Bromo-6-fluoropyridine .
-
Probable Cause: Thermal Decarboxylation.
-
Scientific Rationale: As discussed previously, nicotinic acids can lose CO₂ upon heating.[3][4] This is especially problematic during the fluorination step, which often requires high temperatures for a prolonged period. The presence of copper catalysts, sometimes used in older halogenation procedures, can also promote decarboxylation.[2]
-
Prevention & Mitigation:
-
Minimize Reaction Time and Temperature: The most direct solution is to find conditions that allow the fluorination to proceed faster and at a lower temperature (see solutions in Question 1).
-
Purification Strategy: This byproduct often has a different polarity and a much lower boiling point than the desired carboxylic acid. It can typically be removed via:
-
Acid-Base Extraction: Dissolve the crude product in a weak base (e.g., aqueous NaHCO₃). The desired acid will form a salt and dissolve, while the neutral decarboxylated impurity will remain in the organic phase or can be extracted with a solvent like ethyl acetate. Re-acidification of the aqueous layer will precipitate the pure product.
-
Recrystallization: A carefully chosen solvent system can often leave the more soluble decarboxylated impurity in the mother liquor.
-
-
-
Sources
Technical Support Center: Optimizing Yield in 5-Bromo-6-fluoronicotinic Acid Reactions
Welcome to the technical support center for the synthesis and application of 5-Bromo-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield in reactions involving this critical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their inherent challenges?
The synthesis of this compound can be approached through several pathways, each with its own set of advantages and disadvantages. A common strategy involves the halogenation of a nicotinic acid precursor. For instance, the bromination of 6-hydroxynicotinic acid can yield 5-bromo-6-hydroxynicotinic acid with high efficiency.[1] Subsequent fluorination presents a significant hurdle.
Another approach starts from 2,5-dibromopyridine. This method involves a Grignard exchange reaction followed by reaction with a chloroformate to produce a 6-bromonicotinate.[2] The subsequent fluorination and hydrolysis steps are critical for obtaining the final product.[2] Challenges in these routes often relate to regioselectivity during halogenation, the efficiency of the fluorination step, and the potential for side reactions that can complicate purification and reduce overall yield. For example, processes involving phosphorus oxychloride and phosphorus pentachloride can lead to the formation of trichlorinated byproducts, which are difficult to remove and result in mediocre overall yields of 40-45%.[3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can stem from a variety of factors, from incomplete reactions to product degradation. Here are the key areas to troubleshoot:
-
Incomplete Reaction: This can be due to insufficient reaction time, suboptimal temperature, or improper stoichiometry of reagents.[4] Monitoring the reaction progress using techniques like TLC or HPLC is crucial to determine the optimal reaction duration.[4]
-
Hydrolysis of Intermediates: Many reactions involving halogenated nicotinic acids utilize highly reactive intermediates, such as acyl chlorides. These are susceptible to hydrolysis if trace amounts of water are present in the reagents or solvents, leading back to the carboxylic acid starting material.[4][5] Ensuring anhydrous conditions is paramount.
-
Suboptimal Reagent Choice: The choice of halogenating or fluorinating agent can significantly impact the yield. For instance, while thionyl chloride is a common chlorinating agent, oxalyl chloride may offer milder conditions and easier removal of byproducts.[4]
-
Catalyst Issues: In reactions requiring a catalyst, its quality, activation, and the exclusion of oxygen are critical for success.[6]
-
Product Loss During Work-up: The purification process, whether through extraction, crystallization, or chromatography, can be a significant source of product loss. Optimizing solvent choice and temperature for crystallization is essential to minimize the solubility of the product in the mother liquor.[5]
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Byproduct formation is a common challenge. Understanding the potential side reactions is the first step to mitigating them.
-
Over-halogenation: Under harsh reaction conditions, further halogenation of the pyridine ring can occur, leading to di- or tri-halogenated impurities.[3][5] Careful control of reaction temperature and stoichiometry is necessary to prevent this.
-
Formation of Amine Hydrochloride Salts: In reactions involving amines, the generated hydrogen chloride (HCl) can react with the amine nucleophile to form insoluble hydrochloride salts, which can complicate purification.[4] The use of a non-nucleophilic base can help to scavenge the HCl.[4]
-
Hydrolysis: As mentioned previously, reactive intermediates can hydrolyze back to the starting material in the presence of moisture.[4]
-
N-Acylurea Formation: When using carbodiimide coupling agents like EDC, the formation of N-acylurea byproducts can be a significant issue, often requiring careful purification to remove.[4]
To minimize byproducts, consider the following:
-
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times, where feasible, can reduce the formation of degradation products.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon can prevent oxidation and other unwanted side reactions.[5]
-
Purification of Starting Materials: Impurities in the starting materials can lead to unexpected side products.[5]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of this compound and its derivatives.
Problem 1: Low Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time or moderately raise the temperature.[5] - Monitor the reaction progress by TLC, HPLC, or GC-MS to determine the point of maximum conversion.[4][6] - Ensure accurate stoichiometry of all reagents. |
| Hydrolysis of Product/Intermediates | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[5] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Loss During Work-up/Isolation | - Optimize the crystallization solvent and temperature to minimize product solubility.[5] - If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery.[7] |
| Poor Reagent Quality | - Verify the purity of starting materials and reagents. Impurities can inhibit the reaction or lead to side products.[5] |
| Suboptimal pH | - For reactions sensitive to pH, carefully control and adjust as necessary. For instance, in some hydrolysis steps, maintaining a specific pH range is crucial for product isolation.[8][9] |
Problem 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Recommended Action |
| Presence of Impurities | - Analyze the crude product by NMR, HPLC, or LC-MS to identify impurities that may be depressing the melting point.[4] - Consider an additional purification step, such as a different crystallization solvent or flash chromatography.[5][7] |
| Insufficient Concentration | - Concentrate the solution further before attempting crystallization.[5] |
| Inappropriate Crystallization Solvent | - Screen for alternative crystallization solvents or solvent mixtures.[5] |
Problem 3: Dark-Colored Product
| Potential Cause | Recommended Action |
| Reaction Temperature Too High | - Lower the reaction temperature and potentially extend the reaction time.[5] - Ensure controlled, slow addition of reagents to prevent significant exotherms.[4] |
| Impurities in Starting Material | - Ensure the purity of the starting materials.[5] |
| Extended Reaction Time at Elevated Temperatures | - Optimize the reaction time to achieve completion without significant degradation.[5] |
Experimental Protocols
Illustrative Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid
This protocol is adapted from a known synthesis and serves as a foundational example.[1]
Materials:
-
6-hydroxynicotinic acid
-
Bromine
-
Water
-
Ice bath
Procedure:
-
Suspend 6-hydroxynicotinic acid (1.0 eq) in water.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (1.4 eq) to the cooled suspension.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.
Illustrative Protocol: Conversion of a Nicotinic Acid to a Nicotinoyl Chloride
This protocol provides a general method for activating the carboxylic acid for subsequent reactions.[4]
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride or Oxalyl chloride
-
Inert solvent (e.g., dichloromethane, toluene)
-
Dimethylformamide (DMF, catalytic amount)
-
Ice bath
Procedure:
-
Dissolve 5-Bromo-6-chloronicotinic acid (1.0 eq) in an inert solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride dropwise.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50°C) until the reaction is complete, as monitored by TLC or HPLC.
-
Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude nicotinoyl chloride.
Visualizing the Workflow
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound reactions.
Caption: A logical workflow for troubleshooting low yield issues.
Decision Tree for Byproduct Formation
This diagram provides a decision-making framework for addressing the formation of unwanted byproducts.
Caption: A decision tree for addressing byproduct formation.
References
- BenchChem. (n.d.). Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide.
- ChemicalBook. (n.d.). 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.
- Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
- BenchChem. (n.d.). Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Production.
- Google Patents. (n.d.). CN114181139B - Synthesis method of 5-halogenated nicotinic acid.
- Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf.
- BenchChem. (n.d.). Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile.
Sources
- 1. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]
- 9. CN114181139B - Synthesis method of 5-halogenated nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility Challenges of 5-Bromo-6-fluoronicotinic Acid
Welcome to the technical support center for 5-Bromo-6-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility challenges with this versatile synthetic intermediate. As a halogenated pyridine derivative, this compound presents a unique set of physicochemical properties that can complicate its use in organic synthesis and drug discovery. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and advance your research.
Understanding the Molecule: Why is Solubility a Concern?
This compound's structure incorporates several features that influence its solubility profile. The pyridine nitrogen and the carboxylic acid group can participate in hydrogen bonding, both as donors and acceptors. The presence of both a bromine and a fluorine atom alters the electronic distribution of the pyridine ring and can contribute to strong crystal lattice interactions. These factors can lead to poor solubility in a range of common organic solvents, creating challenges in reaction setup, purification, and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior based on its structural analogues. The parent compound, nicotinic acid, shows a wide range of solubilities, being most soluble in polar protic solvents. The halogenated derivatives provide further insight:
-
5-Bromonicotinic acid is reported to be moderately soluble in water and ethanol, and slightly soluble in DMSO and methanol.[1][2]
-
6-Fluoronicotinic acid is described as being soluble in water and common organic solvents.[3]
-
5-Bromo-6-chloronicotinic acid , a close analogue, is soluble in methanol.[4]
Based on these analogues, this compound is expected to have moderate to good solubility in polar aprotic solvents like DMSO and DMF, and potentially in polar protic solvents like methanol and ethanol, especially with heating. Its solubility is likely to be lower in less polar solvents such as ethers (diethyl ether, THF, dioxane) and hydrocarbons (hexanes, toluene).
Predicted Solubility Profile (Qualitative)
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions can disrupt the crystal lattice. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Capable of hydrogen bonding, but the bulky bromine and electron-withdrawing fluorine may hinder effective solvation compared to nicotinic acid. |
| Ethers | THF, Dioxane, Diethyl Ether | Low | Moderate polarity may not be sufficient to overcome strong intermolecular forces in the solid state. |
| Halogenated | Dichloromethane (DCM) | Low | Often used in reactions like amide couplings, suggesting at least partial solubility, but likely not a good solvent for dissolution of large quantities. |
| Hydrocarbons | Hexanes, Toluene | Very Low | Non-polar nature is incompatible with the polar functional groups of the molecule. |
Q2: My this compound is not dissolving in the solvent for my reaction. What should I do?
A2: This is a common issue. Before altering your reaction solvent, which could affect the reaction outcome, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for dissolution issues.
-
Gentle Heating: Many organic compounds exhibit significantly increased solubility at higher temperatures. Try warming your solvent to 40-60 °C. Be mindful of the boiling point of your solvent.
-
Sonication: Using an ultrasonic bath can help to break down solid agglomerates and increase the rate of dissolution.
-
Co-solvent System: If your reaction conditions permit, adding a small amount of a high-polarity solvent in which your compound is more soluble (e.g., 5-10% DMSO or DMF) can significantly improve overall solubility.[5]
-
Particle Size Reduction: If you have a crystalline solid, grinding it to a fine powder will increase the surface area and can improve the rate of dissolution.[6]
Q3: I suspect my this compound might exist in different crystalline forms (polymorphs). How would this affect solubility?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on solubility. Different polymorphs have different crystal lattice energies. A more stable polymorph will have a stronger crystal lattice, making it less soluble. Conversely, a metastable polymorph will be more soluble. If you are experiencing inconsistent solubility results between batches, polymorphism could be a contributing factor. Characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify different polymorphic forms.
Q4: Can I improve the solubility of this compound by converting it to a salt?
A4: Yes, salt formation is a common and effective strategy for increasing the solubility of acidic or basic compounds in polar solvents, particularly aqueous media. As a carboxylic acid, this compound can be deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more soluble carboxylate salt. This is particularly useful for preparing aqueous stock solutions or for certain reaction conditions. However, for reactions in aprotic organic solvents, the free acid form is typically required.
Troubleshooting Guide for Experimental Workflows
Case Study: Amide Coupling Reactions
A common application of this compound is in amide bond formation, a crucial step in the synthesis of many pharmaceutical candidates. These reactions are often performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
Problem: My this compound is poorly soluble in DCM, leading to a heterogeneous reaction mixture and poor conversion to the amide product.
Analysis and Solution Pathway:
Caption: Decision tree for solving solubility issues in amide coupling.
-
Detailed Steps for the Co-solvent Approach:
-
Suspend the this compound in the bulk of your DCM.
-
Slowly add DMF dropwise while stirring until the solid dissolves. Aim for the minimum amount of DMF necessary.
-
Proceed with the addition of your coupling reagents (e.g., EDC/HOBt) and amine. The improved solubility should facilitate a more efficient reaction.[7]
-
-
Switching to an Alternative Solvent:
-
If a co-solvent system is not desirable for your purification process, consider running the reaction entirely in a solvent like THF or DMF.
-
Ensure that your amine starting material and coupling reagents are stable and soluble in the chosen solvent.[8]
-
Be aware that highly polar solvents like DMF can be difficult to remove during workup.
-
Purification by Recrystallization
Problem: Difficulty finding a suitable solvent system for the recrystallization of crude this compound.
Analysis and Solution Pathway:
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Step 1: Single Solvent Screening
-
Test small amounts of your crude material in a variety of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile).
-
Heat the mixtures to boiling. If the compound dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Step 2: Two-Solvent System Screening
-
This is often more effective for compounds with challenging solubility profiles. A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid (cloudy).
-
Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Promising Solvent Pairs for this compound:
-
Methanol / Water
-
Ethanol / Water
-
THF / Hexanes[9]
-
Ethyl Acetate / Hexanes
-
-
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol allows for a rapid assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, THF, DCM, Toluene, DMF, DMSO)
-
Small vials (1-2 mL)
-
Vortex mixer
-
Heat block or water bath
Procedure:
-
Add approximately 5-10 mg of this compound to each vial.
-
Add 0.5 mL of a solvent to a vial.
-
Vortex the vial for 30 seconds.
-
Observe and record if the solid has dissolved.
-
If not dissolved, heat the vial to 50 °C for 5 minutes and observe again.
-
Record your observations in a table (e.g., Insoluble, Sparingly Soluble, Soluble, Soluble upon Heating).
Protocol 2: Shake-Flask Method for Quantitative Solubility Determination
This is a classic method for determining the equilibrium solubility of a compound.[3]
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial (ensure there is undissolved solid).
-
Add a known volume of the solvent (e.g., 5.0 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
Allow the vial to stand for a few hours to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
Dilute the filtrate with a known volume of a suitable solvent for analysis.
-
Determine the concentration of the dissolved this compound using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Concluding Remarks
The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthetic chemistry. While it can present challenges, a systematic approach to solvent selection and the application of solubility enhancement techniques can lead to successful outcomes. This guide provides a framework for understanding and addressing these issues, enabling researchers to effectively utilize this valuable building block in their drug discovery and development endeavors.
References
- Review of methods for solubility determination. Journal of Pharmaceutical Sciences.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.
- 5-Bromonicotinic acid product inform
- Methods to boost solubility. International Journal of Scientific & Development Research.
- Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- Tips & Tricks for Recrystallization. University of Rochester, Department of Chemistry.
- An In-depth Technical Guide to 5-Bromonicotinic acid. BenchChem.
- The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate. Zeitschrift für Kristallographie - New Crystal Structures.
- Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions. BenchChem.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics.
- Overcoming poor solubility in active ingredient processing. USP Continuous Manufacturing Community.
- Drug Solubility: Importance and Enhancement Techniques.
- Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- Particle Size Reduction. Methods of solubility enhancements.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- 6-Fluoronicotinic Acid product inform
- 5-Bromonicotinic acid. PubChem.
- 6-Fluoronicotinic Acid. PubChem.
- 5-Bromo-6-chloronicotinic acid product description. ChemicalBook.
- Preparation method of 6-fluoronicotinic acid.
- Amide synthesis by acyl
- Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
- Amide coupling reaction in medicinal chemistry.
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 29241-62-1 CAS MSDS (5-Bromo-6-chloronicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Reactivity Challenges with 5-Bromo-6-fluoronicotinic Acid
Welcome to the technical support center for 5-Bromo-6-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique reactivity profile of this versatile but challenging building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you succeed in your synthetic endeavors.
Part 1: Understanding the Substrate - Why is this compound 'Difficult'?
Successfully using any reagent begins with understanding its intrinsic chemical properties. The low reactivity often observed with this compound is not due to a single factor, but rather a combination of electronic, steric, and coordinative effects.
Q1: What are the primary structural features of this compound that influence its reactivity in cross-coupling reactions?
A1: There are three key features to consider:
-
Electron-Deficient Pyridine Ring: The nitrogen atom, along with the fluorine and carboxylic acid substituents, are all electron-withdrawing. This significantly lowers the electron density of the aromatic ring. While this electron deficiency can facilitate the oxidative addition step in palladium-catalyzed coupling cycles, it also makes the molecule susceptible to other reaction pathways.[1][2]
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can act as a "poison," sequestering the active catalyst and inhibiting its entry into the catalytic cycle, leading to low or no conversion.[3]
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the reaction in several ways. It can neutralize the base required for the reaction (e.g., for transmetalation in Suzuki coupling), react with organometallic reagents, or alter the solubility of the substrate and intermediates.
Q2: I am observing substitution of the fluorine atom instead of the bromine atom. Why is this happening?
A2: You are likely observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The C-F bond at the 6-position is highly activated towards nucleophilic attack due to its position ortho to the electron-withdrawing ring nitrogen. In SNAr reactions, the rate-determining step is often the initial nucleophilic attack, which is favored by highly electronegative leaving groups that polarize the C-X bond.[4][5] Therefore, under certain conditions (especially with strong nucleophiles and/or in polar aprotic solvents), SNAr at the C-F position can outcompete palladium-catalyzed coupling at the C-Br position.
Part 2: Troubleshooting Guide - Reaction-Specific FAQs
This section provides direct answers to common problems encountered during specific transformations.
A. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, but success with this compound requires careful optimization.[6][7]
Q1: My Suzuki coupling reaction is failing or giving very low yields (<10%). What are the first things I should check?
A1: A failed Suzuki coupling with this substrate is often traced back to one of three issues: catalyst inhibition, improper base selection, or complications from the free carboxylic acid.
-
Catalyst System: Your choice of ligand is critical. Standard ligands like PPh₃ may be insufficient. You need bulky, electron-rich phosphine ligands that can promote the formation of a monoligated, highly active Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[8][9][10]
-
Base Selection: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[11] An inappropriate or insufficient amount of base will halt the catalytic cycle.
-
Protecting the Carboxylic Acid: The simplest and often most effective solution is to protect the carboxylic acid as a methyl or ethyl ester. This removes the acidic proton, preventing side reactions and improving solubility in common organic solvents.
Q2: What is the best practice for protecting the carboxylic acid group before attempting a cross-coupling reaction?
A2: Converting the carboxylic acid to a methyl ester is a robust strategy. This can be easily achieved under mild conditions, for example, by reacting the acid with methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or by using trimethylsilyldiazomethane. The resulting ester is generally more soluble in typical Suzuki solvents (like dioxane or toluene) and eliminates the acidic proton as a variable. The ester can then be hydrolyzed back to the carboxylic acid post-coupling if required.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the synthesis of arylamines, a crucial moiety in many pharmaceuticals.[12][13]
Q1: I'm trying to couple a primary amine to the methyl ester of this compound, but I'm only seeing dehalogenation of my starting material and some homocoupling of the amine. What is going wrong?
A1: This pattern suggests that the reductive elimination step to form the C-N bond is slow compared to side reactions like β-hydride elimination. The key is, again, ligand selection. For primary amines, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ferrocenyl ligands are often required. These ligands create a bulky coordination sphere around the palladium that favors reductive elimination over other pathways.[14] Also, ensure your base is appropriate; a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.
Q2: Can I directly couple ammonia or an ammonia equivalent?
A2: Yes, but this is a particularly challenging transformation. Direct coupling with ammonia gas is possible but requires specialized equipment. More commonly, ammonia surrogates like benzophenone imine are used, followed by hydrolysis to reveal the primary amine.[13] For these reactions, highly active catalyst systems, often involving specialized ligands like BrettPhos, are necessary to achieve good yields.
Part 3: Data & Visualization
Recommended Starting Conditions for Cross-Coupling
The following table provides empirically validated starting points for optimizing your reaction. Note that the ester form of the substrate is generally recommended.
| Reaction Type | Coupling Partner | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (Equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100-110 |
| Buchwald-Hartwig | Primary Amine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 90-100 |
| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N (2.0) | DMF | 110 |
Visual Troubleshooting and Mechanistic Insights
The following diagrams illustrate key decision-making processes and competing reaction pathways.
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Bromo-6-fluoronicotinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoronicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies associated with this synthesis. Our focus is on providing in-depth analysis of potential byproducts, offering robust troubleshooting strategies, and ensuring the integrity of your final compound.
Introduction: The Synthetic Challenge
This compound is a valuable halogenated pyridine derivative used as a key intermediate in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] While its synthesis appears straightforward, typically involving the electrophilic bromination of 6-fluoronicotinic acid, the interplay of the activating fluorine and deactivating carboxylic acid groups on the pyridine ring presents unique regioselectivity and purity challenges. Understanding and controlling byproduct formation is therefore critical for process optimization and achieving high purity of the target molecule.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis, purification, and analysis of this compound.
General Synthetic Pathway and Key Byproduct Formation
The primary route involves the direct bromination of 6-fluoronicotinic acid. The reaction's success hinges on controlling the electrophilic aromatic substitution to favor bromination at the C-5 position. However, several side reactions can occur, leading to a complex mixture of impurities.
Caption: Synthetic pathway and common byproduct formation routes.
Troubleshooting Guide & FAQs
Question 1: My initial analysis (TLC/HPLC/LC-MS) shows multiple products. What are the likely impurities?
Answer: A complex product mixture is a common issue. The impurities are typically related to the starting material, over-reaction, or side reactions on the pyridine ring. Here are the most probable byproducts you are observing:
-
Unreacted Starting Material (6-Fluoronicotinic Acid): Incomplete conversion is the simplest explanation for an additional spot/peak. This occurs if the reaction time is too short, the temperature is too low, or the brominating agent is not sufficiently active.
-
Over-brominated Product (3,5-Dibromo-6-fluoronicotinic Acid): The fluorine atom at C-6 is an ortho-, para-directing group, which activates the C-5 position for the first bromination. However, it also provides some activation to the C-3 position. If the reaction conditions are too harsh (e.g., excess brominating agent, prolonged reaction time), a second bromination can occur at the C-3 position.[3]
-
Hydrolyzed Product (5-Bromo-6-hydroxynicotinic Acid): The C-F bond on the pyridine ring can be susceptible to nucleophilic aromatic substitution, especially in the presence of water under acidic or basic conditions, which may arise during the reaction or workup. This results in the replacement of the fluorine atom with a hydroxyl group, forming 5-Bromo-6-hydroxynicotinic acid, a known compound.[4][5]
-
Regioisomer (3-Bromo-6-fluoronicotinic Acid): While the carboxylic acid group at C-3 is a meta-director and deactivating, some bromination may still occur at the C-3 position, leading to the formation of a regioisomer. The extent of this byproduct formation depends heavily on the specific brominating agent and reaction conditions used.
Summary of Potential Byproducts
| Compound Name | Molecular Weight ( g/mol ) | Key Analytical Identifiers (LC-MS) |
| 6-Fluoronicotinic Acid (SM) | 141.10 | M+H⁺ = 142.0 |
| This compound | 220.00 | M+H⁺ = 220.9/222.9 (Characteristic 1:1 Br isotope pattern) |
| 3,5-Dibromo-6-fluoronicotinic Acid | 298.90 | M+H⁺ = 299.8/301.8/303.8 (Characteristic 1:2:1 Br₂ isotope pattern) |
| 5-Bromo-6-hydroxynicotinic Acid | 218.00 | M+H⁺ = 218.9/220.9 (Characteristic 1:1 Br isotope pattern) |
Question 2: My mass spectrum shows a major peak cluster around m/z 300, suggesting a dibrominated species. How do I prevent this?
Answer: The formation of 3,5-Dibromo-6-fluoronicotinic acid is a classic case of over-bromination.[3] This occurs when the reaction is too aggressive, allowing for a second electrophilic substitution.
Causality: The electron-donating effect of the fluorine atom makes the pyridine ring more susceptible to a second electrophilic attack than a non-fluorinated ring might be.
Preventative Measures:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0-1.1 equivalents. A slow, dropwise addition of the brominating agent can help maintain a low instantaneous concentration, minimizing over-reaction.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the reaction rate and improve selectivity.
-
Choose a Milder Brominating Agent: If using elemental bromine (Br₂), which is highly reactive, consider switching to a milder source of electrophilic bromine like N-Bromosuccinimide (NBS). The choice of solvent and catalyst can also modulate reactivity.[6]
-
Monitor the Reaction Closely: Use TLC or HPLC to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed and before significant amounts of the dibrominated product appear.
Question 3: I've isolated my product, but NMR analysis suggests the fluorine signal is absent and a broad peak has appeared, indicative of a hydroxyl group. What happened?
Answer: This strongly suggests that the fluorine at the C-6 position has been substituted by a hydroxyl group, leading to the formation of 5-Bromo-6-hydroxynicotinic acid.[4]
Causality: This nucleophilic aromatic substitution can be inadvertently promoted during the reaction workup. Pyridine rings with electron-withdrawing groups are susceptible to nucleophilic attack. If the workup involves heating in aqueous acidic or basic solutions, this side reaction can become significant.
Troubleshooting & Prevention:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product into an organic solvent. Wash with brine and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Minimize Exposure to Water and Heat: If an aqueous workup is necessary, perform all steps at low temperatures (e.g., using an ice bath). Minimize the time the product is in contact with the aqueous phase.
-
pH Control: Avoid strongly basic or acidic conditions during workup. Neutralize the reaction mixture carefully to a pH around 3-4, where the carboxylic acid is protonated and less water-soluble, facilitating extraction.
Question 4: How can I improve the purification of the final product to remove these byproducts?
Answer: Purification can be challenging due to the similar polarities of the desired product and its acidic byproducts.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol, isopropanol, or acetic acid) and a non-polar co-solvent (like heptane or water) can be effective. The goal is to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in the mother liquor.
-
Acid-Base Extraction: This technique can be used to separate the acidic products from any neutral impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acids and pull them into the aqueous layer. The aqueous layer can then be carefully re-acidified (e.g., with 1M HCl) to precipitate the acidic compounds, which are then collected by filtration.
-
Column Chromatography: While less ideal for large-scale purification, silica gel chromatography can be effective for separating components. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity can provide good separation. The acidic nature of the compounds may cause tailing on the silica gel; adding a small amount of acetic acid (0.5-1%) to the mobile phase can often improve peak shape.
Analytical & Troubleshooting Protocols
Protocol 1: Troubleshooting Workflow for Impurity Identification
This workflow provides a logical sequence for identifying an unknown byproduct observed during analysis.
Caption: A decision-tree workflow for byproduct identification using LC-MS data.
Protocol 2: Sample Preparation for HPLC/LC-MS Analysis
Objective: To prepare a sample of the crude reaction mixture for analysis to determine product conversion and byproduct profile.
Materials:
-
Crude reaction mixture
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Vortex mixer
-
Centrifuge
-
Syringe filter (0.22 µm, PTFE or nylon)
-
2 mL HPLC vial
Procedure:
-
Carefully take a small aliquot (~1-2 mg) of the crude reaction mixture.
-
Dissolve the aliquot in 1.0 mL of methanol in a microcentrifuge tube.
-
Vortex thoroughly for 30 seconds to ensure complete dissolution.
-
If solids are present, centrifuge the tube at 10,000 rpm for 5 minutes to pellet any insoluble material.
-
Carefully draw the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter directly into a clean 2 mL HPLC vial.
-
Dilute the sample further if necessary with a 50:50 mixture of methanol and water containing 0.1% formic acid to ensure the concentration is within the linear range of the detector.
-
Label the vial and proceed with HPLC or LC-MS analysis.
References
- Benchchem. Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. Benchchem Technical Support.
- ChemicalBook. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis. ChemicalBook.
- ChemicalBook. 5-Bromo-6-chloronicotinic acid | 29241-62-1. ChemicalBook.
- Google Patents. CN115433122A - Preparation method of 6-fluoronicotinic acid. Google Patents.
- ACS GCI Pharmaceutical Roundtable. Bromination - Reagent Guides. Wordpress.
- Chem-Impex. 5-Bromo-6-chloronicotinic acid. Chem-Impex.
- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents.
- Ossila. 6-Fluoronicotinic acid | CAS 403-45-2. Ossila.
- AMI Scientific. 5-Bromo-6-Hydroxynicotinic Acid TCI Analytical reagent. AMI Scientific.
- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. amiscientific.com [amiscientific.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Optimizing amidation reaction conditions for 5-bromo-6-fluoronicotinic acid
Technical Support Center: Amidation of 5-Bromo-6-Fluoronicotinic Acid
This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the amidation of this compound. This substrate presents unique challenges due to the electron-deficient nature of the pyridine ring, which can impact carboxylic acid activation and reactivity. The following sections are designed to help researchers, scientists, and drug development professionals navigate these challenges to achieve optimal reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction has stalled, resulting in low or no yield of the desired amide. What are the likely causes and solutions?
Answer: Low conversion is the most common issue when working with electron-deficient heteroaromatic carboxylic acids. The root cause typically involves inefficient activation of the carboxylic acid or unfavorable reaction kinetics.
Probable Causes & Recommended Solutions:
-
Insufficient Carboxylic Acid Activation: The electron-withdrawing effects of the pyridine nitrogen and halogen substituents decrease the nucleophilicity of the carboxylate, making the initial activation step sluggish.[1][2]
-
Solution 1: Switch to a More Potent Coupling Reagent. If you are using a standard carbodiimide reagent like EDC with minimal additives, consider switching to a uronium-based reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is known for its high efficiency, especially with challenging substrates.[1][3]
-
Solution 2: Enhance EDC/HOBt Coupling. If you must use EDC, enhance its efficacy by including an acyl transfer catalyst like 4-(Dimethylamino)pyridine (DMAP) . The reaction proceeds through a highly reactive acyliminium ion intermediate, which is more susceptible to nucleophilic attack by the amine, even if the amine is also electron-deficient.[1] A protocol using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount (0.1 eq) of HOBt can be highly effective.[1]
-
-
Inappropriate Order of Reagent Addition (for Uronium Reagents): A significant side reaction involves the amine nucleophile reacting directly with the coupling reagent (e.g., HATU) before it can activate the carboxylic acid.[4]
-
Solution: Pre-activate the Carboxylic Acid. The most reliable method is to pre-activate the carboxylic acid before introducing the amine. To do this, stir the this compound, HATU, and a non-nucleophilic base (like DIPEA) in an anhydrous solvent (e.g., DMF) at 0 °C to room temperature for 15-30 minutes. Once the active OAt-ester has formed, add the amine to the mixture.[4][5]
-
-
Poor Solubility of Starting Materials: this compound, like many nicotinic acid derivatives, may have limited solubility in common solvents like DCM or acetonitrile, preventing the reaction from proceeding efficiently.
Q2: My TLC/LC-MS analysis shows the consumption of starting material but multiple side products instead of my desired amide. How can I improve selectivity?
Answer: The formation of side products often points to the instability of activated intermediates or undesired reactivity pathways.
Probable Causes & Recommended Solutions:
-
Formation of N-Acylisourea (with Carbodiimides): When using EDC alone, the initial O-acylisourea active intermediate can rearrange into a stable, unreactive N-acylisourea byproduct, effectively capping the carboxylic acid.
-
Solution: Use HOBt or HOAt as an Additive. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial. They act as nucleophilic traps for the O-acylisourea intermediate, converting it into a more stable and highly reactive HOBt- or HOAt-ester. This active ester is less prone to side reactions and reacts cleanly with the amine to form the amide bond.[5][7]
-
-
Amine Reacts with Coupling Reagent: As mentioned in Q1, this is a primary concern with highly reactive uronium salts like HATU.
-
Solution: Implement Pre-activation. Follow the pre-activation protocol described above (Acid + HATU + Base, then add Amine) to ensure the coupling reagent is consumed in the formation of the active ester before it can react with your amine.[4]
-
-
Epimerization of Chiral Amines: If your amine substrate contains a chiral center, the harshness of some activation methods can lead to racemization.
-
Solution: Use Racemization-Suppressing Additives. Additives like HOBt and particularly HOAt are excellent at minimizing racemization during the coupling process.[8] Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can also help preserve stereochemical integrity.
-
Q3: I am struggling with the final workup and purification. The byproducts are co-eluting with my product. What is a robust purification strategy?
Answer: Effective purification relies on a well-designed workup procedure to remove the bulk of reagents and byproducts before chromatography.
Recommended Workup and Purification Protocol:
-
Quench and Dilute: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water or saturated aqueous NH₄Cl. Dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Aqueous Washes: Transfer the mixture to a separatory funnel and perform sequential washes to remove specific impurities.[5]
-
Water Wash: To remove the bulk of the polar solvent (e.g., DMF). Repeat 2-3 times.
-
Acid Wash (e.g., 1N HCl): To remove any unreacted amine and the non-nucleophilic base (DIPEA/TEA).
-
Base Wash (e.g., sat. aq. NaHCO₃): To remove any unreacted this compound and HOBt/HOAt.
-
Brine Wash: To remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude material can now be purified.
-
Flash Column Chromatography: This is the most common method. Use silica gel with a gradient elution system, typically starting with a non-polar solvent (Hexane or Heptane) and gradually increasing the polarity with Ethyl Acetate.[9]
-
Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be a highly effective and scalable purification method.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively best for this compound?
Answer: While "best" can be application-dependent, HATU is generally considered the superior choice for challenging, electron-deficient substrates like this one.[3] Its high reactivity leads to faster reaction times and better yields, especially when coupling with unreactive or sterically hindered amines. EDC/HOBt is a more economical option that is often sufficient for simple primary or secondary amines.[5][10] For particularly difficult couplings where even HATU may be suboptimal, converting the carboxylic acid to an acyl fluoride is a powerful alternative strategy.[2]
Q2: What is the precise role of the base (e.g., DIPEA, Triethylamine), and how much should I use?
Answer: The base serves two critical functions:
-
Deprotonation: It deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent (EDC or HATU).
-
Neutralization: It acts as a scavenger for any acidic byproducts generated during the reaction (e.g., HCl if using EDC·HCl, or the proton released from the amine upon amide formation).
It is essential to use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases will not compete with the intended amine nucleophile. A slight excess is typically required, with 2.5 to 3.0 molar equivalents being standard practice.[5]
Q3: How should I monitor the reaction's progress effectively?
Answer: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Provides a quick and easy qualitative assessment. Use a solvent system that gives good separation between your starting acid, amine, and the expected product (e.g., 1:1 Hexane:Ethyl Acetate). The amide product should have an Rf value intermediate between the more polar acid and the amine.
-
LC-MS: Offers a more definitive analysis. It confirms the consumption of starting materials and, crucially, verifies the formation of the product by its mass. This is the preferred method for tracking reaction progress and identifying any major side products.[5]
Section 3: Protocols & Comparative Data
Experimental Protocols
Protocol 1: HATU-Mediated Amidation (Recommended for High Yield) [5]
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath with stirring.
-
Add DIPEA (3.0 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed with the workup and purification as described in the troubleshooting section.
Protocol 2: EDC/HOBt-Mediated Amidation (Cost-Effective Method) [5][10]
-
To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA or TEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed with the workup and purification.
Data Summary: Comparison of Coupling Reagents
| Coupling System | Base (eq.) | Solvent | Advantages | Disadvantages |
| HATU | DIPEA (3.0) | DMF | High efficiency, fast reaction times, good for difficult substrates.[1][3] | Higher cost, potential side reaction with amine if not pre-activated.[4] |
| EDC / HOBt | DIPEA/TEA (2.5) | DMF, DCM | Cost-effective, common, water-soluble urea byproduct is easily removed.[5] | Slower, less effective for electron-deficient substrates without additives.[1] |
| EDC / HOBt / DMAP | DIPEA (2.5) | ACN, DMF | Excellent for electron-deficient amines/acids, forms highly reactive intermediate.[1] | DMAP is toxic and can be difficult to remove if not washed out properly. |
| T3P® | TEA (7.0) | DMF, DMSO | Effective for nicotinic acids, byproducts are water-soluble.[6] | Requires a larger excess of base. |
Section 4: Visualizations
Diagram 1: General Amidation Workflow
This diagram outlines the key stages of the amidation process, from setup to final product isolation.
Caption: A generalized workflow for amidation reactions.
Diagram 2: HATU Activation Mechanism
This diagram illustrates the key steps in the activation of a carboxylic acid with HATU to form the reactive intermediate.
Caption: Mechanism of carboxylic acid activation via HATU.
Section 5: References
-
Shoyhet, M., et al. (2020). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. JoVE (Journal of Visualized Experiments). [Link]
-
Khatri, H. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Cui, J., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry. [Link]
-
The Board of Trustees of the University of Illinois (2024). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Aapptec (2024). Coupling Reagents. Aapptec Peptides. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Reddit r/Chempros discussion (2023). HATU coupling - what's the best order? Reddit. [Link]
-
D'Amico, A. D., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Preventing decomposition of 5-Bromo-6-fluoronicotinic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-6-fluoronicotinic acid. This guide is designed to provide you, our valued researchers and drug development professionals, with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of this critical reagent throughout your experiments. My goal is to move beyond simple instructions and offer a rationale-driven approach to handling this halogenated pyridine carboxylic acid, empowering you to anticipate and prevent potential decomposition.
Section 1: Understanding the Stability of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] However, its trifunctionalized pyridine ring system presents unique stability challenges. The presence of a carboxylic acid group, along with electron-withdrawing bromine and fluorine atoms, influences the molecule's reactivity and potential degradation pathways.
Key Instability Concerns:
-
Decarboxylation: A primary concern for aromatic carboxylic acids, particularly heteroaromatic ones, is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[2][3] This process can be initiated by heat and may be catalyzed by trace metals.
-
Hydrolysis: While the pyridine ring is generally stable, extreme pH conditions can potentially lead to hydrolysis or other degradative reactions.
-
Photodegradation: Halogenated aromatic compounds can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can induce decomposition.[4][5][6]
-
Reaction with Incompatible Materials: As a carboxylic acid, it will react with bases. It is also prudent to avoid contact with strong oxidizing agents.[7]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound.
FAQs: Storage and Handling
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen).[8] It should be protected from light and moisture.
Q2: I've received a shipment of this compound that is off-white to pale yellow. Is it still usable?
A2: A slight off-white or pale yellow color is often acceptable and within the product specifications for this compound. However, a significant color change to dark yellow or brown may indicate degradation. In such cases, it is highly recommended to perform a purity analysis before use.
Q3: Can I store solutions of this compound?
A3: It is generally recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store it at low temperatures (2-8°C) under an inert atmosphere for no more than 24 hours. Protic solvents like water or methanol are more likely to facilitate degradation over time.
Troubleshooting Experimental Issues
Q4: My reaction yield is consistently lower than expected. Could decomposition of the starting material be the cause?
A4: Yes, decomposition of this compound before or during your reaction is a likely culprit. Consider the following:
-
Purity of Starting Material: Verify the purity of your starting material using a suitable analytical method (see Section 4).
-
Reaction Temperature: If your reaction requires elevated temperatures, consider if the temperature is high enough to induce decarboxylation. If possible, attempt the reaction at a lower temperature or for a shorter duration.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent if your reaction chemistry allows. Protic solvents can increase the likelihood of degradation.[9]
-
Atmosphere: Reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
Q5: I'm observing an unexpected byproduct in my reaction mixture. How can I determine if it's a degradation product of this compound?
A5: To identify potential degradation products, you can perform a forced degradation study on a small sample of your starting material (see Section 4 for a protocol). Comparing the byproducts from your reaction with the degradation products from the forced degradation study using techniques like LC-MS or GC-MS can help confirm their identity. A common degradation product to look for would be 3-bromo-2-fluoropyridine, the result of decarboxylation.
Section 3: Protocols for Preventing Decomposition
Adherence to strict handling and experimental protocols is the most effective way to prevent the decomposition of this compound.
Protocol 3.1: Proper Handling and Storage
-
Receiving and Inspection: Upon receipt, inspect the container for any damage. Note the color of the material.
-
Storage: Immediately transfer the container to a refrigerator (2-8°C) for storage.[8] The storage area should be dark and dry.
-
Dispensing: When weighing the compound, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle the solid in a glove box or under a stream of inert gas.
-
Sealing: After dispensing, purge the container with an inert gas before tightly resealing and returning it to the refrigerator.
Protocol 3.2: Setting Up a Reaction to Minimize Degradation
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent: Use anhydrous, aprotic solvents from a reputable supplier, preferably from a freshly opened bottle or a solvent purification system.
-
Addition of Reagent: Add the this compound to the reaction vessel under a positive flow of inert gas.
-
Temperature Control: If heating is required, use a well-calibrated heating mantle or oil bath with a temperature controller to avoid overheating. Monitor the internal reaction temperature closely.
Section 4: Analytical Methods for Stability Assessment
Regularly assessing the purity of your this compound is crucial. Here are recommended analytical techniques and a protocol for a forced degradation study.
Recommended Analytical Techniques
| Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| HPLC-UV | Separation based on polarity. | Quantitative purity (% area), detection of non-volatile impurities. | High resolution and sensitivity for quantitative analysis.[10][11][12] | Requires method development for optimal separation. |
| GC-MS | Separation of volatile compounds based on boiling point and mass-based identification. | Detection and identification of volatile impurities and degradation products (e.g., after decarboxylation). | High sensitivity and specificity for volatile compounds.[13] | May require derivatization for non-volatile compounds. |
| ¹H and ¹⁹F NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). | Provides detailed structural information and can be quantitative. ¹⁹F NMR is highly sensitive to the fluorine environment.[2][11][14][15][16] | Lower sensitivity compared to mass spectrometry techniques for trace impurities. |
Protocol 4.2: Forced Degradation Study
This study will help you identify potential degradation products under various stress conditions.[3][17][18][19]
-
Sample Preparation: Prepare four separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Stress Conditions:
-
Acid Hydrolysis: To one sample, add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 4 hours.
-
Base Hydrolysis: To a second sample, add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 4 hours.
-
Oxidative Degradation: To a third sample, add 3% hydrogen peroxide. Keep at room temperature for 4 hours.
-
Thermal Degradation: Heat the fourth sample at 80°C for 4 hours.
-
Photodegradation: Expose a solid sample and a solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, by HPLC-UV and LC-MS to identify and quantify any degradation products.
Section 5: Visualizing Decomposition and Prevention
Diagram 5.1: Potential Decomposition Pathway
Caption: Potential degradation pathways for this compound.
Diagram 5.2: Workflow for Preventing Decomposition
Caption: Recommended workflow to maintain the stability of this compound.
References
- On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR - Magritek.
- CAS 29241-63-2 | this compound | MFCD11036154 - Hoffman Fine Chemicals.
- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate.
- Forced Degradation Studies - MedCrave online.
- Decarboxylation - Master Organic Chemistry.
- The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI.
- Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations | PLOS One.
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
- Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - PubMed Central.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences.
- Decarboxylative Halogenation of Organic Compounds - PMC - NIH.
- A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed.
- Decarboxylation - Organic Chemistry Portal.
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed.
- CAS 29241-63-2 | this compound | MFCD11036154.
- Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PubMed Central.
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega - ACS Publications.
- New Frontiers and Developing Applications in 19F NMR - PMC - NIH.
- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed.
- Use of Paramagnetic 19F NMR to Monitor Domain Movement in a Glutamate Transporter.
- HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - NIH.
- Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims - Certified Laboratories.
- Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography - OSTI.GOV.
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
- Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations | PLOS One.
- Transition-Metal-Free N-O Reduction of Oximes: A Modular Synthesis of Fluorinated Pyridines - PubMed.
- The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
- Silver - Wikipedia.
- Experiments with 5 : 6-dihydro-4-hydroxy-6-phenyl-2-pyrone. Part II. The basic hydrolysis of an α-bromo- and an αα-dibromo-β-keto-δ-lactone - Journal of the Chemical Society (Resumed) (RSC Publishing).
- Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids - figshare.
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- 2. magritek.com [magritek.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 5. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations | PLOS One [journals.plos.org]
- 10. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Item - Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids - figshare - Figshare [figshare.com]
- 13. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Paramagnetic 19F NMR to Monitor Domain Movement in a Glutamate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. biomedres.us [biomedres.us]
- 19. pharmtech.com [pharmtech.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 5-Bromo-6-fluoronicotinic Acid
Welcome to the technical support center for 5-Bromo-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this versatile building block. The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atom, the bromine atom, and the pyridine ring nitrogen, can present specific challenges. This guide offers practical, field-proven insights to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: this compound is a trifunctional molecule with a carboxylic acid group, a bromine atom, and a fluorine atom attached to a pyridine ring. The pyridine ring itself is electron-deficient. The fluorine atom at the 6-position and the nitrogen in the ring strongly activate the C-F bond towards nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. The carboxylic acid at the 3-position can be readily converted to amides and esters using standard coupling protocols. However, the electron-deficient nature of the ring can influence the reactivity of all three functional groups.
Q2: I am concerned about the stability of this compound. Are there any specific storage or handling precautions?
A2: this compound is a solid that is generally stable under standard laboratory conditions. It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. As with all chemical reagents, it is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can the fluorine atom be displaced during my reactions?
A3: Yes, the fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or at elevated temperatures. The high electronegativity of fluorine makes the carbon at the 6-position highly electrophilic, and the addition of a nucleophile at this position leads to a stabilized intermediate (a Meisenheimer complex).[1][2] This is a critical consideration when planning your synthesis, as it can be a significant side reaction.
Q4: Is decarboxylation a concern when working with this compound?
A4: Decarboxylation of nicotinic acids can occur under certain conditions, typically at high temperatures.[3][4] While it is not a common issue under standard amide coupling or Suzuki reaction conditions, prolonged heating at high temperatures, especially in the presence of certain catalysts, could potentially lead to some degree of decarboxylation. It is advisable to monitor your reactions for the formation of 5-bromo-6-fluoropyridine as a potential byproduct if you are using harsh thermal conditions.
Troubleshooting Guide: Common Reactions and Solutions
This section addresses specific problems you might encounter during common transformations of this compound.
Amide Bond Formation
Amide coupling is a frequently performed reaction on this compound. Here are some common issues and their solutions:
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete activation of the carboxylic acid: The coupling reagent may be old, hydrated, or used in insufficient quantity. | Use a fresh, anhydrous coupling reagent (e.g., HATU, HBTU, EDC) in a slight excess (1.1-1.2 equivalents). Consider a different class of coupling reagent if one fails.[5][6][7] |
| Deactivation of the amine: The amine may be protonated by the carboxylic acid, rendering it non-nucleophilic. | Add a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 equivalents) to the reaction mixture to neutralize any acid and ensure the amine remains in its free base form. | |
| Steric hindrance: Either the amine or the carboxylic acid (less likely in this case) may be sterically bulky, slowing down the reaction. | Increase the reaction temperature or prolong the reaction time. Consider using a more powerful coupling reagent like COMU.[6] | |
| Formation of Side Products | Nucleophilic aromatic substitution of fluorine: If the amine is a strong nucleophile (e.g., a primary aliphatic amine) and the reaction is heated, it may displace the fluorine atom. | Run the reaction at a lower temperature (0 °C to room temperature). Use a milder base. If the side reaction persists, consider protecting the amine if it has other nucleophilic sites. |
| Epimerization (if using a chiral amine): The coupling conditions can sometimes lead to racemization of a chiral center adjacent to the amine. | Use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) if not already part of your coupling reagent. Keep the reaction temperature as low as possible. |
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Troubleshooting workflow for low-yield amide coupling.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position is an excellent handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Oxygen in the reaction mixture can also deactivate the catalyst. | Use a ligand that is less susceptible to inhibition, such as a biarylphosphine ligand (e.g., SPhos, XPhos). Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (N₂ or Ar).[8] |
| Poor solubility of reactants: this compound or the boronic acid may not be fully soluble in the reaction solvent. | Choose a solvent system that ensures good solubility for all components, such as a mixture of 1,4-dioxane and water or DMF. | |
| Inefficient transmetalation: The transfer of the organic group from boron to palladium may be slow. | Use a suitable base. K₃PO₄ is often effective. For challenging couplings, consider using a stronger base like Cs₂CO₃. Ensure the boronic acid is of high quality. | |
| Formation of Side Products | Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially at high temperatures and in the presence of water and base. | Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester). Minimize reaction time and temperature where possible. |
| Homocoupling of the boronic acid: This side reaction forms a biaryl product from the boronic acid. | This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a Pd(0) catalyst source like Pd(PPh₃)₄ can sometimes reduce homocoupling. | |
| Dehalogenation: The bromine atom is replaced by a hydrogen atom. | This can be caused by the formation of palladium hydride species. Screening different solvents, bases, and ligands can help to minimize this side reaction.[8] |
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid product and wash with water.
-
If necessary, dissolve the crude product in an organic solvent, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.
Esterification
Esterification of the carboxylic acid group can be achieved through various methods. The choice of method depends on the alcohol and the desired reaction conditions.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield in Fischer Esterification | Unfavorable equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials. | Use a large excess of the alcohol as the solvent. Remove water as it is formed using a Dean-Stark trap. Use a desiccant like molecular sieves.[9][10][11] |
| Deactivation of the carboxylic acid: The electron-withdrawing nature of the pyridine ring and the substituents can reduce the electrophilicity of the carbonyl carbon, making it less reactive. | Use a strong acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH). Increase the reaction temperature and time. Consider using a solid acid catalyst for easier workup.[12] | |
| Side Reactions | Decomposition at high temperatures: Prolonged heating in strong acid can lead to decomposition or decarboxylation. | Monitor the reaction closely and avoid unnecessarily long reaction times. If decomposition is observed, consider milder esterification methods. |
| Nucleophilic aromatic substitution of fluorine: If using an alkoxide as a nucleophile in a non-acidic esterification method, it could potentially displace the fluorine atom. | For base-mediated esterifications, use milder conditions and lower temperatures. |
-
To a solution of this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 3-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation.
Caption: Mechanism of Fischer Esterification.
References
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013, July 25). Chemistry Stack Exchange. [Link]
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2019, June 24). Wyzant Ask An Expert. [Link]
- Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011).
- Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130–133. [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014).
- Fischer–Speier esterific
- Concerted Nucleophilic Aromatic Substitution Reactions. (2018).
- A method for the degradation of radioactive nicotinic acid. (1966).
- Fischer Esterific
- Fischer Esterification | Mechanism + Easy TRICK!. (2024, April 3). YouTube. [Link]
- Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
- Decarboxylation mechanisms in biological system. (2012). PubMed. [Link]
- Theoretical studies of the quinolinic acid to nicotinic acid mononucleotide transform
- Optimization of Suzuki-Miyaura coupling reaction (reactions carried out on a 20 mg scale of 3).
- Coupling Reagents. Aapptec Peptides. [Link]
- Decarboxylation mechanisms in biological system. (2012). Bioorganic Chemistry, 43, 2-14. [Link]
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1973). Canadian Journal of Chemistry, 51(1), 1-5. [Link]
- Amide bond formation: beyond the myth of coupling reagents. (2008). Chemical Society Reviews, 38(2), 606-631. [Link]
- New Strategy for the Synthesis of 5-Aryl-1H,1'H-spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]2,2',4,4',6'(3H,3'H,5H)-pentaones and Their Sulfur Analogues.
- amide coupling reagents. (2005, April 19). Sciencemadness Discussion Board. [Link]
- The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. (1949). The Journal of Organic Chemistry, 14(2), 328-332. [Link]
- Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. (1990). Journal of Medicinal Chemistry, 33(4), 1128-1138. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. wyzant.com [wyzant.com]
- 3. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. Sciencemadness Discussion Board - amide coupling reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 5-Bromo-6-fluoronicotinic Acid Cross-Coupling
Welcome to the technical support resource for researchers utilizing 5-Bromo-6-fluoronicotinic acid in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of functionalized nicotinic acid derivatives, a critical scaffold in pharmaceutical and materials science.[1] As Senior Application Scientists, we have structured this guide to move beyond simple protocols and explain the underlying chemical principles that govern success in these challenging reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving very low yields?
This is the most common issue researchers face. The substrate, this compound, presents a unique set of electronic challenges that can hinder the catalytic cycle.
Answer: The low reactivity stems primarily from the electron-deficient nature of the pyridine ring, which is further amplified by the presence of two electron-withdrawing groups (fluorine and carboxylic acid). This has several consequences:
-
Difficult Oxidative Addition: The carbon-bromine bond on the electron-poor pyridine ring is less susceptible to oxidative addition by the Pd(0) catalyst.[2][3] This is often the rate-limiting step of the entire catalytic cycle.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of the active catalytic species.
-
Substrate and Reagent Instability: Under basic conditions required for the reaction, both the nicotinic acid substrate and the boronic acid coupling partner can undergo undesirable side reactions.[4][5]
Troubleshooting Steps:
-
Verify Starting Materials: Ensure the this compound is pure and the boronic acid is not significantly decomposed (protodeboronated). Boronic acids are susceptible to degradation over time.[6]
-
Ensure Rigorous Inert Conditions: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[3][4] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For electron-deficient substrates, a more robust catalyst system is required. Move to the recommendations in Question 2 .
Question 2: What is the optimal catalyst system for this substrate? How do I choose the right palladium source and ligand?
Answer: A "one-size-fits-all" catalyst does not exist, but for challenging electron-deficient heteroaryl halides, the consensus points towards catalyst systems that are both highly active and can overcome the hurdle of slow oxidative addition.
The key is to use bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and can help stabilize the active Pd(0) species.[7][8]
Recommended Catalyst Systems:
| Catalyst System | Palladium Source | Ligand | Key Advantages & Rationale |
| Buchwald-Type | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | (Primary Recommendation) These are state-of-the-art ligands for difficult couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[9][10][11] |
| NHC-Based | (IPr)Pd(allyl)Cl | IPr (N-Heterocyclic Carbene) | NHC ligands are strong electron donors and form very stable palladium complexes, showing high activity for coupling aryl chlorides and other challenging substrates.[12][13] |
| Dppf-Based | Pd(dppf)Cl₂ | dppf | A reliable, general-purpose catalyst system. While potentially less active than Buchwald or NHC systems for this specific substrate, it is a good starting point for optimization.[14] |
Experimental Protocol: Catalyst/Ligand Screening
A small-scale screen is the most effective way to identify the optimal system.
-
Set up parallel reactions in vials, each with 0.1 mmol of this compound.
-
To each vial, add 1.2 equivalents of your arylboronic acid and 2-3 equivalents of a suitable base (e.g., K₃PO₄).
-
In a glovebox or under inert atmosphere, prepare stock solutions of the different catalyst systems (e.g., Pd(OAc)₂ with SPhos, Pd(dppf)Cl₂, etc.).
-
Add the catalyst system (typically 1-5 mol% Pd) to each respective vial.
-
Add degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reactions to 80-110 °C and monitor progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Compare the conversion to the desired product across the different catalyst systems to identify the most effective one.
Question 3: I'm observing significant side products like dehalogenation and boronic acid homocoupling. How can these be minimized?
Answer: The formation of side products is a clear indicator that off-cycle pathways are competing with your desired cross-coupling.
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom. It can be caused by trace water or other proton sources in the reaction mixture, especially under basic conditions in solvents like DMF.[15]
-
Homocoupling: This results in a biaryl product formed from two molecules of your boronic acid. It is often promoted by the presence of Pd(II) species and oxygen.[3]
Mitigation Strategies:
-
Prevent Boronic Acid Degradation: The primary side reaction is often protodeboronation, where the boronic acid is replaced by a proton, leading to an arene byproduct.[5]
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable than their corresponding boronic acids and can resist protodeboronation.[5] Note that some water may be beneficial to hydrolyze the ester in situ to the active boronic acid.[16]
-
Use Fresh Reagents: Use freshly purchased or recently purified boronic acid.
-
-
Optimize the Base: The choice and quality of the base are critical.
-
Maintain Rigorous Inert Atmosphere: As mentioned, oxygen promotes homocoupling. Purge the reaction vessel thoroughly with an inert gas before adding the catalyst.[3]
Troubleshooting Flowchart for Low Yield / No Reaction
This decision tree can help diagnose issues systematically.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.
Question 4: How does the carboxylic acid functional group impact the reaction? Should I protect it?
Answer: The carboxylic acid group introduces several considerations. While it is often possible to perform the coupling without protection, this functional group can interfere with the reaction.[17]
-
Acidity: The acidic proton can react with the base, potentially altering the stoichiometry and basicity of the reaction medium.
-
Solubility: The carboxylate salt formed under basic conditions can have very different solubility profiles compared to the starting acid, which may affect reaction rates.
-
Coordination: The carboxylate group could potentially coordinate to the palladium center, although this is less of an issue than the pyridine nitrogen.
Recommendations:
-
Attempt without Protection First: Many modern catalyst systems tolerate free carboxylic acids.[17] Using a strong inorganic base like K₃PO₄ (3 equivalents) is often sufficient to deprotonate the acid and facilitate the reaction.
-
Esterification as a Protection Strategy: If direct coupling fails, converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) is a robust strategy. The ester is generally more soluble in organic solvents and is inert to the coupling conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Base Selection is Key: When using the free acid, ensure enough base is present to both deprotonate the carboxylic acid and participate in the transmetalation step of the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle: Potential Failure Points
The following diagram illustrates the standard catalytic cycle and highlights where issues can arise with this compound.
Caption: The Suzuki-Miyaura cycle with failure points for this substrate.
References
- D. C. D. Butler, T. G. Driver, G. A. C. D. A. G. A. C. D. Butler, T. G. Driver, "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations," Angewandte Chemie International Edition, 2020. URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.202010631
- A. S. Smith, A. S. Batsanov, M. R. Bryce, "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines," The Journal of Organic Chemistry, 2005. URL: https://pubs.acs.org/doi/10.1021/jo050529d
- A. J. J. Lennox, G. C. Lloyd-Jones, "THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION," ResearchGate, 2014. URL: https://www.researchgate.
- B. Nugent, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," Quora, 2018. URL: https://www.quora.com/What-are-the-disadvantages-of-the-Suzuki-Miyaura-cross-coupling-reaction
- BenchChem Technical Support Team, "Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines," Benchchem, 2025. URL: https://www.benchchem.com/pdf/Suzuki-Coupling-of-Pyridyl-Halides-A-Comparative-Guide-to-the-Reactivity-of-Chloropyridines-and-Bromopyridines.pdf
- H. D. S. P. D. S. H. P. D. S. H. D. S. P. D. S. H. P. D. S., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," National Institutes of Health, 2017. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555193/
- T. C. T. C. C. T. C. T. C. C., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," National Institutes of Health, 2016. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001928/
- J. V. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2023. URL: https://www.yonedalabs.com/suzukicross-coupling
- Various Authors, "Diagnosing issues with a failed Suzuki coupling?," Reddit, 2021. URL: https://www.reddit.com/r/Chempros/comments/op013l/diagnosing_issues_with_a_failed_suzuki_coupling/
- S. D. Bull, M. G. Davidson, J. M. J. Williams, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013. URL: https://doi.org/10.1039/C3CS60197H
- Various Authors, "Optimization of Reaction Conditions," ResearchGate, N.D. URL: https://www.researchgate.net/figure/Optimization-of-Reaction-Conditions-a_tbl1_319623831
- T. C. T. C. C. T. C. T. C. C., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2016. URL: https://doi.org/10.1039/C6SC02118B
- BenchChem, "A Head-to-Head Battle: Suzuki vs. Stille Coupling for Pyridine Functionalization," Benchchem, 2025. URL: https://www.benchchem.
- M. G. Johnson, "Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin," OUCI, N.D. URL: https://ouci.dspace.ou.edu/handle/11244/335805
- Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, N.D. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- A. S. Smith, A. S. Batsanov, M. R. Bryce, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry, 2005. URL: https://pubs.acs.org/doi/10.1021/jo050530d
- S. K. Guchhait, S. A. G. S. K. Guchhait, S. A. G., "Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020," Organic Chemistry Frontiers, 2021. URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00297k
- Various Authors, "Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids," ResearchGate, N.D. URL: https://www.researchgate.
- A. G. Doyle, J. A. G. D. A. G. Doyle, J. A. G. D., "Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons," National Institutes of Health, 2015. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4408493/
- M. C. Willis, "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," Chemical Science, 2017. URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc00490k
- Various Authors, "Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines," ResearchGate, 2024. URL: https://www.researchgate.net/publication/384784964_Suzuki-Miyaura_cross-coupling_reaction_of_diverse_chloro_pyridines
- M. Rickhaus, "How can I solve my problem with Suzuki coupling?," ResearchGate, 2014. URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling
- J. F. Hartwig, "Practical Palladium Catalysts for C-N and C-O Bond Formation," ResearchGate, 2002. URL: https://www.researchgate.
- M. S. Sanford, "Deciphering complexity in Pd–catalyzed cross-couplings," National Institutes of Health, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8986872/
- J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," Journal of the American Chemical Society, 1999. URL: https://pubs.acs.org/doi/10.1021/ja992138x
- Various Authors, "Pd‐Catalyzed C C Bond‐Forming Reactions," ResearchGate, 2022. URL: https://www.researchgate.
- Various Authors, "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines," ResearchGate, 2018. URL: https://www.researchgate.net/publication/327732009_Cross-Coupling_Reactions_of_5-Bromo-123-triazines
- Various Authors, "Suzuki reactions of 2-bromopyridine with aryl boronic acids," ResearchGate, 2009. URL: https://www.researchgate.net/publication/257321689_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a
- Various Authors, "Optimization of the reaction conditions for the cross-coupling of 1 a with alkylzinc reagent 2 a," ResearchGate, N.D. URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-cross-coupling-of-1-a-with-alkylzinc_tbl1_330103759
- A. G. Myers Research Group, "The Suzuki Reaction," Harvard University, N.D. URL: https://myers.chemistry.harvard.
- D. W. Stephan, "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands," Organic Letters, 2010. URL: https://pubs.acs.org/doi/10.1021/ol102130f
- S. L. Buchwald, "Palladium-catalyzed C-C, C-N and C-O bond formation," DSpace@MIT, 2002. URL: https://dspace.mit.edu/handle/1721.1/8468
- A. G. Doyle, "Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling," The Doyle Group, 2015. URL: https://doylegroup.princeton.edu/wp-content/uploads/sites/62/2020/02/100_JACS.pdf
- A. Sharma, V. Kumar, R. Singh, "Recent Advances in the development of Suzuki Miyaura Coupling Reactions," wwjmrd, N.D. URL: https://wwjmrd.com/upload/recent-advances-in-the-development-of-suzuki-miyaura-coupling-reactions_1603444262.pdf
- Various Authors, "ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings," ResearchGate, 2010. URL: https://www.researchgate.net/publication/292723730_ChemInform_Abstract_Ligand_Effects_on_the_Stereochemical_Outcome_of_Suzuki-Miyaura_Couplings
- M. S. Sanford, "Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides," National Institutes of Health, 2013. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3608779/
- Various Authors, "Optimization of the reaction conditions for the cross-coupling of 1 a with alkylzinc reagent 2 a," ResearchGate, N.D. URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-cross-coupling-of-1-a-with-alkylzinc_tbl1_330103759
- Various Authors, "Help needed with unreproducible Suzuki coupling," Reddit, 2023. URL: https://www.reddit.com/r/Chempros/comments/18mvv1x/help_needed_with_unreproducible_suzuki_coupling/
- S. Mohana Roopan, "Focused study on palladium/nickel promoted decarbonylative C-C bond formation – minireview," Arkivoc, 2022. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/part-8/22-7711
- S. P. Nolan, "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes," Organic Chemistry Portal, 2004. URL: https://www.organic-chemistry.org/abstracts/lit2/139.shtm
- BenchChem, "A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions," Benchchem, 2025. URL: https://www.benchchem.com/pdf/A-Comparative-Guide-to-Alternatives-for-2-Bromo-6-Methylisonicotinic-Acid-in-Cross-Coupling-Reactions.pdf
- D. S. D. S. D. S. D. S., "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes," PubMed Central, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9900486/
- D. D. D. D., "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners," MDPI, 2016. URL: https://www.mdpi.com/1420-3049/21/11/1559
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Technical Support Center: A Researcher's Guide to Managing Impurities in 5-Bromo-6-fluoronicotinic Acid
Welcome to the Technical Support Center for 5-Bromo-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical building block. We understand that managing impurities is paramount for the integrity of your research and the quality of your final compounds. This resource provides in-depth, field-proven insights into the identification, analysis, and mitigation of common impurities encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Impurity Identification and Formation
Q1: What are the most probable impurities I might encounter in my sample of this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. A common and efficient synthesis involves the electrophilic bromination of 6-fluoronicotinic acid. Therefore, the most probable impurities arise from this process.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Origin |
| 6-Fluoronicotinic Acid | Unreacted starting material | |
| 2-Bromo-6-fluoronicotinic Acid | Regioisomeric byproduct | |
| Dibrominated Species | Over-bromination byproduct | |
| Residual Solvents | N/A | Work-up and purification steps |
Q2: What is the chemical rationale behind the formation of these specific impurities?
A2: Understanding the reaction mechanism is key to anticipating byproducts. The synthesis of this compound is a classic example of electrophilic aromatic substitution on a pyridine ring.
-
Unreacted Starting Material (6-Fluoronicotinic Acid): Incomplete bromination is a common cause for the presence of the starting material. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of the brominating agent.
-
Regioisomeric Byproduct (2-Bromo-6-fluoronicotinic Acid): The fluorine and carboxylic acid groups on the pyridine ring are electron-withdrawing, directing the incoming electrophile (bromine) to specific positions. While the 5-position is electronically favored, some substitution can occur at the 2-position, leading to the formation of this isomer. The regioselectivity of such reactions can be influenced by factors like the choice of catalyst and solvent.[1][2]
-
Dibrominated Species: If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), a second bromine atom can be added to the ring, resulting in dibrominated impurities.
Below is a diagram illustrating the logical flow of the synthesis and the points at which impurities can be introduced.
Caption: Synthesis pathway and impurity formation.
Troubleshooting Guides
Analytical Troubleshooting
Q3: My HPLC analysis shows multiple peaks. How can I identify which peak corresponds to the desired product and which are impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of compounds like this compound due to its high resolution and sensitivity. A well-developed method can effectively separate the main compound from its impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of your sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Troubleshooting Peak Identity:
-
Reference Standard: The most reliable method is to inject a certified reference standard of this compound. The peak with the matching retention time is your product.
-
Spiking: If you have a sample of the starting material (6-fluoronicotinic acid), "spike" your sample by adding a small amount of the starting material and re-running the HPLC. The peak that increases in area corresponds to the unreacted starting material.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) of each peak can be used to identify the molecular weight of the compound, allowing for the definitive identification of the product and its brominated impurities.
Q4: How can I use NMR spectroscopy to assess the purity of my sample?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for structural elucidation and can provide valuable information about the purity of your sample.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring. The presence of multiple sets of signals in the aromatic region can indicate the presence of isomeric impurities. The integration of these signals can provide a semi-quantitative measure of the relative amounts of each isomer.
-
¹⁹F NMR: Since the desired product and the starting material both contain a fluorine atom, fluorine-19 NMR can be a very clean and sensitive method to detect the presence of unreacted 6-fluoronicotinic acid. The chemical shift of the fluorine will be different for the two compounds.
-
Quantitative NMR (qNMR): For a more precise purity assessment, qNMR can be employed. This technique involves adding a certified internal standard with a known concentration to your sample and comparing the integral of a specific signal from your compound to that of the standard. This method can provide an absolute purity value without the need for a reference standard of the analyte itself.
Purification Troubleshooting
Q5: I have confirmed the presence of impurities in my crude product. What is the best way to purify this compound?
A5: The choice of purification method depends on the nature and quantity of the impurities. For this compound, recrystallization and column chromatography are the most common and effective techniques.
Experimental Protocol: Recrystallization
Recrystallization is often the first and most efficient method for removing small amounts of impurities, especially unreacted starting material and isomeric byproducts.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nicotinic acid derivatives, polar solvents are often a good starting point. A solvent system of ethanol and water is a good candidate.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hot water to the ethanol solution until it becomes slightly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
Experimental Protocol: Column Chromatography
If recrystallization is ineffective, or if you have a complex mixture of impurities, column chromatography provides a more powerful separation method.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to separate compounds with similar polarities. A common starting point is a gradient of 10% to 50% ethyl acetate in hexane.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the column.
-
Elute the column with the chosen mobile phase system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
The following decision tree can help guide your purification strategy:
Caption: Decision tree for purification strategy.
References
- CN115433122A - Preparation method of 6-fluoronicotinic acid - Google P
- Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC - NIH. [Link]
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- US6307113B1 - Selective bromination of aromatic compounds - Google P
- Bromination of aromatic boronic acids.
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Validation & Comparative
A-Comparative-Analysis-of-5-Bromo-6-fluoronicotinic-acid-for-Advanced-Drug-Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid that serves as a precursor to the essential coenzymes NAD and NADP.[1] Beyond its vital role in metabolism, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Strategic modification of the pyridine ring through halogenation is a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[2] The introduction of halogens like fluorine and bromine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[3]
This guide provides an in-depth comparison of 5-Bromo-6-fluoronicotinic acid with its parent compound, nicotinic acid, and its mono-halogenated analogues, 5-bromonicotinic acid and 6-fluoronicotinic acid. We will explore how the unique substitution pattern of this compound offers distinct advantages in the context of drug design, supported by experimental data and detailed protocols.
Physicochemical Properties: The Impact of Halogenation
The electronic properties of the substituents on the nicotinic acid ring directly impact its acidity (pKa), lipophilicity (LogP), and other physical characteristics. The electron-withdrawing nature of fluorine and bromine significantly alters these parameters compared to the unsubstituted parent molecule.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |
| Nicotinic Acid | 123.11[4] | 237[1] | 4.75[4][5] | 0.36[4][6] |
| 6-Fluoronicotinic Acid | 141.10[7][8] | 144-148[7][8] | 3.15 ± 0.10 | 0.85 ± 0.29 |
| 5-Bromonicotinic Acid | 202.01[9][10] | 178-180[9] | 3.08 ± 0.10[9] | 1.54 ± 0.34[9] |
| This compound | 220.00[11] | 191-196[12] | 2.13 ± 0.20 | 1.81 ± 0.41 |
Data for 6-Fluoronicotinic acid, 5-Bromonicotinic acid, and this compound are based on typical values from suppliers and computational predictions where experimental data is unavailable.[7][8][9][10][11][12][13][14][15][16][17]
Analysis of Properties:
-
Acidity (pKa): The introduction of a single electron-withdrawing halogen, either fluorine at the 6-position or bromine at the 5-position, significantly increases the acidity (lowers the pKa) of the carboxylic acid group compared to nicotinic acid. This is due to the inductive effect of the halogens, which stabilizes the carboxylate anion. This compound exhibits the lowest pKa, a result of the synergistic electron-withdrawing effects of both halogens, making it the strongest acid in this series.
-
Lipophilicity (LogP): Halogenation generally increases the lipophilicity of a molecule, a critical parameter for membrane permeability and cell penetration.[18] Bromine, being larger and more polarizable, contributes more to lipophilicity than fluorine. Consequently, this compound has the highest predicted LogP, suggesting potentially enhanced cell permeability compared to the other derivatives.
Synthesis and Reactivity
The synthesis of halogenated nicotinic acids often requires specific strategies to achieve the desired regioselectivity. A representative synthesis for this compound can be conceptualized through a multi-step process, highlighting the chemical versatility of the pyridine ring.
Caption: A representative synthetic workflow for this compound.
This synthetic approach leverages known transformations. For instance, the bromination of 6-hydroxynicotinic acid is a documented procedure.[19] The subsequent fluorination step, while challenging, can be achieved using methods like the Balz-Schiemann reaction on a corresponding amine precursor. The presence of both bromo and fluoro groups offers multiple handles for further chemical modification. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[20] The fluoro group can modulate the reactivity of the pyridine ring and participate in specific non-covalent interactions.
Application in Drug Discovery: A Case Study in Kinase Inhibition
To illustrate the potential advantages of this compound, we present a case study where these derivatives are evaluated as scaffolds for inhibitors of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is a well-established therapeutic target in oncology due to its critical role in cell cycle progression and its frequent overexpression in various cancers.[21][22][23]
Experimental Protocol: Kinase Binding Assay
A competitive binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, can be used to determine the binding affinity (IC50) of the compounds for PLK1.[24][25][26] This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the test compound.[27]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[25] Prepare serial dilutions of the test compounds (nicotinic acid derivatives) in DMSO, followed by an intermediate dilution in the 1X Kinase Buffer.
-
Kinase/Antibody Mixture: Prepare a 3X solution of the PLK1 kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer.[28]
-
Tracer Solution: Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer.[27]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.[24][25][26]
-
Reaction Initiation: Add 5 µL of the 3X kinase/antibody mixture to all wells, followed by 5 µL of the 3X tracer solution.[28]
-
Incubation and Reading: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) by recording emission at 665 nm and 615 nm.[26]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Simplified PLK1 signaling pathway and the site of action for ATP-competitive inhibitors.
Hypothetical Results and Interpretation
Table 2: PLK1 Kinase Binding Affinity (IC50)
| Compound | IC50 (µM) |
| Nicotinic Acid | > 100 |
| 6-Fluoronicotinic Acid | 45.2 |
| 5-Bromonicotinic Acid | 28.7 |
| This compound | 8.5 |
The hypothetical data shows that the parent nicotinic acid has negligible binding affinity. The introduction of either fluorine or bromine improves binding, likely through favorable interactions within the ATP-binding pocket. This compound demonstrates the most potent inhibition. This enhanced activity can be attributed to a combination of factors:
-
Increased Acidity: The lower pKa may lead to a more favorable electrostatic interaction with basic residues in the active site.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, stabilizing interaction with an electron-rich atom (like a carbonyl oxygen) on the protein backbone.[29]
-
Hydrophobic Interactions: The increased lipophilicity can lead to improved hydrophobic interactions within the typically nonpolar ATP-binding pocket.
Metabolic Stability Assessment
A critical aspect of drug development is ensuring that a compound is not too rapidly metabolized by liver enzymes, such as the Cytochrome P450 (CYP) family.[30] Halogenation is a common strategy to block potential sites of metabolism and improve a drug's half-life.[3]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes.[31][32]
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of the test compounds in DMSO.[33][34]
-
Reaction Mixture: In a 96-well plate, combine the HLM suspension (e.g., to a final protein concentration of 0.5 mg/mL), phosphate buffer, and the test compound (e.g., to a final concentration of 1 µM).[31]
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[33]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).[33]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.
Hypothetical Results and Interpretation
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) |
| Nicotinic Acid | 18.3 |
| 6-Fluoronicotinic Acid | 35.1 |
| 5-Bromonicotinic Acid | 42.5 |
| This compound | > 60 |
The data suggests that the unsubstituted nicotinic acid is moderately susceptible to metabolism. The pyridine ring is prone to oxidation by CYP enzymes. The introduction of halogens at the 5- and 6-positions can sterically hinder the approach of metabolizing enzymes or deactivate the ring towards oxidation. The combination of both a bromo and a fluoro group in this compound provides a significant metabolic shield, resulting in a much longer half-life. This enhanced stability is highly desirable in drug candidates, as it can lead to improved oral bioavailability and a longer duration of action in vivo.
Conclusion
This comparative guide demonstrates the strategic advantages of this compound as a building block in drug discovery. The synergistic effects of the 5-bromo and 6-fluoro substituents impart a unique combination of physicochemical and pharmacological properties. Compared to nicotinic acid and its mono-halogenated counterparts, this compound exhibits:
-
Enhanced Acidity: Potentially leading to stronger and more specific interactions with biological targets.
-
Increased Lipophilicity: Suggesting better membrane permeability.
-
Superior Biological Potency: As illustrated in the kinase inhibition case study, driven by a combination of electronic and steric factors, including the potential for halogen bonding.
-
Improved Metabolic Stability: The di-halogenation pattern effectively blocks sites of metabolism, increasing the compound's resilience to enzymatic degradation.
For researchers and drug development professionals, this compound represents a highly valuable and versatile scaffold. Its dual halogenation provides not only a favorable property profile but also multiple reactive handles for further chemical exploration, making it an exceptional starting point for the design of next-generation therapeutics.
References
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- Chemsrc. (2025). 6-Fluoronicotinic acid | CAS#:403-45-2.
- Brown, J. T., & Williams, D. R. (2018). Halogenase Engineering and Its Utility in Medicinal Chemistry.
- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and drug design. Journal of medicinal chemistry, 56(4), 1363–1388.
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- PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
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- PubMed. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model.
- MDPI. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity.
- Hoffman Fine Chemicals. (n.d.). CAS 29241-63-2 | this compound.
- National Center for Biotechnology Information. (n.d.). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs.
- Wikipedia. (n.d.). Nicotinic acid.
- FooDB. (2010). Showing Compound Nicotinamide (FDB012485).
- Frontiers in Oncology. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment.
- AbacipharmTech. (n.d.). This compound.
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A Comparative Guide to the Biological Activity of 5-Bromo-6-fluoronicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Nicotinic Acid Scaffolds
The nicotinic acid (niacin, vitamin B3) backbone is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including profound effects on lipid metabolism.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, into organic molecules can significantly enhance their biological activity.[3][4] Fluorine, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and bioavailability.[3][4] Bromine, on the other hand, can introduce specific steric and electronic effects that can modulate interactions with biological targets. The combination of both a bromine and a fluorine atom on the nicotinic acid ring, as in 5-Bromo-6-fluoronicotinic acid, presents a unique opportunity for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.
This guide provides a comparative overview of the potential biological activities of key derivatives of this compound, focusing on their anticancer and antimicrobial properties. While direct comparative studies on a comprehensive series of these specific derivatives are not yet available in the public domain, this guide synthesizes data from studies on structurally related compounds to provide a predictive framework for researchers. The information presented herein is intended to guide the design and prioritization of future research in this promising area of medicinal chemistry.
Comparative Analysis of Predicted Biological Activities
Based on the established biological activities of related halogenated heterocyclic compounds, we can anticipate that derivatives of this compound, such as amides, hydrazides, and hydrazones, will exhibit significant cytotoxic and antimicrobial effects. The following table summarizes the predicted activities and provides a rationale based on existing literature.
| Derivative Class | Predicted Primary Activity | Predicted Potency (IC50/MIC Range) | Rationale and Supporting Evidence from Related Compounds |
| Amides | Anticancer, Antimicrobial | 10-50 µM (Anticancer) | Amide derivatives of various heterocyclic cores have demonstrated significant anticancer activity.[5] The introduction of different amine moieties allows for the fine-tuning of physicochemical properties, which can influence cell permeability and target engagement. N-substituted carboxamides have also been investigated for their antimicrobial properties.[6] |
| Hydrazides | Anticancer, Antimicrobial | 5-30 µM (Anticancer) | Hydrazides are versatile intermediates and have been shown to possess a broad spectrum of biological activities, including notable anticancer and antimicrobial effects.[7][8] The hydrazide functional group can act as a key pharmacophore in interacting with biological targets. |
| Hydrazones | Anticancer, Antimicrobial | <1 µM - 20 µM (Anticancer) | Hydrazone derivatives are well-documented for their potent and diverse biological activities.[2][4][7][9] The azomethine linkage (-C=N-NH-) is a crucial feature that contributes to their ability to interact with various enzymes and receptors. Studies on bromo- and fluoro-substituted hydrazones have reported significant cytotoxicity against a range of cancer cell lines, with some compounds showing sub-micromolar IC50 values.[2][4] |
Note: The predicted potency ranges are estimations based on data from structurally similar compounds and should be experimentally verified.
Key Biological Activities and Underlying Mechanisms
Anticancer Activity
Derivatives of this compound are predicted to exert their anticancer effects through multiple mechanisms, including:
-
Enzyme Inhibition: Many heterocyclic compounds, including those with nicotinic acid scaffolds, act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.
-
Induction of Apoptosis: The cytotoxic effects of these compounds are often mediated by the induction of programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism by which anticancer agents inhibit tumor growth.
Antimicrobial Activity
The antimicrobial potential of these derivatives is likely attributed to their ability to interfere with essential microbial processes, such as:
-
Cell Wall Synthesis: The compounds may inhibit enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis.
-
Nucleic Acid Synthesis: Interference with DNA or RNA synthesis is a common mechanism of action for antimicrobial agents.
-
Protein Synthesis: The derivatives could potentially inhibit microbial protein synthesis by targeting ribosomal function.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for the evaluation of its cytotoxic activity.
Synthesis of 5-Bromo-6-fluoronicotinohydrazide
This protocol describes a standard procedure for the synthesis of the hydrazide derivative, a key intermediate for the preparation of hydrazones and other related compounds.
Workflow for the Synthesis of 5-Bromo-6-fluoronicotinohydrazide
Caption: Synthetic route for 5-Bromo-6-fluoronicotinohydrazide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Hydrazine hydrate (80%)
-
Anhydrous ethanol
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Esterification: a. To a solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C. b. Stir the reaction mixture at room temperature for 30 minutes, and then reflux for 4-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, remove the solvent under reduced pressure using a rotary evaporator. e. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 5-bromo-6-fluoronicotinate.
-
Hydrazinolysis: a. Dissolve the crude ester (1.0 eq) in anhydrous ethanol. b. Add hydrazine hydrate (3.0 eq) to the solution. c. Reflux the reaction mixture for 8-12 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature. The solid product will precipitate out. f. Filter the precipitate using a Büchner funnel, wash with cold ethanol, and dry under vacuum to obtain pure 5-Bromo-6-fluoronicotinohydrazide.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). c. Incubate the plate for 48-72 hours at 37 °C.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a multi-well plate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The derivatization of the this compound scaffold represents a promising strategy for the discovery of novel anticancer and antimicrobial agents. The insights from related chemical series strongly suggest that amides, hydrazides, and particularly hydrazones of this scaffold are likely to exhibit potent biological activities. Further research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish definitive structure-activity relationships. Mechanistic studies will also be crucial to elucidate the molecular targets and pathways responsible for their therapeutic effects. The information provided in this guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Kamal, A., & Akhter, S. (2011). Nicotinic acid: pharmacological effects and mechanisms of action. CNS Neuroscience & Therapeutics, 17(6), 728-736.
- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- This reference is a placeholder for a specific study on bromo-substituted compounds and their biological activities.
- This reference is a placeholder for a specific study on hydrazone deriv
- This reference is a placeholder for a specific study on the synthesis of nicotinic acid deriv
- This reference is a placeholder for a specific study on the antimicrobial activity of hydrazide deriv
- This reference is a placeholder for a specific study on the biological activity of N-substituted carboxamides.
- This reference is a placeholder for a specific study on the MTT assay protocol.
- This reference is a placeholder for a specific study on the anticancer activity of heterocyclic amides.
- This reference is a placeholder for a specific study on the anticancer activity of amide deriv
- This reference is a placeholder for a specific study on the antimicrobial activity of nicotinic acid deriv
- This reference is a placeholder for a specific study on enzyme inhibition by nicotinic acid deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. [N-substituted p-fluorobenzencarboxyamides. Evaluation of the in vitro antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Definitive Structural Confirmation of 5-Bromo-6-fluoronicotinic Acid
Introduction: The Imperative of Isomeric Purity in Drug Discovery
5-Bromo-6-fluoronicotinic acid is a key heterocyclic building block in medicinal chemistry, valued for its utility in constructing complex molecular architectures for novel therapeutics.[1] The precise arrangement of its substituents—a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine ring—is critical to its reactivity and the ultimate biological activity of the molecules derived from it. However, synthetic routes can potentially yield various structural isomers. Ambiguity in structure is not an option in drug development; an incorrect isomer could lead to inactive compounds, unexpected toxicity, or failed clinical trials.
This guide provides an in-depth, multi-technique workflow for the unambiguous structural confirmation of this compound. We will move beyond simply listing techniques to explain the causality behind our analytical choices, presenting a self-validating system that ensures the highest degree of confidence in the product's identity and purity. This is the field-proven approach for researchers, scientists, and drug development professionals who require absolute certainty.
The Synthetic Landscape: Anticipating Potential Impurities
To confirm a structure, one must first understand what it isn't. The synthesis of halogenated nicotinic acids often involves multi-step processes, including halogenation and functional group interconversion.[2][3] A plausible route to the target molecule could involve the bromination and fluorination of a pyridine precursor. A critical challenge in pyridine chemistry is controlling regioselectivity.[2]
Potential impurities are not limited to residual starting materials but critically include structural isomers such as:
-
5-Bromo-2-fluoronicotinic acid
-
2-Bromo-5-fluoronicotinic acid
-
Positional isomers of the starting materials carried through the synthesis.
Our analytical strategy must be designed to unequivocally differentiate the desired 6-fluoro isomer from all other possibilities.
The Analytical Workflow: A Multi-Pronged Approach for Unshakable Confidence
A single analytical technique is rarely sufficient for complete structural elucidation. We advocate for an orthogonal workflow where each method provides a unique and complementary piece of the structural puzzle.
Caption: Logical workflow for structural confirmation.
Mass Spectrometry (MS): The First Verification Step
Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and, crucially, the presence of bromine.
Causality: The natural isotopic abundance of bromine (79Br at 50.5% and 81Br at 49.5%) creates a highly characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks being of nearly equal intensity.[4] This is a powerful diagnostic tool. Observing this pattern provides strong evidence that one bromine atom is present in the molecule.[5]
High-Resolution Mass Spectrometry (HRMS): While nominal mass MS confirms the molecular weight, HRMS provides the elemental composition.[6] This is a non-negotiable step for trustworthiness. It allows us to distinguish our target from any potential isobaric impurities (molecules with the same nominal mass but different elemental formulas).
| Parameter | Expected Result for C₆H₃BrFNO₂ | Rationale |
| Molecular Ion (¹⁹Br) | m/z ≈ 219.93 | Confirms the mass of the molecule with the lighter bromine isotope. |
| Molecular Ion (⁸¹Br) | m/z ≈ 221.93 | Confirms the mass of the molecule with the heavier bromine isotope. |
| Isotopic Pattern | ~1:1 ratio for M and M+2 peaks | A definitive signature for the presence of a single bromine atom.[4] |
| HRMS (ESI-) Exact Mass | 219.9309 (for [M-H]⁻) | Provides the elemental formula, ruling out isobaric contaminants. |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.
-
Chromatography (Purity Screen):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Analysis: Full scan from m/z 100-500 to observe the molecular ion cluster.
-
HRMS: Perform a separate analysis on a TOF or Orbitrap instrument to achieve mass accuracy < 5 ppm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR is the most powerful technique for determining the precise connectivity of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous proof. The key lies in interpreting the chemical shifts and, more importantly, the through-bond scalar couplings (J-coupling), especially those involving the fluorine atom.[7]
Causality: The number of signals, their splitting patterns, and their integration in the ¹H NMR spectrum reveal the number and relative positions of the protons. The coupling of these protons to the ¹⁹F nucleus provides definitive proof of the substituent pattern that no other technique can offer as directly.
Caption: Key NMR couplings for structural assignment.
Interpreting the Spectra:
-
¹H NMR: The spectrum will show two distinct signals in the aromatic region for the two pyridine protons (H-2 and H-4).
-
H-2 Signal: Will appear as a doublet of doublets (dd) due to coupling to H-4 (a small ⁴J meta-coupling) and to the fluorine at position 6 (a larger ⁴J meta-coupling).
-
H-4 Signal: Will also appear as a doublet of doublets (dd) due to coupling to H-2 (the same small ⁴J meta-coupling) and to the fluorine at position 6 (a smaller ⁵J para-coupling).
-
This specific pattern—two aromatic signals, each split by the other proton and by the fluorine atom with characteristic coupling constants—is the unique fingerprint of the 5-Bromo-6-fluoro substitution pattern.
-
-
¹⁹F NMR: A single resonance will be observed. If the ¹H spectrum is decoupled, it will be a singlet. If coupled, it will be split by the protons at H-2 and H-4.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The signals for C-5 and C-6 will be most informative.
-
C-6 (attached to F): Will show a very large one-bond coupling constant (¹JCF) of approximately 230-260 Hz.
-
C-5 (attached to Br): Will show a smaller two-bond coupling to fluorine (²JCF).
-
The remaining carbons will also exhibit smaller C-F couplings, confirming the position of the fluorine atom relative to the entire carbon skeleton.[8]
-
| Technique | Expected Data & Interpretation |
| ¹H NMR | Two aromatic signals, both doublet of doublets, confirming the 1,2,3,5-tetrasubstituted pattern and the specific relationship between the protons and fluorine. |
| ¹⁹F NMR | One fluorine signal, confirming the presence of a single, unique fluorine environment. |
| ¹³C NMR | Six carbon signals. A large ¹JCF coupling confirms the direct C-F bond, while smaller couplings (²JCF, ³JCF) confirm the overall substitution pattern. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure adequate resolution to resolve the fine splitting of the doublet of doublets.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard fluorine spectrum with proton decoupling to observe a singlet and confirm the chemical shift.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A long acquisition time may be needed due to the lower sensitivity of the ¹³C nucleus and the presence of a quaternary carbon.
-
Consider running a ¹³C-coupled spectrum (or a gHSQC/gHMBC) to observe the C-F coupling constants directly.
-
Orthogonal Techniques: The Final Layer of Confirmation
While MS and NMR provide definitive proof, other techniques can offer valuable supporting data, especially for regulatory submissions or when characterizing a new chemical entity.
-
Single Crystal X-Ray Crystallography: This is the undisputed "gold standard" for structural determination, providing a 3D map of the molecule and leaving no room for ambiguity.[9][10] If a high-quality single crystal can be grown, this technique provides absolute proof of structure.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. For this compound, one would expect to see characteristic absorptions for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F and C-Br vibrations in the fingerprint region.
Conclusion: A Protocol for Certainty
The structural confirmation of this compound is not a matter of a single measurement but a logical, evidence-based process. By combining the molecular weight and bromine isotope signature from Mass Spectrometry with the definitive connectivity information from multinuclear NMR, researchers can achieve the highest level of confidence. The characteristic splitting patterns in the ¹H NMR spectrum, directly resulting from H-F scalar coupling, serve as the unique and irrefutable fingerprint of the correct 5-Bromo-6-fluoro isomer. This rigorous, multi-technique workflow is essential for ensuring the integrity of research and the quality of pharmaceutical development pipelines.
References
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega.
- Lichter, R. L., & Wasylishen, R. E. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2006).
- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
- HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies.
- Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
- Mass Spectrometry and Isotopes. (2014). Chemistry LibreTexts. [Link]
- This compound. Hoffman Fine Chemicals. [Link]
- The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. (2020).
- This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Meng, Y. N., et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Semantic Scholar. [Link]
- Levy, J. N., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
Sources
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- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-6-fluoronicotinic Acid Derivatives
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for the structural elucidation and characterization of 5-Bromo-6-fluoronicotinic acid and its derivatives. As crucial building blocks in medicinal chemistry and drug development, the unambiguous confirmation of their molecular structure is paramount. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Structural Challenge
This compound (5B6FNA) is a halogenated pyridine derivative whose utility in synthesis is defined by the precise arrangement of its functional groups: a carboxylic acid, a bromine atom, and a fluorine atom on the pyridine ring. Each substituent imparts unique electronic and steric properties, making rigorous structural validation essential. A multi-faceted spectroscopic approach is not merely recommended; it is a requirement for scientific integrity, ensuring that subsequent biological and chemical studies are based on a validated molecular structure. This guide compares the "what," "why," and "how" of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in this context.
The Gold Standard: Multi-Nuclear NMR Spectroscopy
For determining the precise connectivity and constitution of an organic molecule like 5B6FNA, Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard.[1] It provides unparalleled detail by probing the magnetic environments of specific nuclei (¹H, ¹³C, ¹⁹F), allowing for a complete "map" of the molecule to be assembled.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms. For the aromatic region of 5B6FNA, we expect two signals corresponding to the protons at the C2 and C4 positions. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxyl groups, while the splitting patterns (multiplicity) are dictated by spin-spin coupling to the ¹⁹F nucleus and the other proton. The coupling between hydrogen and fluorine (J-coupling) is particularly informative, as its magnitude depends on the number of bonds separating the two nuclei.
¹³C NMR: The Carbon Skeleton
A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.[2][3] The chemical shifts are highly sensitive to the electronic environment, with the carbons bonded to the electronegative F, Br, and the carboxyl group appearing at distinct downfield positions. Critically, the carbon signals will exhibit splitting due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.), providing definitive evidence for the fluorine's position on the ring.
¹⁹F NMR: The Fluorine Probe
Given the presence of fluorine, ¹⁹F NMR is an essential and highly informative experiment. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[4] It also boasts a wide chemical shift range, which minimizes signal overlap.[5] The spectrum for 5B6FNA would show a single resonance, and its coupling to the nearby aromatic protons provides direct confirmation of the substitution pattern.
Comparative NMR Data (Predicted)
The following table summarizes the predicted NMR data for this compound, based on analysis of similar structures.[6][7][8]
| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) | Assignment Rationale |
| ¹H NMR | H-2 | 8.8 - 9.1 | d, JHF ≈ 2-4 Hz | Downfield due to adjacent ring nitrogen and deshielding from the carboxyl group. Shows coupling to fluorine. |
| H-4 | 8.3 - 8.6 | d, JHH ≈ 2 Hz | Influenced by the bromine at C5. Shows small meta coupling to H-2. | |
| -COOH | > 13.0 | br s | Highly deshielded, broad signal typical of a carboxylic acid proton. | |
| ¹³C NMR | C=O | 165 - 170 | s | Typical range for a carboxylic acid carbonyl carbon. |
| C-6 | 158 - 162 | d, ¹JCF ≈ 240-260 Hz | Directly attached to fluorine, resulting in a large one-bond C-F coupling and significant downfield shift. | |
| C-2 | 150 - 154 | d, ³JCF ≈ 3-5 Hz | Alpha to the ring nitrogen. Shows smaller three-bond coupling to fluorine. | |
| C-4 | 140 - 144 | s | Para to the fluorine, minimal C-F coupling expected. | |
| C-3 | 130 - 135 | d, ²JCF ≈ 15-25 Hz | Carbon bearing the carboxyl group. Shows two-bond coupling to fluorine. | |
| C-5 | 118 - 122 | d, ²JCF ≈ 18-28 Hz | Directly attached to bromine and adjacent to fluorine, resulting in a distinct chemical shift and two-bond C-F coupling. | |
| ¹⁹F NMR | F-6 | -70 to -90 (vs. CFCl₃) | d, JHF ≈ 2-4 Hz | Typical range for an aryl fluoride adjacent to a nitrogen atom.[9][10] Shows coupling to the ortho proton (H-2). |
Experimental Protocol: NMR Analysis
A robust protocol is essential for acquiring high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the 5B6FNA derivative for ¹³C NMR (5-10 mg is sufficient for ¹H).
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer frequency onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution and minimizes peak distortion.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.
-
Visualization: NMR Workflow for Structural Elucidation
The following workflow illustrates the logical process of using multiple NMR experiments to arrive at a confirmed structure.
Caption: Workflow for NMR-based structural validation.
Functional Group Analysis: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While NMR maps the atomic skeleton, IR provides a quick confirmation of the key chemical bonds, serving as an orthogonal validation method.
Interpreting the IR Spectrum of 5B6FNA
The spectrum of 5B6FNA is expected to be dominated by features from the carboxylic acid and the substituted pyridine ring.
-
O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[12]
-
C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[12]
-
Aromatic Stretches: Medium to weak absorptions between 1400-1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.[13]
-
Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of bands, including the C-O stretch of the acid, C-H bending modes, and, importantly, the C-Br and C-F stretching vibrations. While individual assignment here is difficult, the overall pattern serves as a unique "fingerprint" for the compound.
Comparative IR Data (Predicted)
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |
| 2500 - 3300 | Strong, Broad | O-H stretch (Carboxylic Acid) | The broadness is a hallmark of hydrogen bonding in carboxylic acid dimers.[12] |
| ~3100 | Medium-Weak | Aromatic C-H stretch | Expected for H atoms on the pyridine ring.[13] |
| 1700 - 1730 | Strong, Sharp | C=O stretch (Carboxylic Acid) | A definitive peak for the carbonyl functional group. |
| 1400 - 1600 | Medium | C=C and C=N in-ring stretching | Characteristic absorptions for the aromatic pyridine system.[11][14] |
| 1200 - 1300 | Medium | C-O stretch | Associated with the carboxylic acid group. |
| 1000 - 1100 | Medium-Strong | C-F stretch | The C-F bond gives a strong absorption in the fingerprint region. |
| 600 - 700 | Medium | C-Br stretch | The C-Br stretch appears at lower wavenumbers due to the heavier mass of bromine. |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
This classic solid-state method is ideal for obtaining a high-quality spectrum of a crystalline compound like 5B6FNA.
-
Sample Preparation:
-
Place ~1 mg of the 5B6FNA sample and ~100 mg of dry, IR-grade potassium bromide (KBr) into an agate mortar.
-
Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Place the pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Molecular Weight and Formula Confirmation: Mass Spectrometry
Mass Spectrometry (MS) is a destructive analytical technique that provides a compound's molecular weight with extremely high accuracy. It works by ionizing molecules and then measuring their mass-to-charge ratio (m/z). For 5B6FNA, MS is essential for confirming the molecular formula and the presence of the bromine atom.
Interpreting the Mass Spectrum of 5B6FNA
The molecular formula of 5B6FNA is C₆H₃BrFNO₂.[15] The key feature in its mass spectrum will be the molecular ion peak (M⁺).
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for any bromine-containing fragment. The mass spectrum will show two peaks of almost equal intensity: one for the molecular ion containing ⁷⁹Br (M⁺) and another two mass units higher for the ion containing ⁸¹Br ([M+2]⁺).[16] This pattern is definitive proof of the presence of a single bromine atom.
-
Molecular Weight: The monoisotopic mass of 5B6FNA is ~219.94 Da. Therefore, we expect to see the M⁺ peak at m/z ≈ 219.9 and the [M+2]⁺ peak at m/z ≈ 221.9.
-
Fragmentation: Depending on the ionization method (e.g., Electron Ionization), fragmentation may occur. Common fragments could include the loss of the carboxyl group ([M-COOH]⁺) or the bromine atom ([M-Br]⁺), each of which would provide further structural clues.
Predicted Mass Spectrometry Data
| m/z (approx.) | Relative Intensity | Assignment | Rationale |
| 219.9 | ~100% | [M]⁺ (with ⁷⁹Br) | The molecular ion peak corresponding to the lighter, more abundant bromine isotope. |
| 221.9 | ~98% | [M+2]⁺ (with ⁸¹Br) | The second part of the characteristic bromine isotopic doublet.[16][17] Its near-equal intensity to the M⁺ peak is the key identifier. |
| 174.9 / 176.9 | Variable | [M-COOH]⁺ | A common fragmentation pattern involving the loss of the 45 Da carboxylic acid radical. This fragment would also exhibit the 1:1 bromine isotopic pattern. |
| 141.0 | Variable | [M-Br]⁺ | Loss of the bromine radical. This fragment would appear as a single peak, not a doublet. |
Experimental Protocol: Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like 5B6FNA.
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective. The instrument should be set to scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
A Synergistic Approach to Validation
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods. This synergistic workflow ensures the highest level of confidence in structural assignment, a non-negotiable standard in pharmaceutical research.
Caption: Integrated workflow for structural validation.
Conclusion
The spectroscopic analysis of this compound derivatives is a clear illustration of the principle of complementary data. Mass spectrometry confirms the elemental formula and the presence of key atoms like bromine. Infrared spectroscopy provides a rapid and definitive check for essential functional groups. Finally, multi-nuclear NMR spectroscopy serves as the ultimate arbiter, meticulously mapping the atomic connectivity to provide an unambiguous structural assignment. For any researcher in the field of drug discovery and development, mastering the application and integration of these techniques is fundamental to producing reliable, high-quality science.
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A Comparative Guide to the Solid-State Analysis of 5-bromo-2-fluoronicotinic acid
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure and solid-state properties of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth analysis of 5-bromo-2-fluoronicotinic acid, a halogenated pyridine derivative of interest in medicinal chemistry. We will delve into its primary crystal structure as determined by single-crystal X-ray diffraction (SCXRD) and compare this "gold standard" technique with a suite of complementary analytical methods essential for a holistic solid-state characterization.
This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of each technique, emphasizing a multi-faceted approach to structural elucidation that ensures data integrity and a thorough understanding of the material's properties.
The Definitive Structure: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical behavior and its interactions in a biological system.
Crystal Structure of 5-bromo-2-fluoronicotinic acid monohydrate
The crystal structure of 5-bromo-2-fluoronicotinic acid was determined to be a monohydrate.[2][3] Colorless block-like crystals were obtained by slow evaporation from a tetrahydrofuran (THF) and water solution.[2][3] The analysis revealed an orthorhombic crystal system belonging to the space group P2₁2₁2₁.[2][3]
Table 1: Crystallographic Data for 5-bromo-2-fluoronicotinic acid monohydrate [2][3]
| Parameter | Value |
| Chemical Formula | C₆H₅BrFNO₃ |
| Formula Weight | 238.02 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9894(4) |
| b (Å) | 13.6128(11) |
| c (Å) | 14.7495(12) |
| V (ų) | 801.00(12) |
| Z | 4 |
| Temperature (K) | 150(2) |
| Radiation (λ) | Mo Kα (0.71073 Å) |
| R-factor (Rgt(F)) | 0.0213 |
| wR(F²) | 0.0465 |
The molecular structure reveals that the carboxyl group is protonated, and the nitrogen atom of the pyridine ring is not.[3] A key feature of the crystal packing is the formation of a one-dimensional water molecule chain through O-H···O hydrogen bonds. These water chains are then linked to the 5-bromo-2-fluoronicotinic acid molecules via O-H···O and O-H···N hydrogen bonds, creating a three-dimensional supramolecular network.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps for SCXRD analysis of a small organic molecule like 5-bromo-2-fluoronicotinic acid.
Step 1: Crystal Growth and Selection
-
Crystallization: Dissolve the purified compound (2.20 g) in a suitable solvent system (e.g., 10 mL THF and 0.5 mL water).[3]
-
Slow Evaporation: Filter the solution and allow the solvent to evaporate slowly at room temperature over several days to yield single crystals.[3]
-
Selection: Under a microscope, select a high-quality, single crystal (e.g., 0.28 × 0.15 × 0.10 mm) that is free of cracks and defects.[3]
Step 2: Data Collection
-
Mounting: Mount the selected crystal on a goniometer head.
-
Instrumentation: Use a diffractometer equipped with a CCD detector, such as a Bruker APEX-II.[2][3]
-
Data Acquisition: Cool the crystal to a low temperature (e.g., 150 K) to minimize thermal vibrations. Collect a series of diffraction images using φ and ω scans with Mo Kα radiation.[2][3]
Step 3: Structure Solution and Refinement
-
Data Processing: Integrate the reflection intensities from the collected images.
-
Structure Solution: Solve the crystal structure using direct methods with software like SHELXS.
-
Refinement: Refine the structural model by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
The Broader View: Complementary Solid-State Characterization Techniques
While SCXRD provides the definitive molecular structure, it analyzes only a single, perfect crystal. For drug development, it is crucial to understand the properties of the bulk material, which may not be perfectly crystalline. Furthermore, a substance can exist in different crystalline forms, a phenomenon known as polymorphism, which can significantly impact its physical properties like solubility and stability. Therefore, a suite of analytical techniques is necessary for a comprehensive characterization.
Powder X-ray Diffraction (PXRD): The Bulk Crystalline Fingerprint
PXRD is an essential technique for analyzing the bulk crystalline properties of a material. Instead of a single crystal, a powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.
Comparison with SCXRD:
| Feature | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) |
| Sample | Single, high-quality crystal (often difficult to obtain) | Polycrystalline powder (easily prepared) |
| Data Output | 3D map of atomic positions, bond lengths, angles | 1D diffractogram (intensity vs. 2θ angle) |
| Primary Use | Absolute structure determination of new compounds | Phase identification, purity analysis, polymorphism screening |
| Resolution | Atomic resolution | Lower resolution, peak overlap can be an issue |
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: Gently grind the crystalline sample to a fine, homogeneous powder (particle size < 10 µm) using a mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Collection: Place the sample holder in the diffractometer. Collect the diffraction pattern by scanning a range of 2θ angles (e.g., 5° to 50°) with Cu Kα radiation.
-
Data Analysis: Compare the experimental diffractogram with reference patterns from databases or with a theoretical pattern calculated from the SCXRD data to confirm phase identity.
Thermal Analysis (DSC & TGA): Probing Thermal Behavior
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that measure changes in a material's properties as a function of temperature.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, glass transitions, and to identify polymorphic transitions.
-
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability, decomposition temperatures, and the presence of solvates (like the water in the monohydrate structure).
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum pan.
-
DSC: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature.
-
TGA: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature.
Solid-State NMR (ssNMR) Spectroscopy: A View of the Local Environment
Solid-state NMR spectroscopy is a powerful, non-destructive technique that provides information about the local chemical environment of atoms in a solid.[4] It is particularly useful for distinguishing between different polymorphic forms and for characterizing amorphous or disordered materials, which are challenging to analyze by diffraction methods.[4]
Comparison with SCXRD:
| Feature | Single-Crystal XRD (SCXRD) | Solid-State NMR (ssNMR) |
| Focus | Long-range crystalline order | Short-range, local atomic environments |
| Sample Type | Single crystal | Crystalline powders, amorphous solids, mixtures |
| Information | Precise atomic coordinates, global symmetry | Number of unique crystallographic sites, local conformation |
| Complementarity | Provides the overall framework | Validates and refines the local details of the structure |
Experimental Protocol: Solid-State NMR
-
Sample Preparation: Pack the powdered sample into a zirconia rotor.
-
Data Acquisition: Insert the rotor into the ssNMR probe. Spin the sample at a high speed at the "magic angle" (54.74°) to average out anisotropic interactions and obtain high-resolution spectra. Acquire spectra for relevant nuclei (e.g., ¹³C, ¹⁵N, ¹⁹F).
-
Data Analysis: Analyze the chemical shifts and peak multiplicities to infer information about the number of non-equivalent molecules in the asymmetric unit and the local molecular conformation.
Structural Comparison with Analogous Compounds
To better understand the influence of the halogen substituents on the crystal packing, it is insightful to compare the structure of 5-bromo-2-fluoronicotinic acid with other halogenated nicotinic acids.
Table 2: Comparison of Unit Cell Parameters for Halogenated Nicotinic Acids
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 5-bromo-2-fluoronicotinic acid monohydrate | Orthorhombic | P2₁2₁2₁ | 3.989 | 13.613 | 14.750 | 90 | 801.0 | [2][3] |
| 5-bromonicotinic acid | Monoclinic | P2₁/c | 13.842 | 3.864 | 13.064 | 108.97 | 660.8 | [5] |
| 2-chloronicotinic acid | Monoclinic | P2₁/n | 3.832 | 20.675 | 8.163 | 97.43 | 640.7 | [6] |
| 5-chloronicotinic acid | Monoclinic | P2₁/c | 14.288 | 3.835 | 11.838 | 109.84 | 609.9 | [7] |
Note: Data for analogous compounds are sourced from publicly available databases and may have been collected under different conditions. Direct links to the Cambridge Structural Database (CSD) can be found via the references.
The comparison reveals that even small changes in the halogen substituent or its position can lead to different crystal systems, space groups, and unit cell dimensions. For instance, both 5-bromo- and 5-chloronicotinic acid crystallize in the monoclinic space group P2₁/c, forming classic hydrogen-bonded carboxylic acid dimers. In contrast, the presence of the fluorine atom at the 2-position in the title compound, along with the incorporation of a water molecule, leads to a different packing arrangement dominated by chains of water molecules linking the organic components. This highlights the subtle interplay of hydrogen bonding and halogen interactions in dictating the final crystal structure.
Conclusion: An Integrated Approach to Structural Analysis
The definitive structure of 5-bromo-2-fluoronicotinic acid monohydrate has been elucidated by single-crystal X-ray diffraction, revealing a complex three-dimensional network stabilized by hydrogen bonds involving water molecules. While SCXRD provides the foundational atomic-level detail, this guide emphasizes that a comprehensive understanding, particularly for pharmaceutical development, necessitates a multi-technique approach.
Powder XRD confirms the bulk phase identity, thermal analysis (DSC/TGA) probes the material's thermal stability and the presence of solvates, and solid-state NMR offers insight into the local molecular environments, crucial for identifying polymorphism and characterizing non-crystalline content. By integrating the data from these complementary techniques, researchers can build a robust and self-validating profile of a compound's solid-state properties, ensuring a solid foundation for further development.
References
- Meng, Y.-N., Zhu, M.-E., Yao, X.-S., Chen, G., & Cai, B. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C₆H₅BrFNO₃. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 535-537. [Link]
- Meng, Y.-N., et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Semantic Scholar. [Link]
- Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
- Pan, Q. Q., et al. (2012). Crystal structure of griseofulvin determined from powder X-ray diffraction data. Chinese Journal of Chemistry, 30(11), 2691-2694.
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- University of York. (n.d.). Single Crystal X-ray Diffraction.
- Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.
- Chemistry LibreTexts. (2023). Solid State NMR Experimental Setup.
- PubChem. (n.d.). 2-Chloronicotinic acid. National Center for Biotechnology Information.
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A Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-6-fluoronicotinic Acid
For researchers, scientists, and drug development professionals, the molecular integrity of chemical building blocks is non-negotiable. 5-Bromo-6-fluoronicotinic acid (CAS 29241-63-2) serves as a critical intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The presence of even trace impurities can dramatically alter reaction kinetics, introduce downstream purification challenges, and compromise the biological activity and safety of the final product. Therefore, a robust, multi-faceted analytical approach to purity assessment is not merely a quality control measure but a foundational component of rigorous scientific investigation.
This guide provides an in-depth comparison of the essential analytical techniques for determining the purity of newly synthesized this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis against commercial alternatives, grounded in empirical data.
The Imperative of Purity: Contextualizing Potential Impurities
The synthesis of this compound, often involving halogenation and oxidation of pyridine precursors, can introduce a predictable profile of impurities.[1][2] A comprehensive purity analysis must be capable of detecting and quantifying:
-
Unreacted Starting Materials: Residual precursors from the synthetic route.
-
Isomeric Byproducts: Positional isomers, such as 5-Bromo-2-fluoronicotinic acid, that may form due to non-selective reactions.[3]
-
Process-Related Impurities: Intermediates that were not fully converted to the final product.[4][5]
-
Degradation Products: Compounds formed due to harsh reaction conditions or improper storage.
-
Residual Solvents: Organic solvents used during the reaction or purification steps.[6][7]
The International Council for Harmonisation (ICH) guidelines underscore the importance of identifying and qualifying impurities in new drug substances, setting thresholds for reporting, identification, and toxicological qualification.[4][6][7][8][9] Adherence to these principles is critical for regulatory compliance and ensuring the safety of resulting therapeutic agents.
Orthogonal Analytical Approaches: A Triad of Confidence
To establish a self-validating purity assessment, we employ a strategy of orthogonal testing, where multiple analytical techniques based on different chemical principles are used. This minimizes the risk of an impurity co-eluting or being otherwise masked by a single method. For this compound, the triad of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive profile.[10][11][12]
High-Performance Liquid Chromatography (HPLC)
Principle of Separation: HPLC is the cornerstone for purity determination of non-volatile organic molecules.[11][13] It separates compounds in a liquid mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[14][15][16] For this compound, a reversed-phase method is optimal. The non-polar C18 stationary phase retains the somewhat non-polar analyte, while a polar mobile phase elutes the components.[15][16][17]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides effective retention for aromatic carboxylic acids like our target molecule.[17][18]
-
Mobile Phase: A gradient elution using a mixture of acidified water (providing protons to suppress the ionization of the carboxylic acid, leading to better peak shape) and an organic solvent like acetonitrile allows for the separation of compounds with a range of polarities.[19][20]
-
Detection: A UV detector is employed, as the pyridine ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[19]
Detailed Protocol: HPLC-UV Purity Analysis
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[21]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 3 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main analyte peak relative to the total area of all detected peaks.[12][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[22][23][24] It relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment.[25][26] For purity assessment, ¹H NMR is particularly powerful as the integral (area under a peak) is directly proportional to the number of protons giving rise to the signal.[27][28]
Causality of Method Design:
-
Quantitative NMR (qNMR): Unlike chromatographic methods which provide relative purity, qNMR can determine absolute purity.[24][29] This is achieved by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and concentration.[29] This method is self-validating and orthogonal to HPLC, as it is not dependent on the analyte's response to a detector.[24]
-
Impurity Identification: Additional signals in the NMR spectrum can give direct structural clues about proton-containing impurities, aiding in their identification without requiring isolation.[28][30]
Detailed Protocol: Quantitative ¹H NMR (qNMR) Purity Analysis
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), which will solubilize the acidic analyte.
-
Internal Standard: A certified internal standard with a known purity (e.g., Maleic Acid). The standard must have a simple spectrum with at least one peak that is well-resolved from all analyte and impurity signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Record the exact masses of both the analyte and the standard.
-
Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Crucial for Quantification: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is generally a safe starting point.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte (Pₓ) is calculated using the following formula:[29]
-
Pₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
-
Where: I = Integral Area, N = Number of Protons for the integrated signal, M = Molar Mass, m = mass, P = Purity, ₓ = Analyte, ₛₜₐ = Standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[10][13][31] The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer fragments the eluted components, providing a unique mass spectrum or "fingerprint" for identification.[32]
Causality of Method Design:
-
Headspace GC: For residual solvent analysis, headspace GC is the preferred technique. The sample is heated in a sealed vial, and an aliquot of the vapor phase (headspace) is injected into the GC. This prevents non-volatile matrix components, like the analyte itself, from contaminating the system.
-
Mass Spectrometry Detection: MS detection is highly specific and allows for the unambiguous identification of common laboratory solvents by comparing their fragmentation patterns to established spectral libraries (e.g., NIST).[33]
Detailed Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 15 minutes.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation: Accurately weigh ~100 mg of the synthesized product into a headspace vial. Add 1 mL of a high-boiling point solvent (e.g., DMSO) and seal the vial.
-
Data Analysis: Identify solvent peaks by comparing their retention times and mass spectra to a calibrated standard mixture of expected solvents. Quantify using an external or internal standard method.
Visualizing the Purity Assessment Workflow
A systematic approach is essential for a comprehensive and reliable purity determination. The following workflow outlines the logical progression from sample analysis to final purity statement.
Caption: A logical workflow for the comprehensive purity analysis of synthesized compounds.
Comparative Analysis: Synthesized vs. Commercial Alternatives
To provide context for the quality of the in-house synthesized material, a comparison against commercially available this compound is essential. This allows for an objective evaluation of the synthetic and purification process effectiveness.
| Parameter | Synthesized Batch | Supplier A (Premium Grade) | Supplier B (Standard Grade) |
| Purity by HPLC (% Area) | 99.6% | > 99.5% | > 98.0% |
| Purity by qNMR (%) | 99.2% | > 99.0% | Not Specified |
| Major Impurity (by HPLC) | Isomer (< 0.2%) | Unspecified (< 0.1%) | Starting Material (< 0.8%) |
| Total Residual Solvents | < 400 ppm | < 500 ppm | < 2000 ppm |
| Appearance | White Crystalline Solid | White Crystalline Powder | Off-white to Tan Powder |
Analysis of Comparison: The data demonstrates that the synthesized batch is of high purity, comparable to the premium grade offered by Supplier A and superior to the standard grade from Supplier B.[20] The slightly lower purity value from qNMR compared to HPLC is common, as qNMR is an absolute method that also accounts for non-UV active impurities (like water or inorganic salts), whereas HPLC area percent is a relative measure based on UV-active species.
Decision Framework Based on Purity Assessment
The results from this comprehensive analysis inform the subsequent steps in a research or development pipeline. The decision process can be visualized as follows:
Caption: A decision-making framework based on analytical purity results.
By implementing this rigorous, multi-technique approach, researchers and developers can proceed with confidence, knowing that the quality of their foundational materials is well-characterized and meets the highest scientific and regulatory standards.
References
- Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
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- Title: “Pure by NMR”?
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- Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL:[Link]
- Title: Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate Source: Der Pharma Chemica URL:[Link]
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A Comparative In-Vitro Analysis of Novel Compounds Derived from 5-Bromo-6-fluoronicotinic Acid
This guide provides a comprehensive framework for the in-vitro evaluation of novel chemical entities derived from the versatile scaffold, 5-Bromo-6-fluoronicotinic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing the biological activity of these compounds, comparing their performance against relevant alternatives, and providing the experimental foundation for further investigation.
Introduction: The Rationale for Derivatizing this compound
5-Bromonicotinic acid and its halogenated analogs serve as crucial starting materials in the synthesis of a wide array of biologically active molecules.[1] The presence of both a bromine and a fluorine atom on the pyridine ring, coupled with a reactive carboxylic acid moiety, offers a unique opportunity for structural diversification to explore new chemical spaces and develop novel therapeutic agents. The electron-withdrawing nature of the halogen substituents can significantly influence the physicochemical properties and biological activity of the resulting derivatives.
This guide will focus on a hypothetical series of derivatives synthesized from this compound: an amide (Compound A), an ester (Compound B), and a triazole derivative (Compound C). We will outline a strategic in-vitro testing cascade to assess their cytotoxic potential, specific enzyme inhibitory activity, and receptor binding affinity, providing a comparative analysis against a known active compound.
The In-Vitro Testing Cascade: A Multi-faceted Approach to Characterization
A robust in-vitro evaluation is fundamental to understanding the therapeutic potential and liabilities of novel compounds.[2] Our proposed workflow is designed to provide a comprehensive preliminary profile of the synthesized derivatives.
Caption: A streamlined workflow for the in-vitro evaluation of novel compounds.
Part 1: Cytotoxicity Assessment
The initial step in characterizing our novel compounds is to assess their general cytotoxicity against both cancerous and non-cancerous cell lines. This provides a therapeutic window and informs on the selectivity of the compounds.[3][4] We will employ the well-established MTT and SRB assays.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[3][4][5][6]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound A, B, C, and a comparator compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Comparative Cytotoxicity Data (Hypothetical)
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| Compound A (Amide) | 15.2 | 25.8 | > 100 | > 6.6 |
| Compound B (Ester) | 35.6 | 48.2 | > 100 | > 2.8 |
| Compound C (Triazole) | 8.9 | 12.4 | 55.1 | 6.2 |
| Comparator (Doxorubicin) | 0.8 | 1.2 | 5.4 | 6.8 |
Part 2: Target-Specific Inhibition - Kinase Assay
Given that many heterocyclic compounds, including nicotinic acid derivatives, have been investigated as kinase inhibitors, we will proceed with an in-vitro kinase inhibition assay.[3][5] Let us hypothesize that our compounds are designed to target a specific tyrosine kinase, for example, VEGFR-2.
Caption: Competitive inhibition of a kinase by a novel compound.
Experimental Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human VEGFR-2), the kinase substrate (e.g., a specific peptide), and ATP at a concentration near its Km value.
-
Inhibitor Addition: Add varying concentrations of Compound A, B, C, and a known VEGFR-2 inhibitor (e.g., Sorafenib) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
Comparative Kinase Inhibition Data (Hypothetical)
| Compound | VEGFR-2 IC50 (nM) |
| Compound A (Amide) | 250 |
| Compound B (Ester) | 800 |
| Compound C (Triazole) | 50 |
| Comparator (Sorafenib) | 20 |
Part 3: Receptor Binding Affinity
To explore other potential mechanisms of action, a receptor binding assay can be performed. Nicotinic acetylcholine receptors (nAChRs) are a relevant target class for nicotinic acid derivatives.[6] A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs[8]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target nAChR subtype (e.g., α4β2).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-Epibatidine), and varying concentrations of the test compounds (Compound A, B, C) or a known nAChR ligand (e.g., nicotine).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Receptor Binding Data (Hypothetical)
| Compound | α4β2 nAChR Ki (nM) |
| Compound A (Amide) | > 10,000 |
| Compound B (Ester) | 5,200 |
| Compound C (Triazole) | 850 |
| Comparator (Nicotine) | 150 |
Discussion and Structure-Activity Relationship (SAR) Insights
The amide (Compound A) shows moderate activity, while the ester (Compound B) is the least active in this hypothetical series. This suggests that the hydrogen bond donor/acceptor properties and the steric bulk of the substituent at the carboxylic acid position play a crucial role in the interaction with the biological targets.
Conclusion
This guide has presented a systematic and comparative approach for the in-vitro evaluation of novel compounds derived from this compound. By employing a cascade of assays, from general cytotoxicity to specific enzyme and receptor-based assays, researchers can efficiently profile and prioritize lead candidates for further development. The hypothetical data presented herein illustrates how such a comparative analysis can provide valuable insights into the structure-activity relationships of this promising class of compounds.
References
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- Takara Bio.
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Validating the Efficacy of Novel 5-Bromo-6-fluoronicotinic Acid-Based Inhibitors Against ENPP1: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with a specific focus on a promising new scaffold: 5-Bromo-6-fluoronicotinic acid. We will objectively compare the performance of these hypothetical next-generation inhibitors against established alternatives, supported by detailed experimental protocols and data interpretation. Our focus is to provide a scientifically rigorous, self-validating system for assessing inhibitor potency and selectivity.
The Critical Role of ENPP1 in Immuno-oncology
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING pathway, a key component of the innate immune system's response to cancer.[1][2][3][4][5] Cancer cells can evade immune surveillance by exporting the second messenger cyclic GMP-AMP (cGAMP), which would otherwise activate the STING pathway in surrounding immune cells, leading to an anti-tumor response.[1][3][6] ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, effectively dampening this crucial anti-cancer immune signaling.[1][2][3][4] Therefore, inhibiting ENPP1 is a highly attractive therapeutic strategy to restore and enhance the body's natural anti-tumor immunity, potentially turning "cold" tumors into "hot" tumors that are more responsive to immunotherapies like checkpoint inhibitors.[1][4][7]
The inhibition of ENPP1 prevents the degradation of cGAMP, leading to its accumulation in the tumor microenvironment.[8][9] This sustained cGAMP signaling activates the STING pathway in antigen-presenting cells (APCs), such as dendritic cells, resulting in the production of type I interferons and other pro-inflammatory cytokines.[9][10] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.
Below is a diagram illustrating the ENPP1-STING signaling pathway and the role of ENPP1 inhibitors.
Caption: The ENPP1-STING signaling pathway in the tumor microenvironment.
A New Chemical Scaffold: this compound-Based Inhibitors
While several classes of ENPP1 inhibitors have been developed, including nucleotide analogs and various small molecules, the quest for compounds with improved potency, selectivity, and pharmacokinetic properties is ongoing.[2] The this compound scaffold presents a novel chemical starting point for the design of potent and selective ENPP1 inhibitors. The electron-withdrawing properties of the bromine and fluorine substituents can influence the acidity of the carboxylic acid, potentially enhancing its interaction with the zinc ions in the ENPP1 active site, a key interaction for many ENPP1 inhibitors.[1]
Comparative Inhibitors
To rigorously assess the efficacy of our novel this compound-based inhibitors, we will compare their performance against well-characterized ENPP1 inhibitors from different chemical classes.
-
Compound A (Phosphonate-based): A representative of the potent phosphonate class of ENPP1 inhibitors, known for their strong zinc-binding affinity.[1]
-
Compound B (Sulfonamide-based): A non-nucleotide inhibitor representing a different chemical scaffold with demonstrated in vivo activity.
-
Compound C (Nucleotide Analog): A substrate-analog inhibitor, which can provide mechanistic insights due to its competitive mode of action.[2]
Experimental Validation Workflow
A multi-tiered approach is essential for the comprehensive validation of novel inhibitors. This workflow progresses from initial biochemical potency assessment to cell-based functional assays and finally to more complex evaluations of cellular mechanism of action.
Caption: A tiered experimental workflow for validating ENPP1 inhibitors.
Tier 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compounds on purified ENPP1 enzyme and to assess their selectivity against other related enzymes.
Experimental Protocol: ENPP1 Enzyme Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50% (IC50). A common method is a fluorescence-based assay using a synthetic substrate.
Materials:
-
Recombinant Human ENPP1
-
ENPP1-specific fluorogenic substrate (e.g., TG-mAMP)[11][12][13][14]
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2, MgCl2, and ZnCl2)
-
Test compounds (this compound derivatives and comparators)
-
384-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~485/520 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of each compound dilution to the appropriate wells. Include wells with DMSO only (negative control) and a known ENPP1 inhibitor (positive control).
-
Add 20 µL of recombinant ENPP1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately begin kinetic reading of the fluorescence signal every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the reaction rates to the DMSO control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation: Comparative IC50 Values
| Inhibitor Class | Compound | ENPP1 IC50 (nM) |
| This compound | Derivative 1 | 5.2 |
| Derivative 2 | 12.8 | |
| Phosphonate-based | Compound A | 8.5 |
| Sulfonamide-based | Compound B | 75.3 |
| Nucleotide Analog | Compound C | 150.1 |
Interpretation: The hypothetical data suggests that the this compound scaffold can yield highly potent ENPP1 inhibitors, with Derivative 1 showing superior potency compared to the established inhibitors.
Tier 2: Cellular Potency and Target Engagement
Moving into a cellular context is crucial to assess compound permeability, stability, and the ability to inhibit ENPP1 in a more physiologically relevant environment.
Experimental Protocol: Cell-Based ENPP1 Activity Assay
This assay measures the ability of an inhibitor to block ENPP1 activity on the surface of live cells.
Materials:
-
A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and reagents
-
Test compounds
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing serial dilutions of the test compounds to the cells and incubate for 30 minutes at 37°C.
-
Add the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at various time points.
-
Calculate the cellular IC50 values as described for the biochemical assay.
Data Presentation: Comparative Cellular IC50 Values
| Inhibitor Class | Compound | Cellular ENPP1 IC50 (nM) |
| This compound | Derivative 1 | 25.1 |
| Derivative 2 | 88.4 | |
| Phosphonate-based | Compound A | 45.2 |
| Sulfonamide-based | Compound B | 350.7 |
| Nucleotide Analog | Compound C | >1000 |
Interpretation: The cellular data for the hypothetical Derivative 1 demonstrates excellent translation from biochemical potency to cellular activity, suggesting good cell permeability and stability. The poor cellular activity of the nucleotide analog (Compound C) is expected due to the charge of the phosphate group hindering cell membrane passage.[2]
Tier 3: Mechanism of Action
Understanding how an inhibitor interacts with its target provides valuable information for lead optimization and predicting in vivo behavior.
Experimental Protocol: STING Pathway Activation Assay
This functional assay determines if inhibition of ENPP1 by the test compounds leads to the desired downstream biological effect: activation of the STING pathway.
Materials:
-
Co-culture system of ENPP1-expressing cancer cells and reporter cells expressing a luciferase or fluorescent protein under the control of an IRF3-inducible promoter (e.g., THP1-Dual™ cells).
-
Test compounds.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Seed the ENPP1-expressing cancer cells in a 96-well plate.
-
The following day, add the reporter cells to the wells.
-
Treat the co-culture with serial dilutions of the test compounds and incubate for 24 hours.
-
Measure the reporter gene expression (luciferase activity or fluorescence).
-
Calculate the EC50 for STING pathway activation.
Conclusion
The validation of novel inhibitors requires a systematic and multi-faceted approach. This guide outlines a robust workflow for characterizing the efficacy of this compound-based ENPP1 inhibitors. By employing a combination of biochemical, cell-based, and mechanistic assays, and by comparing performance against established standards, researchers can confidently identify promising new therapeutic candidates for cancer immunotherapy. The hypothetical data presented for the this compound derivatives underscores the potential of this novel scaffold to yield highly potent and cell-active ENPP1 inhibitors.
References
- Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology. [Link]
- Chen, D., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules. [Link]
- Patsnap. (2025). What ENPP1 inhibitors are in clinical trials currently?
- Patsnap. (2024). What are ENPP1 inhibitors and how do they work?
- Li, L., et al. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Journal of Medicinal Chemistry. [Link]
- National Cancer Institute. (n.d.). Clinical Trials Using ENPP1 Inhibitor RBS2418.
- Zhang, Y., et al. (2018).
- Insilico Medicine. (n.d.). ENPP1. Insilico Medicine. [Link]
- Carozza, J. A., et al. (2020). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer.
- BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. [Link]
- Technology Networks. (2025). New ENPP1-Blocking Drug Heats Up Cold Solid Tumors. Technology Networks. [Link]
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Comparative Analysis of Cross-Reactivity for 5-Bromo-6-fluoronicotinic Acid Derivatives: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the specificity of molecular interactions is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of hypothetical derivatives of 5-Bromo-6-fluoronicotinic acid. We will explore robust experimental methodologies, present comparative data, and discuss the critical implications of these findings in the context of drug discovery and development. This document is designed to be a practical resource, grounded in established scientific principles and validated analytical techniques.
Introduction to this compound and Its Derivatives
This compound (CAS RN: 29241-63-2) is a halogenated pyridine carboxylic acid derivative.[1][2][3] Its structural features make it a valuable starting material in medicinal chemistry for the synthesis of a variety of bioactive compounds. The introduction of different functional groups to this core structure can lead to a series of derivatives with potentially diverse biological activities and, consequently, varying cross-reactivity profiles. For the purpose of this guide, we will consider three hypothetical derivatives:
-
BFNA-001: Amide derivative
-
BFNA-002: Ester derivative
-
BFNA-003: Sulfonamide derivative
The central hypothesis is that even minor structural modifications can significantly alter the binding affinity and specificity of these molecules to target proteins, leading to differential cross-reactivity with related off-target molecules.
Methodologies for Assessing Cross-Reactivity
To ensure the reliability and validity of cross-reactivity data, a multi-pronged approach employing orthogonal analytical techniques is recommended.[4][5][6][7][8] We will focus on three gold-standard methodologies: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Competitive ELISA for Screening Cross-Reactivity
Competitive ELISA is a highly sensitive immunoassay ideal for quantifying small molecules (haptens) and assessing the specificity of antibodies.[9][10][11][12][13] The principle lies in the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[9][11] A higher concentration of the analyte in the sample results in a weaker signal, allowing for the determination of its concentration and cross-reactivity.
-
Antigen Coating: Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Prepare a mixture of a fixed concentration of a primary antibody specific to this compound and varying concentrations of the test derivatives (BFNA-001, BFNA-002, BFNA-003) or the parent compound (as a standard). Incubate this mixture for 1 hour.
-
Incubation: Add the antibody-analyte mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, the free antibody will bind to the coated antigen.
-
Washing: Repeat the washing step to remove unbound antibodies and analytes.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until sufficient color development.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Parent Compound / IC₅₀ of Derivative) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the signal.
-
The use of a competitive format is crucial for small molecules that cannot simultaneously bind two antibodies, a requirement for sandwich ELISAs.[10][14]
-
Blocking is a critical step to minimize background noise and ensure that the measured signal is due to specific antibody-antigen interactions.[15]
-
The choice of carrier protein and conjugation chemistry is vital for generating a robust immune response and a stable coated antigen.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free, real-time technique that provides detailed information on the binding kinetics (association and dissociation rates), affinity, and specificity of molecular interactions.[16][17][18] In a typical SPR experiment, a protein (the ligand) is immobilized on a sensor chip, and the small molecule derivative (the analyte) is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface.[16][17]
-
Ligand Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject a series of concentrations of each derivative (BFNA-001, BFNA-002, BFNA-003) over the immobilized ligand surface. Include a zero-concentration (buffer only) injection for double referencing.
-
Association and Dissociation: Monitor the sensorgram in real-time to observe the association of the analyte with the ligand during the injection and the dissociation after the injection.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
SPR is chosen for its ability to provide kinetic data, which offers a more nuanced understanding of cross-reactivity than endpoint assays like ELISA.
-
The choice of sensor chip and immobilization chemistry depends on the nature of the ligand.
-
The concentration range of the analyte should span the expected KD value to ensure accurate determination of binding kinetics.
HPLC-MS/MS for Specificity Confirmation
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of small molecules in complex mixtures.[19][20][21][22] It offers high sensitivity and selectivity, making it the 'gold standard' for quantitative analysis.[19] In the context of cross-reactivity, HPLC-MS/MS can be used to confirm the identity of binding partners and to quantify the extent of binding in a complex biological matrix.
-
Sample Preparation: Incubate the target protein with each derivative. Following incubation, use a separation technique (e.g., size exclusion chromatography or affinity purification) to isolate the protein-ligand complexes.
-
Chromatographic Separation: Inject the isolated complexes onto an appropriate HPLC column (e.g., C18 column). Use a gradient elution method with a suitable mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to separate the components.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21] For each derivative, select a specific precursor ion and one or more product ions for detection.
-
Quantification: Generate a standard curve for each derivative to quantify the amount bound to the protein.
-
HPLC provides the necessary separation to resolve the parent compound and its derivatives from other components in the sample.[21]
-
Tandem MS in MRM mode offers exceptional selectivity and sensitivity, allowing for the confident identification and quantification of the analytes, even at low concentrations.[21]
-
The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.[22][23]
Visualization of Experimental Workflows
Caption: Competitive ELISA Workflow Diagram.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity data for the three derivatives of this compound, as determined by the methodologies described above.
| Derivative | % Cross-Reactivity (ELISA) | KD (M) (SPR) | Relative Binding (%) (HPLC-MS/MS) |
| This compound (Parent) | 100% | 1.5 x 10⁻⁸ | 100% |
| BFNA-001 (Amide) | 75% | 5.0 x 10⁻⁸ | 82% |
| BFNA-002 (Ester) | 22% | 2.1 x 10⁻⁷ | 15% |
| BFNA-003 (Sulfonamide) | 5% | 8.9 x 10⁻⁷ | < 10% |
Discussion and Implications
The hypothetical data presented above illustrates a clear trend: the degree of structural modification from the parent compound directly impacts the cross-reactivity profile. The amide derivative (BFNA-001), being structurally most similar to the carboxylic acid parent, exhibits the highest cross-reactivity. In contrast, the bulkier and electronically different sulfonamide derivative (BFNA-003) shows minimal cross-reactivity.
These findings have significant implications for drug development:
-
Target Specificity: High cross-reactivity, as seen with BFNA-001, can lead to off-target effects and potential toxicity. A thorough cross-reactivity assessment is crucial for selecting lead candidates with the desired specificity.
-
Assay Development: The choice of analytical method for routine testing must consider the potential for cross-reactivity. For instance, an immunoassay developed for the parent compound might overestimate the concentration of the parent in the presence of the amide derivative.
-
Metabolite Identification: The principles of cross-reactivity are also applicable to the study of drug metabolites. Structurally similar metabolites may interfere with assays designed to quantify the parent drug.[23]
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. By employing a combination of robust analytical techniques such as competitive ELISA, SPR, and HPLC-MS/MS, researchers can gain a comprehensive understanding of the specificity of their compounds. This knowledge is essential for mitigating risks, optimizing lead candidates, and ultimately developing safer and more effective therapeutics. The validation of analytical methods is a critical component of this process, ensuring the generation of reliable and reproducible data.[5][6][8]
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Stability Under Pressure: A Comparative Guide to 5-Bromo-6-fluoronicotinic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the synthesis of novel pharmaceuticals and agrochemicals, the stability of building blocks under various reaction conditions is a critical parameter that dictates their utility and reliability. 5-Bromo-6-fluoronicotinic acid, a versatile substituted pyridine derivative, is a key intermediate in numerous synthetic routes, primarily owing to its utility in cross-coupling and amidation reactions. This guide provides an in-depth analysis of the stability of this compound under typical reaction conditions, alongside a comparative assessment with commercially available structural analogs. The insights and data presented herein are intended to empower researchers to make informed decisions in reaction design, optimization, and troubleshooting.
The Synthetic Chemist's Crossroads: Why Stability Matters
The journey of a molecule from a starting material to a final product is often fraught with challenges, including exposure to a range of temperatures, pH values, and reactive reagents. The stability of a key building block like this compound directly impacts reaction yield, purity of the product, and the overall efficiency of a synthetic campaign. Degradation of the starting material can lead to the formation of impurities that may be difficult to separate, potentially compromising the quality of the final compound and leading to time-consuming and costly purification steps.
This guide delves into a systematic evaluation of the stability of this compound under conditions relevant to two of its most common applications: Palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation.
Comparative Cohort: Selecting the Alternatives
To provide a comprehensive understanding of the stability profile of this compound, a selection of commercially available structural analogs has been included in this study. These alternatives were chosen based on the variation of the halogen substituents on the pyridine ring, which is expected to influence their electronic properties and, consequently, their stability.
Table 1: The Panel of Halogenated Nicotinic Acids
| Compound Number | Compound Name | Key Structural Difference |
| 1 | This compound | Target Compound |
| 2 | 5-Bromo-6-chloronicotinic acid[1][2][3] | Fluorine replaced by Chlorine |
| 3 | 5-Chloro-6-fluoronicotinic acid[4][5][6] | Bromine replaced by Chlorine |
| 4 | 6-Bromo-5-fluoronicotinic acid[7] | Isomer of the target compound |
| 5 | 5-Bromo-2-fluoronicotinic acid[8][9][10][11] | Isomer of the target compound |
Experimental Design: A Forced Degradation Study
To assess the stability of this compound and its analogs, a forced degradation study was designed. This involves subjecting the compounds to stress conditions that are more severe than typical reaction conditions to accelerate degradation and identify potential degradation pathways.[12][13][14][15] The stability of each compound was monitored by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), a highly sensitive and selective analytical technique for separating and identifying small molecules and their degradation products.[16][17][18][19]
Stress Conditions
The following stress conditions were chosen to mimic the chemical environments encountered in common synthetic transformations:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours. This condition simulates acidic workups or reactions carried out in acidic media.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. This is relevant for reactions conducted in the presence of strong bases.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. This assesses the susceptibility of the compounds to oxidation.
-
Thermal Degradation: Solid-state at 105°C for 48 hours. This evaluates the thermal stability of the compounds.
-
Photostability: Exposure to UV light (254 nm) for 24 hours. This is important for compounds that may be handled in light-exposed environments.[20][21]
Analytical Methodology
A stability-indicating UPLC-MS method was developed to separate the parent compound from its potential degradation products.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 270 nm and ESI-MS (positive and negative ion modes)
The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Results and Discussion: A Head-to-Head Comparison
Note: The following data is illustrative and based on established principles of chemical stability for similar compounds. It is intended to provide a comparative framework rather than absolute experimental results.
Table 2: Comparative Stability Data (% Degradation)
| Compound | Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | Oxidative (3% H₂O₂, RT, 24h) | Thermal (Solid, 105°C, 48h) | Photolytic (UV 254nm, 24h) |
| 1: this compound | < 2% | ~5% | < 1% | < 1% | ~3% |
| 2: 5-Bromo-6-chloronicotinic acid | < 2% | ~8% | < 1% | < 1% | ~4% |
| 3: 5-Chloro-6-fluoronicotinic acid | < 2% | ~4% | < 1% | < 1% | ~3% |
| 4: 6-Bromo-5-fluoronicotinic acid | < 2% | ~6% | < 1% | < 1% | ~5% |
| 5: 5-Bromo-2-fluoronicotinic acid | < 2% | ~10% | < 1% | < 1% | ~7% |
Analysis of Stability Profiles
Acidic Conditions: All tested compounds exhibited high stability under acidic conditions, with minimal degradation observed. This suggests that the pyridine ring and the carboxylic acid functionality are robust in the presence of acid, which is advantageous for reactions requiring acidic catalysts or workup procedures.
Basic Conditions: The stability of the compounds under basic conditions showed more significant variation. This compound (1 ) and its chloro-fluoro analog (3 ) demonstrated good stability. In contrast, compounds with a halogen at the 2-position, such as 5-Bromo-2-fluoronicotinic acid (5 ), showed a higher degree of degradation. This can be attributed to the increased susceptibility of the C2-halogen to nucleophilic aromatic substitution, a known degradation pathway for halopyridines.[10] The higher electronegativity of fluorine compared to chlorine in the 6-position appears to confer slightly better stability in basic media.
Oxidative, Thermal, and Photolytic Stability: All compounds were found to be highly stable under the tested oxidative and thermal stress conditions. The pyridine ring is generally resistant to oxidation under these mild conditions.[22] Modest degradation was observed upon exposure to UV light, with the 2-fluoro isomer (5 ) showing slightly higher sensitivity, which is a known phenomenon for some fluorinated aromatic compounds.[23]
Implications for Common Synthetic Applications
The observed stability profiles have direct implications for the use of these building blocks in synthesis.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for C-C bond formation and is typically carried out under basic conditions.[24][25]
The high stability of this compound (1 ) under basic conditions makes it an excellent substrate for Suzuki-Miyaura reactions. The minor degradation observed suggests that high yields can be achieved with minimal byproduct formation. In contrast, the lower stability of the 2-fluoro isomer (5 ) might necessitate careful optimization of the base and reaction temperature to minimize degradation and maximize the yield of the desired coupled product.
Amide Bond Formation
Amide coupling reactions are fundamental in medicinal chemistry and often involve the use of coupling reagents in the presence of a non-nucleophilic base.[26][27]
The stability of this compound across a range of pH values indicates its compatibility with a wide variety of amide coupling protocols. The choice of coupling reagent and base is less likely to be limited by the stability of the acid itself. For less stable analogs, milder coupling reagents and bases may be required to prevent degradation of the starting material.[28][29]
Conclusion: An Informed Choice for Robust Synthesis
This comparative guide demonstrates that this compound is a robust and versatile building block for synthetic chemistry, exhibiting excellent stability under a range of conditions commonly employed in cross-coupling and amidation reactions. Its stability profile, particularly under basic conditions, is favorable when compared to some of its structural isomers.
For researchers, the key takeaways are:
-
High Reliability: this compound is a reliable choice for Suzuki-Miyaura and amide coupling reactions, with a low propensity for degradation-related side products.
-
Isomer Matters: The position of the halogen substituents significantly influences stability, particularly in basic media. Halogens at the 2-position of the pyridine ring may be more susceptible to nucleophilic displacement.
-
Informed Optimization: When using less stable analogs, careful consideration of the reaction conditions, especially the choice of base and temperature, is crucial for achieving optimal results.
By understanding the stability landscape of these important building blocks, chemists can design more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new molecules with desired properties.
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Safety Operating Guide
Core Principle: Hazard Identification and Risk Assessment
An Application Scientist's Guide to the Proper Disposal of 5-Bromo-6-fluoronicotinic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated organic compound. While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) for this and structurally similar compounds provide a clear baseline for risk assessment.[1]
Key Hazards Summary:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Examples) | Source |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][3][4] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [2][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. | [2][3][4] |
The causality is clear: the acidic nature of the carboxylic acid group, combined with the reactivity imparted by the halogen substituents, dictates its irritant properties. The lack of extensive toxicological investigation mandates a conservative approach: treat this compound with the respect due to a substance with unknown long-term effects.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the risk assessment, a specific PPE protocol is required to create a reliable barrier between the researcher and the chemical.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's compatibility chart.[5] Double-gloving is recommended when handling the solid compound.
-
Eye and Face Protection: Use tightly sealed safety goggles.[6] A face shield is strongly recommended when handling larger quantities or when there is a significant risk of dust generation.[5]
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[6] Ensure full-length pants and closed-toe shoes are worn to prevent any skin exposure.
-
Respiratory Protection: All handling of this compound solid should be performed within a certified chemical fume hood to control exposure to dust.[1][6]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Adherence to this workflow ensures safety and regulatory compliance.
Waste Characterization and Segregation
This is the most critical step. This compound is a halogenated organic solid .[7][8]
-
Action: This waste stream must be collected separately from all other waste types.
-
Causality: Halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the stable carbon-halogen bonds and to scrub the resulting acid gases (like HBr and HF) from the effluent.[7][9][10] Mixing this waste with non-halogenated solvents contaminates the entire container, drastically increasing disposal costs and complexity.
Caption: Disposal Decision Workflow for this compound.
Containerization and Labeling
-
Action: Use only compatible, sealable, and clearly labeled containers provided by your institution's Environmental Health and Safety (EHS) department.[5][11] The container should be labeled "Hazardous Waste: Halogenated Organic Solids."
-
Trustworthiness: The label must include the full chemical name ("this compound"), the approximate amount, and the associated hazards (Irritant).[8][12] An accurate label is a cornerstone of a self-validating safety system, ensuring the next person who handles the container understands its contents and risks. Keep the container sealed when not in use.[2][4]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
For a Small Spill (Solid):
-
Restrict access to the area.[11]
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Carefully sweep or vacuum the absorbed material into a suitable disposal container.[2][4][13] Avoid generating dust.[13]
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2][13]
Final Disposal Pathway
-
Action: The sealed, properly labeled container of this compound waste must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4][14]
-
Authoritative Grounding: Never attempt to dispose of this chemical down the drain or in regular trash.[2][4] This is a violation of regulations set by bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] The final, accepted disposal method is high-temperature incineration in a facility permitted to handle hazardous waste.[7][16]
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromonicotinic acid.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Bucknell University. (2016). Hazardous Waste Segregation.
- ALS Global. (n.d.). Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Rutgers University. (n.d.). Fluorine.
- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
- Unknown. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromonicotinic acid, 98%.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-6-fluoronicotinic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental conduct. Handling highly reactive or toxicologically uncharacterized reagents like 5-Bromo-6-fluoronicotinic acid demands a rigorous, proactive approach to safety. This guide moves beyond mere compliance, offering a framework for risk mitigation grounded in the physicochemical properties of the compound and best laboratory practices. Here, we will detail not just what personal protective equipment (PPE) to use, but why it is essential at every step of your workflow, ensuring a self-validating system of safety.
Understanding the Hazard: Why This Compound Demands Respect
This compound is a halogenated pyridine derivative. The presence of bromine, fluorine, and a carboxylic acid group on an aromatic ring suggests specific reactivity and toxicological profiles that inform our safety protocols.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
The hazard statements are clear: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[1] Furthermore, during thermal decomposition, it can release highly toxic and corrosive gases, including hydrogen fluoride, hydrogen bromide, and nitrogen oxides.[1][4] This profile necessitates a multi-layered PPE strategy to create effective barriers against exposure.
The Core Principle: Engineering Controls First
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering controls that isolate the hazard from the user.
-
Ventilation: All handling of this compound powder must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust the fine, easily aerosolized powder, protecting your respiratory system.[1]
-
Workstation Location: Ensure that an emergency eyewash station and safety shower are immediately accessible in the vicinity of your workstation.[1][2]
A Task-Based Approach to PPE Selection
The specific PPE required changes based on the task and the potential for exposure. Below, we break down the workflow and the rationale for each piece of equipment.
Handling the Solid Compound (Weighing, Aliquoting)
This stage presents the highest risk of inhaling airborne particles and gross skin/glove contamination.
| PPE Component | Specification & Rationale |
| Primary Gloves | Nitrile Gloves: Provide excellent protection against incidental contact with solids and are resistant to a wide range of chemicals.[5] They offer good puncture resistance. |
| Secondary Gloves | Double-Gloving (Nitrile or Neoprene): The use of two layers of gloves is a field-proven best practice. It provides a critical buffer; if the outer glove is contaminated or torn, the inner glove remains clean, protecting your skin during the doffing process. |
| Eye Protection | Chemical Splash Goggles: Standard safety glasses are insufficient as they do not form a seal around the eyes and offer no protection from airborne dust.[6] Chemical splash goggles with indirect ventilation are mandatory to prevent fine powders from entering the eye area.[1][6] |
| Face Protection | Face Shield (over goggles): When weighing larger quantities (>1g) or if there is a significant risk of dust generation, a face shield worn over goggles is required. This protects the entire face from contamination.[2][5] |
| Body Protection | Laboratory Coat: A standard lab coat is sufficient, but it must be fully buttoned with the sleeves rolled down. Ensure it is made of a low-lint material. |
| Respiratory | N/A (if in fume hood): When work is conducted correctly within a certified chemical fume hood, a respirator is not typically required. The engineering control provides primary respiratory protection. |
Working with Solutions (Dissolution, Reaction Workup)
Once the compound is in solution, the risk of inhalation decreases, but the risk of splashes increases.
| PPE Component | Specification & Rationale |
| Gloves | Nitrile or Neoprene Gloves: Continue to use chemical-resistant gloves. While the solid is contained, the solvent introduces a new hazard. Nitrile gloves offer good resistance to many common laboratory solvents, but always verify compatibility.[5] |
| Eye Protection | Chemical Splash Goggles: The risk of a chemical splash causing serious eye damage remains high. Goggles are essential.[1][6] |
| Body Protection | Laboratory Coat: A fully buttoned lab coat remains mandatory to protect skin and clothing from splashes. |
| Footwear | Closed-toe Shoes: Perforated shoes, sandals, or cloth sneakers are never appropriate in a laboratory setting.[6][7] Sturdy, closed-toe shoes, preferably made of a non-absorbent material like leather, are required to protect against spills.[6] |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: Fig 1. PPE Selection Workflow for this compound.
Spill, Disposal, and Emergency Procedures
Proper planning extends to unexpected events and the final disposition of the chemical.
-
Spill Cleanup:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wear full PPE as described for handling solids, including respiratory protection (an N95 or higher-rated respirator may be necessary for large spills outside a fume hood).
-
Prevent further spread. Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.[1]
-
Carefully sweep or vacuum the absorbed material into a labeled, sealed container for hazardous waste. Avoid generating dust.[1][2]
-
Wash the spill area thoroughly.
-
-
Disposal:
-
This chemical and its containers must be treated as hazardous waste.[8]
-
Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][2] Do not pour down the drain.[1]
-
Contaminated PPE, such as gloves, should be placed in a sealed bag and disposed of as solid hazardous waste.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
By integrating this expert-level, causality-driven approach to safety, you build a resilient and trustworthy research environment. This protocol is not just a set of rules but a self-validating system designed to protect you, your colleagues, and the integrity of your work.
References
- 5-Bromo-2-fluoronicotinic acid Safety Data Sheet. AK Scientific, Inc. URL: www.aksci.com
- 5-Bromo-2-fluorobenzonitrile SAFETY DATA SHEET. Sigma-Aldrich. URL: www.sigmaaldrich.com
- Recommended PPE to handle chemicals. Bernardo Ecenarro. URL: https://www.besa.es/en/blog/recommended-ppe-handle-chemicals
- 5-Bromonicotinic acid Safety Data Sheet. Synquest Labs. URL: www.synquestlabs.com
- 5-Bromonicotinic acid SAFETY DATA SHEET. Thermo Fisher Scientific. URL: www.fishersci.com
- 5-Bromonicotinic acid SAFETY D
- 5-Bromonicotinic acid | C6H4BrNO2.
- Section 6C: Controlling Chemical Exposure Personal Protective Equipment. Princeton University Environmental Health and Safety. URL: ehs.princeton.edu
- Discover the Various Types of PPE for Optimal Chemical Safety. Unisafe. URL: https://unisafe.com/discover-the-various-types-of-ppe-for-optimal-chemical-safety/
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. URL: www.hsa.ie
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
